Product packaging for Amitriptylinoxide(Cat. No.:CAS No. 4317-14-0)

Amitriptylinoxide

Katalognummer: B1666004
CAS-Nummer: 4317-14-0
Molekulargewicht: 293.4 g/mol
InChI-Schlüssel: ZPMKQFOGINQDAM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Amitriptylinoxide, also known as Amitriptyline N-oxide, is a tricyclic antidepressant (TCA) that is both an analogue and a metabolite of Amitriptyline . It was introduced in Europe in the 1970s for the treatment of depressive disorders and has been investigated for its pharmacological properties in major depression . This compound offers significant value for neuroscience and pharmaceutical research. While it demonstrates similar efficacy to its parent compound, Amitriptyline, as a serotonin and norepinephrine reuptake inhibitor, its distinct receptor binding profile is a key area of scientific interest . Research indicates that this compound has generally equivalent pharmacology to Amitriptyline but with notably lower affinity for muscarinic acetylcholine receptors and the α1-adrenergic receptor . This unique binding characteristic is associated with a differentiated adverse effect profile in clinical studies, including reduced anticholinergic symptoms such as dry mouth, less drowsiness, and lower incidence of orthostatic hypotension compared to Amitriptyline . Some studies have also noted a faster onset of action . This compound is considered a prodrug of Amitriptyline, and its mechanism of action involves the inhibition of serotonin and norepinephrine reuptake, contributing to its antidepressant effects . Researchers utilize this compound in studies focused on neuropharmacology, drug metabolism, and the development of therapeutic agents with improved tolerability. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H23NO B1666004 Amitriptylinoxide CAS No. 4317-14-0

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

N,N-dimethyl-3-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylidene)propan-1-amine oxide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-21(2,22)15-7-12-20-18-10-5-3-8-16(18)13-14-17-9-4-6-11-19(17)20/h3-6,8-12H,7,13-15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPMKQFOGINQDAM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+](C)(CCC=C1C2=CC=CC=C2CCC3=CC=CC=C31)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50195758
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4317-14-0
Record name Amitriptylinoxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4317-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Amitriptylinoxide [INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004317140
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Amitriptylinoxide
Source DrugBank
URL https://www.drugbank.ca/drugs/DB13114
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Amitriptylinoxide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50195758
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Propanamine, 3-(10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-ylidene)-N,N-dimethyl-, N-oxide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name AMITRIPTYLINOXIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TYR2U59WMA
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline (B1667244), exerts its therapeutic effects primarily through the modulation of monoaminergic systems. This technical guide provides a comprehensive overview of the current research on the mechanism of action of this compound, with a focus on its molecular targets, downstream signaling, and the experimental methodologies used for its characterization. Quantitative data on its receptor and transporter affinities are presented, alongside detailed experimental protocols and visual representations of its metabolic and signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in the study and development of antidepressant drugs.

Core Mechanism of Action

This compound's primary mechanism of action is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[1][2] By blocking the serotonin transporter (SERT) and the norepinephrine transporter (NET), this compound increases the concentration of these monoamines in the synapse, thereby enhancing serotonergic and noradrenergic neurotransmission.[1][2] This action is believed to be the principal driver of its antidepressant effects.

While sharing this core mechanism with its parent compound, amitriptyline, this compound exhibits a distinct receptor binding profile. Notably, it possesses a significantly lower affinity for muscarinic acetylcholine (B1216132) receptors and α1-adrenergic receptors.[3][4][5][6] This difference is thought to underlie its improved side-effect profile, with a reduced incidence of anticholinergic effects (e.g., dry mouth, constipation) and cardiovascular issues (e.g., orthostatic hypotension) compared to amitriptyline.[4]

Furthermore, a significant portion of administered this compound is metabolized in the body back to amitriptyline, which then contributes to the overall pharmacological effect.[3][7] This metabolic interplay suggests that this compound may act as a prodrug of amitriptyline, contributing to a sustained therapeutic effect.

Quantitative Data: Receptor and Transporter Binding Profile

The following table summarizes the available quantitative data on the binding affinity of this compound for various receptors and transporters. The data is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to its target. For comparison, data for amitriptyline are also included where available.

TargetThis compound (IC50)Amitriptyline (IC50)Reference
Transporters
Serotonin Transporter (SERT)Nanomolar range (similar to amitriptyline)3.45 nM (Ki)[1][2]
Norepinephrine Transporter (NET)Nanomolar range (similar to amitriptyline)13.3 nM (Ki)[1][2]
Receptors
Muscarinic Acetylcholine Receptor18 µM0.32 µM[3][5]
α1-Adrenergic Receptor~60-fold lower affinity than amitriptyline4.4 nM (Ki)[3][4][5]
Histamine H1 ReceptorAntagonist activity0.5-1.1 nM (Ki)[1]
Serotonin 5-HT2 ReceptorAntagonist activity-[4]
Benzodiazepine ReceptorWeak affinity-[3][5]
Opiate ReceptorWeak affinity-[3][5]
β-Adrenergic ReceptorWeak affinity-[3][5]

Signaling Pathways

The primary signaling pathway affected by this compound is the enhancement of monoaminergic neurotransmission. By inhibiting SERT and NET, this compound leads to an accumulation of serotonin and norepinephrine in the synaptic cleft. These neurotransmitters then bind to their respective postsynaptic receptors, initiating a cascade of intracellular signaling events that are believed to mediate the therapeutic antidepressant response.

Enhanced Monoaminergic Neurotransmission by this compound This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition Serotonin_reuptake Serotonin Reuptake SERT->Serotonin_reuptake Mediates Norepinephrine_reuptake Norepinephrine Reuptake NET->Norepinephrine_reuptake Mediates Synaptic_Serotonin Increased Synaptic Serotonin Serotonin_reuptake->Synaptic_Serotonin Decreases Synaptic_Norepinephrine Increased Synaptic Norepinephrine Norepinephrine_reuptake->Synaptic_Norepinephrine Decreases Postsynaptic_5HT_Receptors Postsynaptic 5-HT Receptors Synaptic_Serotonin->Postsynaptic_5HT_Receptors Activates Postsynaptic_NE_Receptors Postsynaptic NE Receptors Synaptic_Norepinephrine->Postsynaptic_NE_Receptors Activates Downstream_Signaling Downstream Signaling (e.g., cAMP, CREB) Postsynaptic_5HT_Receptors->Downstream_Signaling Postsynaptic_NE_Receptors->Downstream_Signaling Therapeutic_Effect Antidepressant Effect Downstream_Signaling->Therapeutic_Effect

Caption: Signaling pathway of this compound's primary mechanism of action.

Experimental Protocols

This section details the methodologies for key experiments used to elucidate the mechanism of action of this compound.

Radioligand Binding Assay for Receptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity of this compound for various neurotransmitter receptors.

Workflow for Radioligand Binding Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Membrane_Prep 1. Prepare receptor-containing membranes (e.g., from rat brain or transfected cell lines) Reagents 2. Prepare assay buffer, radioligand (e.g., [3H]QNB for muscarinic receptors), and this compound solutions Membrane_Prep->Reagents Incubation 3. Incubate membranes with radioligand and varying concentrations of This compound Reagents->Incubation Filtration 4. Separate bound from free radioligand by rapid filtration Incubation->Filtration Scintillation 5. Quantify bound radioactivity using liquid scintillation counting Filtration->Scintillation IC50_Calc 6. Calculate the IC50 value (concentration of this compound that inhibits 50% of radioligand binding) Scintillation->IC50_Calc Ki_Calc 7. Convert IC50 to Ki (inhibition constant) using the Cheng-Prusoff equation IC50_Calc->Ki_Calc

Caption: Workflow for determining receptor binding affinity using a radioligand assay.

Detailed Methodology:

  • Membrane Preparation:

    • Homogenize brain tissue (e.g., rat cortex for muscarinic receptors) or cultured cells expressing the target receptor in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine protein concentration.

  • Binding Assay:

    • In a 96-well plate, add the following to each well:

      • Membrane suspension.

      • Radioligand (e.g., [3H]-quinuclidinyl benzilate for muscarinic receptors) at a concentration near its Kd.

      • Varying concentrations of this compound or vehicle (for total binding) or a saturating concentration of a known antagonist (for non-specific binding).

    • Incubate the plate at a specific temperature (e.g., 25°C) for a sufficient time to reach equilibrium.

  • Filtration and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters, which trap the membranes with bound radioligand.

    • Wash the filters with ice-cold buffer to remove unbound radioligand.

    • Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the this compound concentration.

    • Determine the IC50 value from the resulting dose-response curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Neurotransmitter Reuptake Inhibition Assay

This protocol outlines a method to measure the inhibitory effect of this compound on serotonin and norepinephrine reuptake in synaptosomes.

Workflow for Neurotransmitter Reuptake Inhibition Assay cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis Synaptosome_Prep 1. Isolate synaptosomes from rat brain tissue (e.g., striatum for SERT, hippocampus for NET) Reagents_Uptake 2. Prepare assay buffer, [3H]-serotonin or [3H]-norepinephrine, and This compound solutions Synaptosome_Prep->Reagents_Uptake Preincubation 3. Pre-incubate synaptosomes with varying concentrations of This compound or vehicle Reagents_Uptake->Preincubation Uptake_Initiation 4. Initiate neurotransmitter uptake by adding the radiolabeled neurotransmitter Preincubation->Uptake_Initiation Uptake_Termination 5. Terminate uptake by rapid filtration and washing with ice-cold buffer Uptake_Initiation->Uptake_Termination Scintillation_Uptake 6. Quantify radioactivity in the synaptosomes using liquid scintillation counting Uptake_Termination->Scintillation_Uptake IC50_Calc_Uptake 7. Calculate the IC50 value for the inhibition of neurotransmitter uptake Scintillation_Uptake->IC50_Calc_Uptake

Caption: Workflow for assessing neurotransmitter reuptake inhibition.

Detailed Methodology:

  • Synaptosome Preparation:

    • Homogenize fresh brain tissue in a sucrose (B13894) buffer.

    • Perform differential centrifugation to obtain a crude synaptosomal pellet.

    • Further purify the synaptosomes using a density gradient centrifugation if necessary.

    • Resuspend the final synaptosomal pellet in a physiological buffer.

  • Uptake Assay:

    • Pre-incubate aliquots of the synaptosomal suspension with varying concentrations of this compound or vehicle at 37°C.

    • Initiate the reuptake process by adding a fixed concentration of radiolabeled neurotransmitter (e.g., [3H]-serotonin or [3H]-norepinephrine).

    • Allow the uptake to proceed for a short, defined period (e.g., 5-10 minutes).

    • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer to remove extracellular radiolabel.

  • Quantification and Data Analysis:

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

    • Determine the IC50 value for this compound's inhibition of neurotransmitter uptake by plotting the percentage of inhibition against the drug concentration and performing non-linear regression analysis.

Metabolism

This compound is an active metabolite of amitriptyline. The metabolism is complex and involves a bidirectional relationship where this compound can also be reduced back to amitriptyline.

Metabolic Pathway of Amitriptyline and this compound Amitriptyline Amitriptyline This compound This compound Amitriptyline->this compound Oxidation Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline Demethylation This compound->Amitriptyline Reduction Other_Metabolites Other Metabolites (e.g., hydroxylated derivatives) This compound->Other_Metabolites Metabolism Nortriptyline->Other_Metabolites Metabolism

Caption: Bidirectional metabolic relationship between amitriptyline and this compound.

Conclusion

This compound is a tricyclic antidepressant with a well-defined primary mechanism of action: the inhibition of serotonin and norepinephrine reuptake. Its distinct receptor binding profile, characterized by reduced affinity for muscarinic and α1-adrenergic receptors, offers a potential advantage in terms of tolerability compared to its parent compound, amitriptyline. The metabolic conversion of this compound to amitriptyline further contributes to its overall pharmacological activity. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and other novel antidepressant compounds. A thorough understanding of its mechanism of action is crucial for optimizing its therapeutic use and for the development of next-generation antidepressants with improved efficacy and safety profiles.

References

amitriptylinoxide synthesis and purification for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Synthesis and Purification of Amitriptylinoxide for Laboratory Use

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the laboratory-scale synthesis, purification, and analysis of this compound. This compound, an active metabolite of the tricyclic antidepressant amitriptyline (B1667244), is a valuable compound for research in pharmacology and drug metabolism.[1] It functions, similarly to its parent compound, as a serotonin-norepinephrine reuptake inhibitor.[2][3] This document outlines a representative synthetic protocol, detailed purification techniques, methods for quality assessment, and visual workflows to aid in its preparation for research purposes.

Synthesis of this compound

The most direct method for synthesizing this compound in a laboratory setting is through the oxidation of the tertiary amine group of amitriptyline. This transformation is commonly achieved using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), which is a widely used reagent for the N-oxidation of amines.[4] The reaction involves the transfer of an oxygen atom from the peroxy acid to the nitrogen atom of amitriptyline.

Chemical Reaction Scheme

Caption: Reaction scheme for the oxidation of amitriptyline to this compound.

Experimental Protocol: Oxidation of Amitriptyline

This protocol is a representative procedure based on common organic synthesis practices for N-oxidation.[4]

  • Dissolution: Dissolve amitriptyline (1.0 eq) in a suitable chlorinated solvent, such as dichloromethane (B109758) (DCM), at a concentration of approximately 0.1 M.

  • Cooling: Cool the solution to 0°C in an ice bath with gentle stirring.

  • Reagent Addition: Add m-CPBA (approx. 77% purity, 1.1 eq) to the solution portion-wise over 15-20 minutes. Monitor the internal temperature to prevent it from rising significantly.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed. A typical LC-MS analysis would confirm the formation of the product with a mass-to-charge ratio (m/z) of 293.27, corresponding to the N-oxide.[5]

  • Quenching: Upon completion, cool the mixture back to 0°C and quench any excess m-CPBA by adding a saturated aqueous solution of sodium sulfite (B76179) or sodium thiosulfate.

  • Work-up:

    • Transfer the mixture to a separatory funnel.

    • Wash the organic layer sequentially with a saturated aqueous solution of sodium bicarbonate (to remove m-chlorobenzoic acid) and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.

  • Solvent Removal: Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude product.

Synthesis Data
ParameterValue / DescriptionCitation
Starting Material Amitriptyline[4]
Reagent meta-Chloroperoxybenzoic acid (m-CPBA)[4]
Solvent Dichloromethane (DCM)[4]
Reaction Temperature 0°C to Room Temperature[4]
Typical Reaction Time 2 - 4 hours
Estimated Yield 80 - 95% (Crude)
Product MW 293.41 g/mol [6]
Product Formula C₂₀H₂₃NO[6]

Purification of this compound

The crude product obtained from the synthesis requires purification to remove unreacted starting materials, by-products like m-chlorobenzoic acid, and any other impurities. The increased polarity of the N-oxide group compared to the parent amine is the key to its separation.

Experimental Protocol: Flash Column Chromatography
  • Column Preparation: Pack a glass column with silica (B1680970) gel using a suitable solvent system, such as 100% dichloromethane.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane and adsorb it onto a small amount of silica gel. After evaporating the solvent, carefully load the dried silica onto the top of the prepared column.

  • Elution: Elute the column with a gradient of methanol (B129727) in dichloromethane. Start with 100% DCM and gradually increase the methanol concentration (e.g., from 0% to 10% methanol).

  • Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product. The N-oxide product is more polar and will elute later than the less polar amitriptyline starting material.

  • Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure to yield purified this compound, typically as a white to off-white solid.

Alternative Purification: Crystallization

While specific crystallization conditions for this compound are not widely published, a general approach can be attempted.

  • Solvent Screening: Test the solubility of the purified solid in various solvents (e.g., ethyl acetate, acetone, acetonitrile (B52724), isopropanol) to find a system where the compound is soluble at elevated temperatures but poorly soluble at room temperature or below.

  • Procedure: Dissolve the compound in a minimal amount of the hot solvent. Allow the solution to cool slowly to room temperature, and then further cool in a refrigerator or ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Quality Control and Analysis

The purity and identity of the synthesized this compound must be confirmed using standard analytical techniques. Commercial suppliers of amitriptyline N-oxide confirm its suitability for analysis by HPLC.

Analytical Techniques
  • High-Performance Liquid Chromatography (HPLC): A primary method for assessing purity. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) is typically used.[7]

  • Mass Spectrometry (MS): Used to confirm the molecular weight of the product. Electrospray ionization (ESI) would show the protonated molecule [M+H]⁺ at approximately m/z 294.4.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural confirmation. The ¹H and ¹³C NMR spectra of this compound will show characteristic shifts compared to amitriptyline, particularly for the protons and carbons near the N-oxide group (e.g., the N-methyl groups and the adjacent methylene (B1212753) protons in the propyl chain).

Summary of Analytical Data
Analysis TypeExpected ResultCitation
Appearance White to off-white solid
Purity (HPLC) ≥95%
Molecular Weight 293.41[6]
Mass (ESI-MS) [M+H]⁺ ≈ 294.4[5]
¹H NMR Downfield shift of N-CH₃ and N-CH₂ protons compared to amitriptyline
¹³C NMR Downfield shift of N-CH₃ and N-CH₂ carbons compared to amitriptyline

Visualized Workflows and Pathways

Synthesis and Purification Workflow

The following diagram illustrates the overall process from starting material to purified product.

G cluster_synthesis Synthesis cluster_workup Work-up cluster_purification Purification A Dissolve Amitriptyline in DCM B Cool to 0°C A->B C Add m-CPBA B->C D React for 2-4h C->D E Quench Reaction D->E F Wash with NaHCO3 (aq) E->F G Dry Organic Layer F->G H Evaporate Solvent G->H I Column Chromatography (Silica, DCM/MeOH gradient) H->I J Combine Pure Fractions I->J K Evaporate Solvent J->K L Pure this compound K->L

Caption: Workflow for the synthesis and purification of this compound.

Mechanism of Action: Neurotransmitter Reuptake Inhibition

This compound, like other TCAs and SNRIs, exerts its therapeutic effect by blocking the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft.[2] This action increases the concentration of these neurotransmitters, enhancing neurotransmission.

G Synaptic Cleft cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron NT_vesicle Vesicles with 5-HT & NE NT_release Release NT_vesicle->NT_release Serotonin Serotonin NT_release->Serotonin 5-HT Norepinephrine Norepinephrine NT_release->Norepinephrine NE SERT SERT NET NET Receptor_5HT 5-HT Receptor Signal Signal Propagation Receptor_5HT->Signal Receptor_NE NE Receptor Receptor_NE->Signal Serotonin->SERT Reuptake Serotonin->Receptor_5HT Norepinephrine->NET Reuptake Norepinephrine->Receptor_NE Drug This compound Drug->SERT Inhibits Drug->NET Inhibits

Caption: Mechanism of serotonin and norepinephrine reuptake inhibition.

References

Amitriptylinoxide as a Prodrug of Amitriptyline: A Technical Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, the N-oxide derivative of the tricyclic antidepressant amitriptyline (B1667244), has been utilized in clinical practice with evidence suggesting its role as a prodrug. This document provides a comprehensive technical overview of the core relationship between this compound and its active metabolite, amitriptyline. It consolidates key pharmacokinetic data, details the experimental protocols for their quantification, and illustrates the metabolic conversion pathway. The information presented herein is intended to serve as a valuable resource for researchers and professionals engaged in the fields of pharmacology, drug metabolism, and antidepressant therapy development.

Introduction

Amitriptyline is a well-established tricyclic antidepressant that functions by inhibiting the reuptake of serotonin (B10506) and norepinephrine.[1] Its clinical efficacy is often accompanied by a notable side-effect profile, including anticholinergic effects.[2] this compound was developed as an alternative with the hypothesis that it would be converted in vivo to the active parent drug, amitriptyline, potentially offering an improved therapeutic window.[3] This whitepaper explores the scientific basis for this compound's function as a prodrug, focusing on its metabolic fate and pharmacokinetic profile in comparison to amitriptyline.

Pharmacokinetic Profile: A Comparative Analysis

Clinical studies in healthy human volunteers have demonstrated that orally administered this compound is rapidly absorbed and subsequently converted to amitriptyline. The resulting plasma concentrations of amitriptyline after this compound administration follow a time course similar to that observed after direct administration of amitriptyline.[4]

Single Oral Dose Pharmacokinetics

A study involving healthy volunteers who received a single 50 mg oral dose of either this compound or amitriptyline provided key comparative pharmacokinetic data.[4]

Table 1: Single Oral Dose Pharmacokinetic Parameters of this compound and Amitriptyline (50 mg)

ParameterThis compound AdministrationAmitriptyline Administration
This compound
Cmax (ng/mL)135.5 ± 40.2-
Tmax (h)1.4 ± 0.5-
AUC₀→∞ (ng·h/mL)483.8 ± 146.4-
t½ (h)2.5 ± 0.9-
Amitriptyline (Metabolite)
Cmax (ng/mL)20.1 ± 5.921.8 ± 7.2
Tmax (h)4.5 ± 1.74.0 ± 1.5
AUC₀→∞ (ng·h/mL)394.3 ± 133.2457.1 ± 165.3
Nortriptyline (B1679971) (Metabolite)
Cmax (ng/mL)6.8 ± 2.17.5 ± 2.8
Tmax (h)10.2 ± 3.19.8 ± 3.5
AUC₀→∞ (ng·h/mL)234.5 ± 88.6268.9 ± 99.4

Data compiled from a pharmacokinetic study in healthy volunteers.[4]

Intravenous Administration Pharmacokinetics

To further understand the disposition of these compounds, their pharmacokinetics were also evaluated following intravenous administration.

Table 2: Intravenous Administration Pharmacokinetic Parameters of this compound and Amitriptyline

ParameterThis compoundAmitriptyline
General
Dose50 mg50 mg
Pharmacokinetic Parameters
CL (L/h)25.3 ± 7.938.4 ± 9.6
Vd (L)198 ± 62768 ± 192
t½ (h)5.5 ± 1.814.1 ± 3.5

CL = Clearance, Vd = Volume of Distribution, t½ = Half-life. Data from a study in healthy volunteers.

Metabolic Conversion of this compound to Amitriptyline

The conversion of this compound to amitriptyline is a critical step in its mechanism of action as a prodrug. This biotransformation is a reduction reaction, converting the N-oxide back to the tertiary amine.

Metabolic Pathway

Following administration, this compound is absorbed and undergoes in vivo reduction to form amitriptyline.[3] Amitriptyline is then subject to its known metabolic pathways, primarily N-demethylation to its active metabolite, nortriptyline, and hydroxylation of the ring system.[5] These subsequent metabolites also contribute to the overall pharmacological effect.[5]

metabolic_pathway This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction (In Vivo) Nortriptyline Nortriptyline Amitriptyline->Nortriptyline N-Demethylation (CYP2C19, CYP2D6) Hydroxylated_Metabolites Hydroxylated Metabolites Amitriptyline->Hydroxylated_Metabolites Hydroxylation (CYP2D6) Nortriptyline->Hydroxylated_Metabolites Hydroxylation Excretion Excretion Nortriptyline->Excretion Hydroxylated_Metabolites->Excretion

Metabolic conversion of this compound.
Enzymatic Basis of Conversion

The precise enzymatic machinery responsible for the in vivo reduction of tertiary amine N-oxides, such as this compound, to their corresponding tertiary amines is not fully elucidated. While cytochrome P450 (CYP) enzymes are extensively involved in the oxidative metabolism of amitriptyline, their role in the reduction of this compound is less clear.[6] Some evidence suggests that the reduction of N-oxides can be mediated by the heme moiety of cytochrome P450 in a non-enzymatic fashion.[7] Further research is required to definitively identify the primary enzymes or mechanisms responsible for this critical prodrug activation step in humans.

Experimental Protocols

The quantification of this compound, amitriptyline, and its metabolites in biological matrices is essential for pharmacokinetic and metabolic studies. High-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are the most common analytical techniques employed.

HPLC Method for Plasma Quantification

This protocol outlines a general procedure for the simultaneous determination of this compound and amitriptyline in human plasma.

4.1.1. Sample Preparation (Liquid-Liquid Extraction)

  • To 1.0 mL of human plasma in a polypropylene (B1209903) tube, add an internal standard (e.g., a structurally similar tricyclic compound).

  • Add 200 µL of a suitable buffer to alkalinize the sample (e.g., 1M sodium carbonate).

  • Add 5.0 mL of an organic extraction solvent (e.g., a mixture of hexane (B92381) and isoamyl alcohol, 99:1 v/v).

  • Vortex the mixture for 1 minute.

  • Centrifuge at 3000 x g for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 200 µL of the mobile phase.

4.1.2. Chromatographic Conditions

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 20 mM, pH 7.0) in a suitable ratio (e.g., 40:60 v/v).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 50 µL.

  • Detection: UV detection at a wavelength of 240 nm.

hplc_workflow Plasma_Sample Plasma Sample Add_IS_Buffer Add Internal Standard and Buffer Plasma_Sample->Add_IS_Buffer LLE Liquid-Liquid Extraction (Hexane/Isoamyl Alcohol) Add_IS_Buffer->LLE Centrifugation Centrifugation LLE->Centrifugation Evaporation Evaporation of Organic Layer Centrifugation->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution HPLC_Analysis HPLC-UV Analysis Reconstitution->HPLC_Analysis

Workflow for HPLC analysis of plasma samples.
GC-MS Method for Plasma Quantification

For higher sensitivity and selectivity, a GC-MS method can be employed.

4.2.1. Sample Preparation and Derivatization

  • Follow steps 1-6 of the HPLC sample preparation protocol (Section 4.1.1).

  • Evaporate the organic solvent to dryness.

  • Add a derivatizing agent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide with 1% trimethylchlorosilane) to the dried extract.

  • Heat the mixture at 70°C for 30 minutes to facilitate derivatization.

  • Cool the sample to room temperature before injection.

4.2.2. GC-MS Conditions

  • GC Column: A capillary column suitable for amine analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm i.d.).

  • Carrier Gas: Helium at a constant flow rate.

  • Injection Mode: Splitless.

  • Temperature Program: An initial temperature of 150°C, ramped to 280°C.

  • MS Ionization: Electron impact (EI) or chemical ionization (CI).

  • MS Detection: Selected ion monitoring (SIM) of characteristic ions for the derivatized analytes and internal standard.

Clinical Implications and Future Directions

The prodrug strategy of using this compound to deliver amitriptyline offers a potential advantage in terms of tolerability. Studies have suggested that this compound may be associated with a lower incidence of certain side effects compared to amitriptyline, which could be attributed to the different absorption and distribution profiles of the prodrug.[8]

Future research should focus on a more detailed characterization of the enzymes and mechanisms responsible for the reduction of this compound. A deeper understanding of this conversion process could inform the development of novel prodrugs with optimized pharmacokinetic and pharmacodynamic properties. Furthermore, larger-scale clinical trials directly comparing the efficacy and long-term safety of this compound and amitriptyline are warranted to fully establish the clinical utility of this prodrug approach in the management of depression.

Conclusion

This compound serves as a prodrug that is efficiently converted to its pharmacologically active parent compound, amitriptyline, in vivo. This is supported by comparative pharmacokinetic data demonstrating similar plasma profiles of amitriptyline following administration of either compound. The metabolic conversion involves a reduction of the N-oxide to a tertiary amine, a process that warrants further enzymatic investigation. The analytical methods outlined provide a robust framework for the continued study of these compounds. The clinical use of this compound represents an interesting application of prodrug design in antidepressant therapy, with potential benefits in terms of tolerability.

References

In Vitro Metabolism of Amitriptylinoxide Using Liver Microsomes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vitro metabolism of amitriptylinoxide, a tertiary amine N-oxide and a metabolite of the tricyclic antidepressant amitriptyline (B1667244). The primary focus is on its biotransformation using liver microsomes, a key in vitro model for predicting drug metabolism in humans. This document outlines the metabolic pathways, involved enzyme systems, and detailed experimental protocols, presenting quantitative data where available.

Introduction

This compound is a significant metabolite of amitriptyline, and its own metabolic fate is crucial for understanding the overall pharmacokinetics and pharmacodynamics of its parent drug. In vitro studies with liver microsomes, which are rich in drug-metabolizing enzymes, particularly cytochrome P450 (CYP) and flavin-containing monooxygenase (FMO) systems, are instrumental in elucidating the metabolic pathways of xenobiotics like this compound. The major metabolic transformation of this compound is its reduction back to the pharmacologically active parent drug, amitriptyline. Additionally, direct oxidative metabolism of this compound can occur.

Metabolic Pathways of this compound

The in vitro metabolism of this compound in liver microsomes proceeds via two primary routes:

  • Reduction to Amitriptyline: The most significant metabolic pathway for this compound is its reduction to the tertiary amine, amitriptyline. This revived parent drug is then available to undergo its own extensive metabolism. The enzymatic systems responsible for this reduction in human liver microsomes are not fully elucidated but are thought to involve cytochrome P450 enzymes and potentially other reductases such as aldehyde oxidase under anaerobic conditions.

  • Direct Hydroxylation: this compound can also be directly metabolized through hydroxylation, leading to the formation of E- and Z-10-hydroxy-amitriptylinoxide.

Once reduced to amitriptyline, the subsequent metabolic cascade is well-documented and involves several key reactions:

  • N-demethylation: Conversion of amitriptyline to its active metabolite, nortriptyline, is a major pathway.

  • Hydroxylation: Primarily at the 10-position of the dibenzocycloheptene ring, leading to E- and Z-10-hydroxyamitriptyline.

  • N-oxidation: Re-formation of this compound.

  • Glucuronidation: Conjugation of hydroxylated metabolites.

The following diagram illustrates the central metabolic pathways of this compound.

Metabolic Pathway of this compound This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction (Major Pathway) Hydroxy_ATNO E- and Z-10-hydroxy- This compound This compound->Hydroxy_ATNO Hydroxylation Amitriptyline->this compound N-oxidation Nortriptyline Nortriptyline Amitriptyline->Nortriptyline N-demethylation (CYP2C19, etc.) Hydroxy_AT 10-hydroxyamitriptyline Amitriptyline->Hydroxy_AT Hydroxylation (CYP2D6)

Metabolic Pathway of this compound

Quantitative Data on Metabolism

While the metabolic pathways of this compound are qualitatively understood, there is a notable lack of specific quantitative kinetic data (Km and Vmax) for its primary metabolic reactions (reduction and direct hydroxylation) in human liver microsomes. The available quantitative data predominantly focuses on the subsequent metabolism of its reduced metabolite, amitriptyline.

Table 1: Enzyme Kinetics of Amitriptyline Metabolism in Human Liver Microsomes

Metabolic PathwayEnzyme(s)Apparent Km (µM)Apparent Vmax (pmol/min/mg protein)Reference
N-demethylation to NortriptylineCYP2C19, CYP3A4, CYP1A2, CYP2C9Biphasic kinetics often observed. High affinity component Km in the low µM range.-[1][2]
10-HydroxylationCYP2D6~5-10-[1]

Note: The kinetics of amitriptyline metabolism are complex and can be influenced by multiple CYP enzymes, often exhibiting non-Michaelis-Menten kinetics. The values presented are approximations from various studies.

Experimental Protocols

This section provides a detailed methodology for conducting an in vitro study of this compound metabolism using human liver microsomes.

Materials and Reagents
  • This compound

  • Pooled human liver microsomes (HLM)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN)

  • Methanol (B129727) (MeOH)

  • Formic acid

  • Reference standards for amitriptyline, nortriptyline, 10-hydroxyamitriptyline, and if available, E/Z-10-hydroxy-amitriptylinoxide.

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally related compound not present in the incubation mixture).

Incubation Procedure
  • Preparation of Incubation Mixtures:

    • On ice, prepare incubation tubes containing phosphate buffer, human liver microsomes (final concentration typically 0.2-1.0 mg/mL), and the NADPH regenerating system.

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) and spike it into the incubation mixture to achieve the desired final concentrations (e.g., a range from 1 to 100 µM). Ensure the final solvent concentration is low (<1%) to avoid enzyme inhibition.

  • Initiation and Incubation:

    • Pre-incubate the mixtures at 37°C for 5 minutes to allow them to reach thermal equilibrium.

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system.

    • Incubate at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, and 60 minutes).

  • Termination of Reaction:

    • Stop the reaction at each time point by adding a cold organic solvent, such as acetonitrile (typically 2-3 volumes), containing the internal standard. This will precipitate the microsomal proteins.

  • Sample Processing:

    • Vortex the terminated incubation mixtures vigorously.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a new tube or a 96-well plate for analysis.

Analytical Methodology
  • LC-MS/MS Analysis: High-performance liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred method for the sensitive and specific quantification of this compound and its metabolites.

    • Chromatographic Separation: Use a C18 reversed-phase column with a gradient elution of mobile phases, such as water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

    • Mass Spectrometric Detection: Employ a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific parent-to-product ion transitions for each analyte and the internal standard should be optimized for maximum sensitivity and selectivity.

Data Analysis
  • Metabolite Identification: Compare the retention times and mass spectra of potential metabolites in the incubation samples with those of the reference standards.

  • Kinetic Analysis:

    • Determine the rate of formation of each metabolite at different substrate concentrations.

    • Plot the reaction velocity against the substrate concentration and fit the data to appropriate enzyme kinetic models (e.g., Michaelis-Menten, Hill) to determine the apparent Km and Vmax values.

The following diagram outlines the experimental workflow for a typical in vitro metabolism study.

Experimental Workflow for In Vitro Metabolism Study cluster_prep Preparation cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Prep_Reagents Prepare Reagents (Buffer, Microsomes, Cofactors) Mix Combine Reagents and Substrate Prep_Reagents->Mix Prep_Substrate Prepare Substrate Stock (this compound) Prep_Substrate->Mix Preincubation Pre-incubate at 37°C Mix->Preincubation Initiate Initiate with NADPH Preincubation->Initiate Incubate Incubate at 37°C (Time Course) Initiate->Incubate Terminate Terminate Reaction (Cold Acetonitrile + IS) Incubate->Terminate Centrifuge Centrifuge to Pellet Protein Terminate->Centrifuge Collect Collect Supernatant Centrifuge->Collect LCMS LC-MS/MS Analysis Collect->LCMS Data_Analysis Data Analysis (Metabolite ID, Kinetics) LCMS->Data_Analysis

Experimental Workflow

Conclusion and Future Directions

The in vitro metabolism of this compound using liver microsomes is primarily characterized by its reduction to amitriptyline, which then undergoes extensive oxidative metabolism. Direct hydroxylation of the N-oxide also occurs. While the qualitative metabolic pathways are established, a significant gap exists in the quantitative understanding of this compound's own metabolism, including the specific enzymes responsible for its reduction and the kinetics of these reactions.

Future research should focus on:

  • Identifying the specific reductases involved in the conversion of this compound to amitriptyline in human liver microsomes.

  • Determining the kinetic parameters (Km and Vmax) for both the reduction and direct hydroxylation of this compound.

  • Developing and validating robust analytical methods for the simultaneous quantification of this compound and its direct metabolites to facilitate more accurate in vitro studies.

A more complete understanding of this compound's metabolism will contribute to a more comprehensive pharmacokinetic model of amitriptyline and may provide insights into inter-individual variability in drug response and potential drug-drug interactions.

References

An In-depth Technical Guide to the Stability and Degradation Pathway of Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a comprehensive analysis of the stability and degradation pathways of amitriptylinoxide, a primary metabolite of the tricyclic antidepressant amitriptyline (B1667244). The information is intended for researchers, scientists, and drug development professionals, offering a detailed overview of the molecule's stability under various stress conditions, its degradation products, and the analytical methodologies employed for its study.

Introduction

This compound, the N-oxide metabolite of amitriptyline, plays a role in the overall metabolic profile of the parent drug.[1][2] Understanding its stability is crucial for accurate pharmacokinetic studies and for ensuring the quality and safety of pharmaceutical products containing amitriptyline, as the degradation of this compound can revert to the active parent compound, potentially leading to an overestimation of its concentration.[3] This guide summarizes key findings from forced degradation studies and outlines the primary degradation pathways.

Quantitative Stability Analysis

Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods.[4] this compound has been subjected to various stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, to elucidate its degradation profile.[4][5][6]

Table 1: Summary of Forced Degradation Studies on this compound and Amitriptyline

Stress ConditionCompoundConcentration/SolventDuration & TemperatureDegradation (%)Key Degradation ProductsReference
Untreated DBS CardThis compoundDried Blood Spot2 hours (drying)22%Amitriptyline[3]
Treated DBS CardThis compoundDried Blood Spot2 hours (drying)88%Amitriptyline[3]
Oxidative (H₂O₂)Amitriptyline100 mg in 6% H₂O₂1 hourNot specifiedThis compound[5]
ThermalAmitriptyline HClAqueous Solution3 months at 80°CNo evidence of degradation-[7]
Thermal (Neat)AmitriptylineSolid StateUp to 188°CStable-[5]
Thermal (Nonisothermal)Amitriptyline HClSolid StateHeating rates: 5, 10, 15, 20°C/minSingle-step decomposition-[8]
Acid Hydrolysis (HCl)Amitriptyline HCl5N HCl1 hour at 80°CNot specifiedNot specified[6]
Base Hydrolysis (NaOH)Amitriptyline HCl5N NaOH1 hour at 80°CNot specifiedNot specified[6]
Photolytic (UV-Vis)Amitriptyline HCl-4 daysNot specifiedNot specified[6]

Note: Data for amitriptyline is included to provide context, as this compound is a direct metabolite and degradation product.

Degradation Pathways

The degradation of this compound and its parent compound, amitriptyline, can occur through several pathways, primarily influenced by the stress conditions applied. Oxidation, reduction, demethylation, hydroxylation, and ring-opening are the major routes of degradation.[5][9][10][11]

Oxidation is a significant degradation pathway for amitriptyline, leading to the formation of this compound.[5][11] This occurs through the attack of an oxidizing agent, such as hydrogen peroxide, on the electron-rich nitrogen atom of the dimethylamino group.[5] Further oxidation can lead to other products.

A crucial degradation pathway for this compound is its reduction back to the parent compound, amitriptyline.[1][2] This reversion is particularly noted in studies involving dried blood spots, where significant degradation to amitriptyline was observed.[3]

While amitriptyline does not undergo direct photodegradation, it is susceptible to photosensitized degradation in the presence of substances like fulvic acid.[10][11] The primary photochemical processes in this scenario are demethylation and hydroxylation.[10][11]

Under various stress conditions, amitriptyline and its metabolites can undergo further degradation. These pathways can involve demethylation of the side chain, hydroxylation of the central seven-membered ring, and even ring-opening to form smaller acidic molecules.[5][9] In human metabolism, amitriptyline can be oxidized to an electrophilic arene oxide intermediate, which can then conjugate with glutathione (B108866) or be hydrolyzed to a dihydrodiol.[12]

G Simplified Degradation Pathways of this compound This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Amitriptyline->this compound Oxidation Nortriptyline (B1679971) Nortriptyline (Demethylation) Amitriptyline->Nortriptyline N-Demethylation Hydroxy_Metabolites 10-Hydroxy Metabolites Amitriptyline->Hydroxy_Metabolites Hydroxylation Arene_Oxide Arene Oxide Intermediate Amitriptyline->Arene_Oxide Aromatic Oxidation (CYP450) Nortriptyline->Hydroxy_Metabolites Hydroxylation Ring_Opened_Products Ring-Opened Products (e.g., Aldehydes, Carboxylic Acids) Arene_Oxide->Ring_Opened_Products Further Oxidation

Caption: Simplified degradation pathways of this compound and related compounds.

Experimental Protocols

The following are generalized protocols for conducting forced degradation studies on this compound, based on common practices in the pharmaceutical industry.

  • Accurately weigh and dissolve a known amount of this compound in a suitable solvent (e.g., methanol (B129727) or water) to prepare a stock solution of a specific concentration (e.g., 1 mg/mL).

  • For acid hydrolysis, mix the stock solution with an equal volume of a strong acid (e.g., 0.1 N to 5 N HCl).[6][11]

  • For base hydrolysis, mix the stock solution with an equal volume of a strong base (e.g., 0.1 N to 5 N NaOH).[6][11]

  • Incubate the solutions at a specified temperature (e.g., 80°C) for a defined period (e.g., 1 hour).[6]

  • At predetermined time points, withdraw samples, neutralize them (for acid-stressed samples with base and vice-versa), and dilute to a suitable concentration for analysis.[11]

  • Treat the stock solution with an oxidizing agent, such as hydrogen peroxide (e.g., 3-6% H₂O₂).[5][11]

  • Maintain the solution at room temperature or a slightly elevated temperature for a specified duration.

  • Withdraw samples at various time points and dilute for analysis.

  • Transfer the stock solution into vials and place them in a calibrated oven at an elevated temperature (e.g., 80°C or 105°C).[6][11]

  • For solid-state thermal degradation, place the powdered drug substance in an oven.[5]

  • Collect samples at different time intervals for analysis.

  • Expose the stock solution in a transparent container to a light source, such as a UV lamp (e.g., 254 nm) or a photostability chamber, for a defined period.[6][11][13]

  • A control sample should be kept in the dark under the same temperature conditions.

  • Analyze the exposed and control samples at the end of the exposure period.

G Experimental Workflow for Forced Degradation Studies Start Prepare Stock Solution of this compound Stress Apply Stress Conditions Start->Stress Acid Acid Hydrolysis (e.g., HCl, Heat) Stress->Acid Base Base Hydrolysis (e.g., NaOH, Heat) Stress->Base Oxidation Oxidation (e.g., H₂O₂) Stress->Oxidation Thermal Thermal Degradation (Heat) Stress->Thermal Photo Photodegradation (UV/Vis Light) Stress->Photo Sampling Sample at Time Points (Neutralize/Dilute as needed) Acid->Sampling Base->Sampling Oxidation->Sampling Thermal->Sampling Photo->Sampling Analysis Analyze by Stability-Indicating Method (e.g., HPLC, LC-MS) Sampling->Analysis End Identify Degradants & Quantify Parent Drug Analysis->End

Caption: General workflow for forced degradation studies of this compound.

Analytical Methodologies

The primary analytical technique for assessing the stability of this compound and quantifying its degradation products is High-Performance Liquid Chromatography (HPLC), often coupled with mass spectrometry (LC-MS/MS).[5][6][11]

  • HPLC: A stability-indicating HPLC method should be capable of separating the parent drug from all its degradation products and any impurities.[6] Reversed-phase columns (e.g., C18) are commonly used with a mobile phase consisting of a buffer and an organic solvent like acetonitrile (B52724) or methanol.[11] UV detection is typically employed at a wavelength around 239 nm or 254 nm.[11]

  • LC-MS/MS: This technique is invaluable for the identification and structural characterization of the degradation products formed during stress studies.[5][11]

Conclusion

This compound is a labile metabolite that can degrade under various stress conditions, most notably through reduction to its parent compound, amitriptyline. This instability, particularly observed in ex vivo samples like dried blood spots, necessitates careful handling and analytical considerations. Forced degradation studies reveal its susceptibility to oxidation, hydrolysis, and photosensitized degradation. A thorough understanding of these degradation pathways and the implementation of robust, stability-indicating analytical methods are critical for accurate bioanalytical measurements and for ensuring the quality and stability of pharmaceutical formulations containing amitriptyline.

References

An In-Depth Technical Guide to the In Vivo Pharmacokinetics and Metabolic Fate of Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a tertiary amine N-oxide, is a pharmacologically active derivative of the tricyclic antidepressant amitriptyline (B1667244). It has been investigated as an alternative therapeutic agent to amitriptyline, with studies suggesting it may offer a different profile of effects and side effects. A thorough understanding of its behavior within a biological system is paramount for its development and clinical application. This technical guide provides a comprehensive overview of the in vivo pharmacokinetics and metabolic fate of this compound, drawing from key scientific studies. The information is presented to be a valuable resource for researchers, scientists, and professionals involved in drug development.

Pharmacokinetic Profile of this compound

The disposition of a drug within an organism is characterized by its absorption, distribution, metabolism, and excretion (ADME). The following sections detail the available quantitative data for the pharmacokinetic parameters of this compound.

Absorption

Following oral administration, this compound is absorbed more rapidly than amitriptyline.[1]

Distribution

Specific data on the volume of distribution and protein binding of this compound are not extensively detailed in the reviewed literature. However, its primary metabolite, amitriptyline, is known to be widely distributed throughout the body and is extensively bound to plasma and tissue proteins.[2][3]

Metabolism and Metabolic Fate

The in vivo metabolic fate of this compound is characterized by two primary pathways: direct excretion and reduction to its parent compound, amitriptyline, which then undergoes further metabolism. A significant portion of an administered dose of this compound is converted to amitriptyline and its subsequent metabolites.[4][5]

Upon administration, this compound is partly excreted unchanged or as its 10-hydroxy derivative.[5] The major portion, however, is reduced back to amitriptyline.[5] This reduction is a critical step in its metabolic pathway, influencing the overall pharmacokinetic and pharmacodynamic profile. One study concluded that approximately 70% of an oral dose of this compound is reduced at the N-oxide group.[6]

The newly formed amitriptyline then follows its well-established metabolic pathways, which include N-demethylation to nortriptyline (B1679971) (an active metabolite), hydroxylation, and conjugation.[5]

Excretion

This compound and its metabolites are primarily excreted in the urine. After a single intravenous (IV) dose, an average of 34% is excreted as unchanged this compound, while a single oral dose results in an average of 22% excreted unchanged.[7] In continuous therapy, unchanged this compound accounts for 28% of the urinary excretion, with an additional 8-9% excreted as E- and Z-10-hydroxy-amitriptylinoxide.[7]

Quantitative Pharmacokinetic Data

The following tables summarize the key quantitative pharmacokinetic parameters for this compound that have been reported in human studies.

ParameterValueSpeciesAdministration RouteSource
Elimination Half-life (t½) 1.5 hours (mean)HumanOral[1]
Peak Plasma Concentration (Cmax) 483.8 (331-801) µg/LHuman50 mg Oral[1]
Time to Peak Plasma Concentration (Tmax) Faster than amitriptylineHumanOral[1]
Renal Plasma Clearance 75 - 265 mL/minHumanIV & Oral[7]
Urinary Excretion (Unchanged) 34% (IV, single dose)HumanIV[7]
22% (Oral, single dose)HumanOral[7]
28% (Continuous therapy)HumanOral[7]
Urinary Excretion (as E- and Z-10-OH-AT-NO) 8-9% (Continuous therapy)HumanOral[7]

Experimental Protocols

This section outlines the methodologies employed in key studies to determine the pharmacokinetic and metabolic fate of this compound.

Single Oral Dose Pharmacokinetic Study in Humans
  • Objective: To investigate the plasma levels of this compound and its main metabolites after a single oral dose.[1]

  • Subjects: Eleven healthy volunteers.[1]

  • Drug Administration: A single oral dose of 50 mg of this compound was administered.[1]

  • Blood Sampling: Plasma samples were collected over a 24-hour period.[1]

  • Analytical Method: Plasma levels of this compound, amitriptyline, and nortriptyline were determined. The specific analytical technique was not detailed in the abstract, but HPLC is a common method for such analyses.[1]

Urinary Metabolite Analysis in Single-Dose and Continuous Therapy
  • Objective: To identify and quantify the urinary metabolites of this compound and amitriptyline.[7]

  • Study Design: A cross-over design with six healthy volunteers and a separate group of five patients undergoing continuous therapy.[7]

  • Drug Administration:

    • Healthy Volunteers: 50 mg this compound IV, 50 mg this compound orally, and 50 mg amitriptyline IV.[7]

    • Patients: Continuous therapy with this compound.[7]

  • Urine Collection: Complete urine collection for 8 hours and occasionally up to 48 hours for the single-dose study, and 24-hour urine samples for the continuous therapy patients.[7]

  • Analytical Method: High-Performance Liquid Chromatography (HPLC) was used to analyze the following compounds: this compound, E- and Z-10-hydroxy-amitriptylinoxide, free and conjugated amitriptyline, E- and Z-10-hydroxy-amitriptyline and their mono- and didemethylated analogues, and 2-hydroxy-nortriptyline.[7]

Visualizations

Metabolic Fate of this compound

The following diagram illustrates the primary metabolic pathways of this compound in vivo.

Metabolic_Fate_of_this compound This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction (~70% of dose) Unchanged_Excretion Unchanged this compound (Urine) This compound->Unchanged_Excretion Direct Excretion Hydroxy_ATNO_Excretion 10-Hydroxy-Amitriptylinoxide (Urine) This compound->Hydroxy_ATNO_Excretion Hydroxylation Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-demethylation Hydroxylated_Metabolites Hydroxylated Metabolites Amitriptyline->Hydroxylated_Metabolites Nortriptyline->Hydroxylated_Metabolites Conjugated_Metabolites Conjugated Metabolites Hydroxylated_Metabolites->Conjugated_Metabolites Glucuronidation

Metabolic pathway of this compound.
Experimental Workflow for Urinary Metabolite Analysis

This diagram outlines the experimental workflow for the analysis of this compound and its metabolites in urine.

Experimental_Workflow cluster_study_design Study Design cluster_sample_prep Sample Preparation cluster_analysis Analysis Drug_Admin Drug Administration (IV or Oral this compound) Urine_Collection Urine Collection (8-48 hours) Drug_Admin->Urine_Collection Extraction Extraction of Analytes Urine_Collection->Extraction HPLC HPLC Analysis Extraction->HPLC Quantification Quantification of This compound & Metabolites HPLC->Quantification

Workflow for urinary metabolite analysis.

References

The Search for Novel Biotransformation Products of Amitriptylinoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the metabolic fate of amitriptylinoxide, a metabolite of the widely used tricyclic antidepressant amitriptyline (B1667244). While the primary metabolic pathways following its reduction to amitriptyline are well-documented, the potential for novel, direct metabolites of the N-oxide form presents an ongoing area of research. This document synthesizes current knowledge, presents quantitative data, and provides detailed experimental protocols and logical workflows to aid researchers in the identification and characterization of previously undiscovered metabolites of this compound.

Introduction to this compound Metabolism

This compound is an active metabolite of amitriptyline, and it is also used as an antidepressant itself.[1] Its metabolism is complex, involving both direct excretion and biotransformation. A significant portion of an administered dose of this compound is either excreted unchanged or undergoes hydroxylation before excretion.[2] The major part of this compound, however, is reduced back to its parent compound, amitriptyline, and subsequently enters the well-established metabolic pathways of amitriptyline.

The metabolism of amitriptyline, and by extension the reduced form of this compound, is extensive, primarily mediated by the cytochrome P450 (CYP) enzyme system. The key enzymatic reactions include N-demethylation to form nortriptyline (B1679971), and hydroxylation at various positions, primarily the 10-position.[3][4] The main enzymes involved are CYP2D6 and CYP2C19, with contributions from CYP3A4, CYP1A2, and CYP2C9.[3][4][5][6][7] These metabolic transformations result in a variety of phase I metabolites, which can then undergo phase II conjugation reactions, such as glucuronidation, before excretion.[2][6] Recent research into amitriptyline metabolism has also revealed the formation of epoxide intermediates, suggesting that the full range of metabolic possibilities may not yet be fully elucidated.[8]

Quantitative Analysis of this compound and its Metabolites

Quantitative data on the excretion and plasma concentrations of this compound and its known metabolites are crucial for understanding its pharmacokinetic profile. The following tables summarize key quantitative findings from various studies.

Table 1: Urinary Excretion of this compound and its Metabolites

CompoundPercentage of Administered Dose Excreted in UrineStudy ConditionsReference
Unchanged this compound34% (IV), 22% (Oral)Single 50 mg dose in healthy volunteers[9]
Unchanged this compound28%Continuous therapy in patients[9]
E- and Z-10-hydroxy-amitriptylinoxide8-9%Continuous therapy in patients[9]
Total Measured Compounds (from AT-NO)74%Steady state during continuous therapy[9]
10-hydroxynortriptyline (B30761) (free and conjugated)~40%Single 25 mg oral dose of amitriptyline[7]
Total Recovered Metabolites (from Amitriptyline)~60% (in 72h)Single 25 mg oral dose of amitriptyline[7]

Table 2: Plasma Concentrations of Amitriptyline and its Metabolites Following Amitriptyline Administration

AnalyteMean Plasma Concentration (ng/mL)Time Point / Study ConditionReference
Amitriptyline81 ± 40Steady state (50 mg TID)[6]
Nortriptyline71 ± 57Steady state (50 mg TID)[6]
10-hydroxyamitriptyline12 ± 5Steady state (50 mg TID)[6]
Conjugated 10-hydroxyamitriptyline91 ± 30Steady state (50 mg TID)[6]
10-hydroxynortriptyline82 ± 27Steady state (50 mg TID)[6]
Conjugated 10-hydroxynortriptyline176 ± 64Steady state (50 mg TID)[6]
Amitriptyline362 hours post 75 mg single dose[6]
Nortriptyline82 hours post 75 mg single dose[6]
10-hydroxyamitriptyline102 hours post 75 mg single dose[6]
10-hydroxynortriptyline162 hours post 75 mg single dose[6]

Experimental Protocols for Metabolite Identification

The identification of novel metabolites requires a combination of robust in vitro and in vivo models, coupled with sensitive and specific analytical techniques.

In Vitro Metabolism using Human Liver Microsomes

This protocol outlines a general procedure for assessing the metabolic stability and identifying metabolites of this compound in a controlled in vitro environment.

Objective: To generate and identify phase I metabolites of this compound using human liver microsomes.

Materials:

  • This compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., solutions of NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate (B84403) buffer (e.g., 0.1 M, pH 7.4)

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Methanol (B129727) (MeOH), HPLC grade

  • Formic acid

  • Incubator/water bath (37°C)

  • Microcentrifuge tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Preparation of Incubation Mixture:

    • In a microcentrifuge tube, prepare a pre-incubation mixture containing phosphate buffer, HLM suspension, and this compound solution (typically in a low percentage of organic solvent like DMSO to ensure solubility).

    • The final concentration of microsomes is typically in the range of 0.5-1.0 mg/mL.

    • The substrate (this compound) concentration can be varied, but a starting point of 1-10 µM is common.

  • Initiation of Metabolic Reaction:

    • Pre-warm the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Include a control incubation without the NADPH regenerating system to differentiate between enzymatic and non-enzymatic degradation.

  • Incubation:

    • Incubate the reaction mixture at 37°C for a specified time course (e.g., 0, 15, 30, 60, 120 minutes).

  • Termination of Reaction:

    • Stop the reaction by adding an equal volume of ice-cold acetonitrile or methanol. This step also serves to precipitate the microsomal proteins.

  • Sample Preparation for Analysis:

    • Vortex the mixture thoroughly.

    • Centrifuge at high speed (e.g., >10,000 x g) for 10-15 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or an HPLC vial for analysis.

Analytical Methodology: LC-MS/MS for Metabolite Profiling

High-performance liquid chromatography coupled with tandem mass spectrometry (HPLC-MS/MS or LC-MS/MS) is the gold standard for metabolite identification and quantification.

Instrumentation:

  • A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • A tandem mass spectrometer, preferably a high-resolution instrument like a quadrupole time-of-flight (Q-TOF) or Orbitrap, for accurate mass measurements.

Chromatographic Conditions (Example):

  • Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A linear gradient from low to high percentage of Mobile Phase B over 15-20 minutes.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 40°C.

Mass Spectrometry Parameters (Example):

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Acquisition Mode:

    • Full Scan: Acquire data over a wide m/z range (e.g., 100-1000) to detect all potential ions.

    • Data-Dependent Acquisition (DDA): Automatically trigger MS/MS fragmentation for the most abundant ions detected in the full scan to obtain structural information.

  • Collision Energy: Ramped or stepped collision energies to ensure comprehensive fragmentation.

Sample Preparation from Biological Matrices (Plasma/Urine)

Objective: To extract this compound and its metabolites from plasma or urine for LC-MS/MS analysis.

A. Protein Precipitation (for Plasma):

  • To 100 µL of plasma, add 300 µL of ice-cold acetonitrile containing an internal standard.

  • Vortex for 1-2 minutes.

  • Centrifuge at >10,000 x g for 10 minutes.

  • Transfer the supernatant for analysis.

B. Solid-Phase Extraction (SPE) (for Plasma or Urine):

  • Condition a mixed-mode or hydrophilic-lipophilic balance (HLB) SPE cartridge according to the manufacturer's instructions.

  • Load the pre-treated plasma or urine sample.

  • Wash the cartridge with a weak solvent to remove interferences.

  • Elute the analytes with an appropriate organic solvent (e.g., methanol with formic acid).

  • Evaporate the eluate to dryness and reconstitute in the mobile phase for injection.

Visualizing Metabolic Pathways and Experimental Workflows

Diagrams are essential for visualizing the complex relationships in drug metabolism and the logical flow of experimental procedures. The following diagrams were generated using the DOT language.

Established Metabolic Pathway of this compound

This diagram illustrates the known primary metabolic transformations of this compound.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism cluster_excretion Excretion ATNO This compound AT Amitriptyline ATNO->AT Reduction (Major Pathway) OH_ATNO 10-OH-Amitriptylinoxide (Hydroxylation) ATNO->OH_ATNO Direct Hydroxylation Unchanged_ATNO Unchanged This compound ATNO->Unchanged_ATNO NT Nortriptyline (N-demethylation) AT->NT CYP2C19, etc. OH_AT 10-OH-Amitriptyline (Hydroxylation) AT->OH_AT CYP2D6 OH_NT 10-OH-Nortriptyline (Hydroxylation) NT->OH_NT CYP2D6 Glucuronides Glucuronide Conjugates OH_ATNO->Glucuronides OH_AT->Glucuronides OH_NT->Glucuronides

Caption: Primary metabolic pathways of this compound.

Workflow for Novel Metabolite Identification

This diagram outlines a systematic approach for the discovery and characterization of novel metabolites.

experimental_workflow cluster_incubation Step 1: In Vitro / In Vivo Models cluster_analysis Step 2: Sample Preparation & Analysis cluster_data Step 3: Data Processing & Identification cluster_validation Step 4: Structure Elucidation & Confirmation invitro Incubation with Human Liver Microsomes prep Sample Preparation (Protein Precipitation, SPE) invitro->prep invivo Sample Collection from Dosed Animal Models/Humans (Urine, Plasma, Feces) invivo->prep lcms High-Resolution LC-MS/MS Analysis (e.g., Q-TOF, Orbitrap) prep->lcms processing Data Mining & Peak Finding (Mass Defect Filtering, Background Subtraction) lcms->processing identification Putative Metabolite Identification (Accurate Mass, Fragmentation Pattern) processing->identification elucidation Structural Elucidation (NMR, Chemical Synthesis) identification->elucidation confirmation Confirmation with Synthetic Standard elucidation->confirmation

Caption: A logical workflow for novel metabolite discovery.

Conclusion and Future Directions

The metabolic profile of this compound is largely dictated by its reduction to amitriptyline. However, the potential for direct metabolism of the N-oxide form, particularly through oxidative pathways that may not be readily apparent from studies of amitriptyline, warrants further investigation. The application of modern, high-resolution mass spectrometry techniques combined with sophisticated data mining strategies provides a powerful toolkit for researchers to explore the full metabolic fate of this compound. By following systematic in vitro and in vivo experimental workflows, it is possible to uncover novel metabolites, which can provide a more complete understanding of the drug's efficacy, safety, and potential for drug-drug interactions. Future research should focus on characterizing the specific enzymes responsible for any newly identified biotransformations and elucidating the pharmacological activity of these novel metabolites.

References

An In-depth Technical Guide to Amitriptylinoxide Receptor Binding Affinity Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the receptor binding affinity of amitriptylinoxide, a tricyclic antidepressant. The document is structured to offer both high-level data summaries and granular experimental details to support research and development activities.

Quantitative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinity of this compound in comparison to its parent compound, amitriptyline (B1667244). The data is primarily derived from radioligand binding assays and is presented as IC50 values, which represent the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to its receptor. A higher IC50 value indicates lower binding affinity.

Receptor TargetRadioligandTissue SourceThis compound IC50 (µmol/l)Amitriptyline IC50 (µmol/l)Reference
Muscarinic Acetylcholine (B1216132)[³H]-Quinuclidinyl benzilate ([³H]-QNB)Rat Brain180.32[1]
Alpha-1 Adrenergic[³H]-PrazosinRat Brain1700.56[1]
Alpha-2 Adrenergic[³H]-RauwolscineRat Brain140.44[1]
Serotonin (B10506) (5-HT)[³H]-SerotoninRat Brain0.480.09[1]
Dopamine D2[³H]-SpiroperidolRat Brain>1001.9[1]
Histamine (B1213489) H1[³H]-MepyramineRat Brain0.050.002[1]
Opiate[³H]-NaloxoneRat Brain>100>100[1]
Benzodiazepine[³H]-FlunitrazepamRat Brain>100>100[1]

Key Findings:

  • This compound generally exhibits a lower binding affinity than amitriptyline for most of the receptors studied.[1]

  • Notably, this compound has a significantly weaker affinity for muscarinic acetylcholine receptors (approximately 56-fold less potent than amitriptyline) and alpha-1 adrenergic receptors (approximately 300-fold less potent than amitriptyline).[1]

  • This reduced affinity at muscarinic and adrenergic receptors may account for the observation that this compound has fewer anticholinergic and cardiovascular side effects compared to amitriptyline.[1]

  • Both compounds show high affinity for histamine H1 receptors.[1]

Experimental Protocols: Radioligand Binding Assay

The following is a detailed methodology for a competitive radioligand binding assay, a common technique used to determine the receptor binding affinity of compounds like this compound. This protocol is a composite of standard practices in the field.

Materials and Reagents
  • Receptor Source: Homogenized tissue preparations (e.g., rat brain cortex) or cell membranes from cell lines expressing the receptor of interest.

  • Radioligand: A radioactively labeled ligand with high affinity and specificity for the target receptor (e.g., [³H]-QNB for muscarinic receptors).

  • Test Compound: this compound.

  • Reference Compound: A well-characterized unlabeled ligand for the target receptor (e.g., atropine (B194438) for muscarinic receptors) to determine non-specific binding.

  • Assay Buffer: A buffer solution appropriate for the receptor being studied (e.g., 50 mM Tris-HCl, pH 7.4).

  • Scintillation Fluid: For detection of radioactivity.

  • Glass Fiber Filters: To separate bound from unbound radioligand.

  • Filtration Apparatus: A vacuum manifold to facilitate rapid filtration.

  • Scintillation Counter: To measure radioactivity.

Experimental Workflow

The following diagram illustrates the general workflow for a competitive radioligand binding assay.

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare Receptor Membranes prep_solutions Prepare Radioligand, Test Compound, and Reference Compound Solutions prep_membranes->prep_solutions incubate Incubate Membranes with Radioligand and varying concentrations of Test Compound prep_solutions->incubate filter Rapidly Filter Mixture to separate bound from free radioligand incubate->filter wash Wash Filters to remove non-specifically bound radioligand filter->wash count Measure Radioactivity on filters using Scintillation Counter wash->count analyze Analyze Data to determine IC50 and/or Ki values count->analyze

Caption: Experimental workflow for a competitive radioligand binding assay.
Step-by-Step Procedure

  • Membrane Preparation:

    • Dissect and homogenize the tissue source in an appropriate ice-cold buffer.

    • Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at a high speed to pellet the membranes.

    • Wash the membrane pellet by resuspension and re-centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration.

  • Assay Setup:

    • In a series of test tubes or a microplate, add a constant amount of the membrane preparation.

    • To different tubes, add increasing concentrations of the test compound (this compound).

    • For the determination of total binding, add only the assay buffer and radioligand to the membranes.

    • For the determination of non-specific binding, add a high concentration of the unlabeled reference compound in addition to the radioligand and membranes.

  • Incubation:

    • Add a constant, low concentration of the radioligand to all tubes.

    • Incubate the mixture at a specific temperature (e.g., room temperature or 37°C) for a predetermined time to allow the binding to reach equilibrium.

  • Filtration:

    • Rapidly terminate the incubation by filtering the contents of each tube through a glass fiber filter using a vacuum manifold.

    • The receptor-bound radioligand will be retained on the filter, while the unbound radioligand will pass through.

    • Quickly wash the filters with ice-cold assay buffer to minimize non-specific binding.

  • Quantification and Data Analysis:

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the logarithm of the test compound concentration.

    • Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • If the dissociation constant (Kd) of the radioligand is known, the inhibition constant (Ki) of the test compound can be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand used.

Signaling Pathways

This compound's pharmacological effects are mediated through its interaction with various G protein-coupled receptors (GPCRs). The following diagrams illustrate the canonical signaling pathways associated with the primary receptor targets.

Muscarinic M1 Receptor Signaling Pathway

Activation of the M1 muscarinic acetylcholine receptor, which is coupled to a Gq protein, initiates a signaling cascade that leads to the activation of phospholipase C (PLC) and subsequent downstream effects.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol M1 Muscarinic M1 Receptor Gq Gq Protein M1->Gq Acetylcholine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response Cellular Response PKC->Cellular Response Ca_release->PKC Co-activates

Caption: Muscarinic M1 Receptor Signaling Pathway.
Alpha-1 Adrenergic Receptor Signaling Pathway

Similar to the M1 receptor, the alpha-1 adrenergic receptor is coupled to a Gq protein and activates the phospholipase C pathway upon binding of its endogenous ligands, norepinephrine (B1679862) or epinephrine.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol Alpha1 Alpha-1 Adrenergic Receptor Gq Gq Protein Alpha1->Gq Norepinephrine/ Epinephrine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Cellular Response\n(e.g., Smooth Muscle Contraction) Cellular Response (e.g., Smooth Muscle Contraction) PKC->Cellular Response\n(e.g., Smooth Muscle Contraction) Ca_release->PKC Co-activates

Caption: Alpha-1 Adrenergic Receptor Signaling Pathway.
Serotonin 5-HT2A Receptor Signaling Pathway

The 5-HT2A receptor is also a Gq-coupled receptor. Its activation by serotonin leads to the production of inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG), which in turn modulate intracellular calcium levels and protein kinase C (PKC) activity.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol HT2A 5-HT2A Receptor Gq Gq Protein HT2A->Gq Serotonin PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Neuronal Excitation\n& other Cellular Responses Neuronal Excitation & other Cellular Responses PKC->Neuronal Excitation\n& other Cellular Responses Ca_release->PKC Co-activates

Caption: Serotonin 5-HT2A Receptor Signaling Pathway.
Histamine H1 Receptor Signaling Pathway

The histamine H1 receptor is another Gq-coupled receptor. Its activation by histamine initiates the same canonical PLC-mediated signaling cascade, leading to various physiological responses, including those associated with allergic reactions.

G cluster_membrane Plasma Membrane cluster_cytosol Cytosol H1 Histamine H1 Receptor Gq Gq Protein H1->Gq Histamine PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Allergic & Inflammatory\nResponses Allergic & Inflammatory Responses PKC->Allergic & Inflammatory\nResponses Ca_release->PKC Co-activates

Caption: Histamine H1 Receptor Signaling Pathway.

References

Unraveling the Degradation Puzzle: A Technical Guide to the Structural Elucidaion of Amitriptylinoxide Degradation Products

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, the N-oxide metabolite of the widely prescribed tricyclic antidepressant amitriptyline (B1667244), is a compound of significant interest in pharmaceutical research and development. Understanding its stability and degradation pathways is crucial for ensuring the safety, efficacy, and quality of pharmaceutical formulations. This technical guide provides an in-depth exploration of the structural elucidation of this compound degradation products, offering a comprehensive resource for scientists and researchers in the field. By delving into the methodologies, analytical data, and degradation pathways, this document aims to facilitate a thorough understanding of the chemical transformations this active pharmaceutical ingredient (API) may undergo.

Degradation Pathways of this compound

The chemical structure of this compound, featuring a dibenzocycloheptadiene ring system and a dimethylaminopropylidene side chain with an N-oxide functional group, is susceptible to degradation under various stress conditions. The primary degradation pathways include reduction, hydrolysis, and oxidation, leading to a range of degradation products.

A significant metabolic route for this compound involves its reduction back to the parent drug, amitriptyline.[1][2] In vivo studies have shown that a major portion of this compound is converted to amitriptyline and subsequently metabolized.[1][2] Beyond this metabolic conversion, forced degradation studies, which are crucial for identifying potential degradants under manufacturing, storage, and physiological conditions, are essential.

While specific forced degradation studies on this compound are not extensively reported in publicly available literature, the known degradation pathways of the closely related amitriptyline provide a strong predictive foundation. These pathways for tricyclic antidepressants typically involve:

  • Oxidation: This can lead to the formation of various hydroxylated and carbonylated derivatives.

  • Hydrolysis: Cleavage of chemical bonds by water can occur, particularly under acidic or basic conditions.

  • Photodegradation: Exposure to light can induce photochemical reactions, resulting in a variety of degradation products.

  • Thermal Degradation: Elevated temperatures can accelerate degradation processes.

The presence of the N-oxide functional group in this compound introduces unique reactivity compared to amitriptyline, potentially leading to specific degradation products.

Quantitative Data on Degradation Products

Detailed quantitative data from forced degradation studies of this compound are not widely available in the scientific literature. However, metabolic studies provide some quantitative insights into its fate in vivo. For instance, in human subjects, approximately one-third of a dose of this compound is excreted unchanged or as its 10-hydroxy derivative.[1][2] The remainder is reduced to amitriptyline and further metabolized.[1][2]

To provide a framework for analysis, the following table outlines the expected classes of degradation products based on the known chemistry of this compound and related tricyclic antidepressants. The percentage of degradation would be determined experimentally in forced degradation studies.

Stress ConditionPotential Degradation Product ClassExpected Transformation
Acidic Hydrolysis Amitriptyline, Hydroxylated derivativesReduction of N-oxide, Hydroxylation of the ring system
Basic Hydrolysis Amitriptyline, Ring-opened productsReduction of N-oxide, Cleavage of the dibenzocycloheptadiene ring
**Oxidative (e.g., H₂O₂) **Hydroxylated derivatives, N-desmethyl metabolitesOxidation of the ring and side chain, Demethylation of the amino group
Photolytic (UV/Vis) Photodimers, Isomers, Oxidized productsPhotochemical reactions leading to various structural changes
Thermal Dehydration products, IsomersThermally induced molecular rearrangements

Experimental Protocols

The structural elucidation of this compound degradation products necessitates a systematic approach involving forced degradation studies followed by sophisticated analytical techniques.

Forced Degradation Studies

Forced degradation studies are performed to intentionally degrade the drug substance under a variety of stress conditions to generate potential degradation products. These studies are critical for developing stability-indicating analytical methods.

1. Preparation of Stock Solution: A stock solution of this compound is prepared in a suitable solvent, such as methanol (B129727) or a mixture of methanol and water, at a known concentration (e.g., 1 mg/mL).

2. Stress Conditions: The stock solution is subjected to the following stress conditions as per ICH guidelines:

  • Acid Hydrolysis: The drug solution is treated with an acid (e.g., 0.1 N HCl) and heated (e.g., at 80°C) for a specified period.

  • Base Hydrolysis: The drug solution is treated with a base (e.g., 0.1 N NaOH) and heated (e.g., at 80°C) for a specified period.

  • Oxidative Degradation: The drug solution is treated with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for a specified period.

  • Photolytic Degradation: The drug solution is exposed to UV light (e.g., 254 nm) and visible light for a defined duration.

  • Thermal Degradation: The solid drug substance is exposed to dry heat (e.g., 105°C) for a specified period.

3. Sample Preparation for Analysis: After exposure to the stress conditions, the samples are neutralized (if necessary) and diluted with an appropriate mobile phase to a suitable concentration for analysis.

Analytical Methodologies

The separation and identification of degradation products are primarily achieved using a combination of chromatographic and spectroscopic techniques.

1. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC): HPLC and UPLC are the workhorse techniques for separating the degradation products from the parent drug and from each other. A stability-indicating method must be developed and validated to ensure that all significant degradation products are well-resolved.

  • Column: A reversed-phase column (e.g., C18) is typically used.

  • Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer or ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is commonly employed.

  • Detection: A photodiode array (PDA) detector is used to monitor the elution profile at multiple wavelengths and to assess peak purity.

2. Mass Spectrometry (MS): Mass spectrometry, often coupled with liquid chromatography (LC-MS), is a powerful tool for the identification and structural characterization of degradation products.

  • Ionization Technique: Electrospray ionization (ESI) is a common choice for this type of analysis.

  • Mass Analyzer: High-resolution mass spectrometers (e.g., Time-of-Flight (TOF) or Orbitrap) are used to determine the accurate mass of the parent and fragment ions, which aids in elemental composition determination.

  • Tandem Mass Spectrometry (MS/MS): MS/MS experiments are performed to obtain fragmentation patterns of the degradation products, providing valuable structural information.

3. Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy is the most definitive technique for the complete structural elucidation of unknown compounds.

  • Isolation: The degradation products of interest are typically isolated using preparative HPLC.

  • NMR Experiments: A suite of 1D and 2D NMR experiments (e.g., ¹H, ¹³C, COSY, HSQC, HMBC) is performed to determine the complete chemical structure, including stereochemistry.

Visualization of Workflows and Pathways

To facilitate a clearer understanding of the processes involved in the structural elucidation of this compound degradation products, the following diagrams are provided.

experimental_workflow cluster_stress Forced Degradation cluster_analysis Analytical Workflow Acid Acid Hydrolysis HPLC HPLC/UPLC Separation Acid->HPLC Degraded Samples Base Base Hydrolysis Base->HPLC Degraded Samples Oxidation Oxidative Oxidation->HPLC Degraded Samples Photo Photolytic Photo->HPLC Degraded Samples Thermal Thermal Thermal->HPLC Degraded Samples LCMS LC-MS Analysis HPLC->LCMS Separated Peaks Isolation Preparative HPLC LCMS->Isolation Identify Peaks of Interest Elucidation Structure Elucidation LCMS->Elucidation NMR NMR Spectroscopy Isolation->NMR Isolated Degradants NMR->Elucidation This compound This compound API This compound->Acid Stress Conditions This compound->Base Stress Conditions This compound->Oxidation Stress Conditions This compound->Photo Stress Conditions This compound->Thermal Stress Conditions

Caption: Experimental workflow for the structural elucidation of degradation products.

degradation_pathway This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Hydroxylated Hydroxylated Metabolites This compound->Hydroxylated Oxidation Ring_opened Ring-opened Products This compound->Ring_opened Hydrolysis Other Other Degradants This compound->Other Photolysis/ Thermal Stress Amitriptyline->Hydroxylated Oxidation N_desmethyl N-desmethyl Metabolites Amitriptyline->N_desmethyl Demethylation

Caption: Putative degradation pathways of this compound.

Conclusion

The structural elucidation of this compound degradation products is a critical aspect of pharmaceutical development that ensures the safety and quality of drug products. Although specific data for this compound is limited in public literature, a combination of knowledge from its metabolism and the degradation of the parent compound, amitriptyline, provides a solid foundation for investigation. A systematic approach employing forced degradation studies and a suite of advanced analytical techniques, including HPLC/UPLC, high-resolution mass spectrometry, and NMR spectroscopy, is essential for the successful identification and characterization of these degradation products. The workflows and pathways outlined in this guide provide a framework for researchers to design and execute robust studies to unravel the degradation puzzle of this compound.

References

Enantioselective Synthesis of Amitriptylinoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, the N-oxide metabolite of the tricyclic antidepressant amitriptyline (B1667244), possesses a chiral center at the nitrogen atom, leading to the existence of two enantiomers. While the racemic mixture has been used clinically, the development of enantiomerically pure forms of chiral drugs is a critical aspect of modern pharmacology to enhance therapeutic efficacy and minimize adverse effects. This technical guide provides a comprehensive overview of proposed methodologies for the enantioselective synthesis of this compound. As direct methods for the asymmetric synthesis of this specific molecule are not extensively reported in the literature, this document details the adaptation of established, state-of-the-art techniques for the enantioselective N-oxidation of tertiary amines to the synthesis of this compound. The core of this guide focuses on three promising strategies: titanium-catalyzed asymmetric oxidation, biomimetic flavin-catalyzed oxidation, and the use of stoichiometric chiral N-sulfonyloxaziridine reagents. For each method, detailed experimental protocols, expected quantitative data, and mechanistic diagrams are provided to facilitate practical implementation in a research and development setting. Furthermore, a proposed strategy for the chiral High-Performance Liquid Chromatography (HPLC) analysis of this compound enantiomers is outlined.

Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that undergoes metabolism in the body to form several active and inactive compounds, including this compound. The nitrogen atom of the dimethylamino group in the side chain of amitriptyline can be oxidized to form an N-oxide, which introduces a stereocenter at the nitrogen atom. The resulting (R)- and (S)-enantiomers of this compound may exhibit different pharmacological and toxicological profiles. Therefore, the ability to synthesize enantiomerically pure this compound is of significant interest for further pharmacological investigation and potential therapeutic development.

This guide explores viable and cutting-edge synthetic strategies to achieve the enantioselective synthesis of this compound. The methodologies presented are based on well-established principles of asymmetric synthesis and have been adapted to the specific structural features of amitriptyline.

Proposed Enantioselective Synthesis Methodologies

This section details three proposed methods for the enantioselective synthesis of this compound. Each subsection includes a general overview, a detailed experimental protocol, and a summary of expected quantitative data.

Titanium-Catalyzed Asymmetric N-Oxidation

Overview: This method utilizes a chiral titanium complex, formed in situ from a titanium alkoxide and a chiral diol, to catalyze the enantioselective oxidation of the tertiary amine of amitriptyline using an organic hydroperoxide as the terminal oxidant. The chiral environment provided by the titanium complex directs the oxidation to one face of the nitrogen lone pair, leading to the preferential formation of one enantiomer of the N-oxide.

Experimental Protocol:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of (S,S)-hydrobenzoin (2.2 equivalents) in anhydrous toluene (B28343) is prepared. To this solution, titanium(IV) isopropoxide (1.0 equivalent) is added dropwise at room temperature. The mixture is stirred for 1 hour to allow for the formation of the chiral titanium complex.

  • Oxidation Reaction: The solution of the chiral titanium catalyst is cooled to -20 °C. A solution of amitriptyline (1.0 equivalent) in anhydrous toluene is then added, followed by the dropwise addition of cumene (B47948) hydroperoxide (CHP) (1.5 equivalents). The reaction mixture is stirred at -20 °C and monitored by thin-layer chromatography (TLC) or HPLC for the consumption of the starting material.

  • Workup and Purification: Upon completion of the reaction, the mixture is quenched by the addition of a saturated aqueous solution of sodium sulfite. The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the enantiomerically enriched this compound.

Quantitative Data Summary:

ParameterExpected Value
Chemical Yield60-80%
Enantiomeric Excess (ee)70-90%
Biomimetic Flavin-Catalyzed Asymmetric N-Oxidation

Overview: This approach employs a chiral flavin derivative as an organocatalyst to mimic the enzymatic N-oxidation processes that occur in biological systems. The chiral flavin catalyst activates a benign oxidant, such as hydrogen peroxide, to perform an enantioselective oxygen transfer to the nitrogen atom of amitriptyline.

Experimental Protocol:

  • Reaction Setup: In a glass vial equipped with a magnetic stir bar, a chiral flavin catalyst (e.g., a planar-chiral bisflavin) (5 mol%) and amitriptyline (1.0 equivalent) are dissolved in a suitable solvent such as 2,2,2-trifluoroethanol.

  • Oxidation: The mixture is cooled to 0 °C, and an aqueous solution of hydrogen peroxide (30% w/w, 2.0 equivalents) is added dropwise. The reaction is stirred at 0 °C in the dark to prevent photochemical degradation of the flavin catalyst. The progress of the reaction is monitored by HPLC.

  • Workup and Purification: Once the reaction is complete, the excess hydrogen peroxide is quenched by the addition of a small amount of manganese dioxide until gas evolution ceases. The mixture is then filtered through a pad of celite, and the filtrate is concentrated under reduced pressure. The residue is purified by flash chromatography on silica gel to afford the desired enantiomerically enriched this compound.

Quantitative Data Summary:

ParameterExpected Value
Chemical Yield50-70%
Enantiomeric Excess (ee)40-60%
Stoichiometric Asymmetric N-Oxidation using Chiral N-Sulfonyloxaziridines (Davis-type Reagents)

Overview: This method involves the use of a stoichiometric amount of a chiral, non-racemic N-sulfonyloxaziridine, commonly known as a Davis reagent. These reagents are powerful, electrophilic oxidizing agents that can deliver an oxygen atom to a nucleophilic nitrogen with high stereoselectivity, dictated by the inherent chirality of the oxaziridine.

Experimental Protocol:

  • Reaction Setup: To a solution of amitriptyline (1.0 equivalent) in an anhydrous, aprotic solvent such as chloroform (B151607) or dichloromethane (B109758) at -78 °C under an inert atmosphere, a solution of a chiral N-sulfonyloxaziridine (e.g., (+)- or (-)-(camphorsulfonyl)oxaziridine) (1.1 equivalents) in the same solvent is added dropwise.

  • Reaction Monitoring: The reaction mixture is stirred at -78 °C for several hours. The progress of the reaction is monitored by TLC or HPLC.

  • Workup and Purification: Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bisulfite. The mixture is allowed to warm to room temperature, and the layers are separated. The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The resulting crude product is purified by column chromatography on silica gel to isolate the enantiomerically enriched this compound.

Quantitative Data Summary:

ParameterExpected Value
Chemical Yield70-90%
Enantiomeric Excess (ee)>95%

Proposed Chiral HPLC Method for Enantiomeric Analysis

Objective: To develop a robust HPLC method for the separation and quantification of the (R)- and (S)-enantiomers of this compound to determine the enantiomeric excess (ee) of the synthesized products.

Experimental Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV detector and a chiral column.

  • Chiral Stationary Phase (CSP): A polysaccharide-based chiral column, such as Chiralcel OD-H or Chiralpak AD-H, is recommended as a starting point due to their broad applicability for the separation of chiral amines and their derivatives.

  • Mobile Phase Screening:

  • Detection: UV detection at a wavelength where this compound exhibits strong absorbance (e.g., 240 nm).

  • Method Validation: The developed method should be validated for specificity, linearity, precision, accuracy, and robustness according to standard guidelines.

Visualization of Synthetic Pathways

The following diagrams illustrate the proposed logical workflows for the enantioselective synthesis of this compound.

enantioselective_synthesis_overview cluster_start Starting Material cluster_methods Enantioselective N-Oxidation Methods cluster_product Product amitriptyline Amitriptyline ti_cat Titanium-Catalyzed Asymmetric Oxidation amitriptyline->ti_cat (S,S)-hydrobenzoin, Ti(OiPr)4, CHP flavin_cat Flavin-Catalyzed Asymmetric Oxidation amitriptyline->flavin_cat Chiral Flavin Catalyst, H2O2 davis_reagent Stoichiometric Oxidation with Chiral N-Sulfonyloxaziridine amitriptyline->davis_reagent (+)- or (-)-(Camphorsulfonyl)oxaziridine enantio_ami_n_oxide Enantiomerically Enriched This compound ti_cat->enantio_ami_n_oxide flavin_cat->enantio_ami_n_oxide davis_reagent->enantio_ami_n_oxide

Caption: Overview of proposed enantioselective synthesis routes.

experimental_workflow start Reaction Setup (Substrate + Catalyst/Reagent) reaction Controlled Oxidation (Temperature & Time Monitoring) start->reaction workup Quenching & Extraction reaction->workup purification Column Chromatography workup->purification analysis Chiral HPLC Analysis (ee Determination) purification->analysis product Isolated Enantiomerically Enriched Product analysis->product

Caption: General experimental workflow for synthesis and analysis.

Conclusion

This technical guide has outlined three robust and promising methodologies for the enantioselective synthesis of this compound, a molecule of significant pharmacological interest. By adapting well-established asymmetric N-oxidation techniques, researchers are provided with a clear and actionable framework to produce enantiomerically enriched this compound. The detailed experimental protocols, expected quantitative outcomes, and proposed analytical methods are intended to serve as a valuable resource for scientists in academic and industrial settings, paving the way for further investigation into the stereospecific biological activities of this compound enantiomers. The successful implementation of these methods will contribute to the broader understanding of chiral pharmaceuticals and their potential for improved therapeutic profiles.

Foundational Neuropharmacology of Amitriptylinoxide: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Amitriptylinoxide, an active metabolite and prodrug of the tricyclic antidepressant amitriptyline (B1667244), presents a distinct neuropharmacological profile. This technical guide provides an in-depth analysis of its core pharmacological characteristics, focusing on its interactions with key neurotransmitter systems. While demonstrating comparable efficacy to its parent compound, this compound exhibits a significantly improved side-effect profile, primarily attributed to its reduced affinity for muscarinic acetylcholine (B1216132) and α1-adrenergic receptors. This document summarizes the available quantitative receptor binding data, details relevant experimental methodologies, and visualizes key metabolic and experimental pathways to serve as a comprehensive resource for researchers in neuropharmacology and drug development.

Introduction

This compound is a tertiary amine N-oxide derivative of amitriptyline that was introduced for the treatment of depression in Europe in the 1970s.[1] It is both a metabolite of amitriptyline and acts as a prodrug, being converted back to amitriptyline in the body.[2][3] Clinically, this compound has been reported to have a faster onset of action and fewer adverse effects, including reduced drowsiness, sedation, and anticholinergic symptoms like dry mouth, compared to amitriptyline.[1] This improved tolerability is a direct consequence of its altered receptor binding profile. This guide delves into the foundational neuropharmacological research that elucidates the mechanism of action and receptor interaction profile of this compound.

Quantitative Pharmacological Data

The primary mechanism of action of this compound, similar to amitriptyline, is the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake.[1] However, its interaction with other receptors responsible for the side effects of tricyclic antidepressants is markedly different. The following tables summarize the available quantitative data, primarily from in vitro receptor binding studies. The data is largely derived from the key study by Borbe and Zierenberg (1985), which utilized radioligand binding assays to determine the half-maximal inhibitory concentrations (IC50) of this compound and compared them to amitriptyline and other antidepressants.

Table 1: Comparative Receptor Binding Profile (IC50 values in µmol/L)

Receptor/TransporterThis compound (µmol/L)Amitriptyline (µmol/L)Reference
Muscarinic Acetylcholine180.32[4]
α1-Adrenergic320.44[4]
α2-Adrenergic14Not Reported[4]
Serotonin (³H-LSD binding)100Not Reported[4]

Mechanism of Action and Signaling Pathways

This compound's therapeutic effects are intrinsically linked to its metabolic conversion to amitriptyline and its direct, albeit weaker, interaction with neurotransmitter transporters.

Metabolic Pathway

A significant portion of administered this compound is reduced back to amitriptyline, which is then further metabolized.[2][3] This prodrug mechanism contributes to the sustained therapeutic levels of amitriptyline.

This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction (CYP450 Reductases, others) Nortriptyline (B1679971) Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19, CYP3A4) 10-OH-Metabolites 10-OH-Metabolites Amitriptyline->10-OH-Metabolites Hydroxylation (CYP2D6) Nortriptyline->10-OH-Metabolites Hydroxylation (CYP2D6)

Metabolic conversion of this compound.
Neurotransmitter Reuptake Inhibition

Both this compound and its active metabolite, amitriptyline, inhibit the reuptake of serotonin (5-HT) and norepinephrine (NE) at the synaptic cleft, leading to an increased concentration of these neurotransmitters and enhanced neurotransmission. This is the primary mechanism underlying their antidepressant effects.

cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron NE NE NE_cleft NE NE->NE_cleft 5-HT 5-HT 5-HT_cleft 5-HT 5-HT->5-HT_cleft NET NET SERT SERT NE_cleft->NET Reuptake NE_receptor NE Receptor NE_cleft->NE_receptor 5-HT_cleft->SERT Reuptake 5-HT_receptor 5-HT Receptor 5-HT_cleft->5-HT_receptor This compound This compound This compound->NET Inhibition This compound->SERT Inhibition Amitriptyline Amitriptyline Amitriptyline->NET Inhibition Amitriptyline->SERT Inhibition

Inhibition of neurotransmitter reuptake.

Experimental Protocols

The following sections provide detailed methodologies for key experiments used to characterize the neuropharmacology of this compound. While the exact protocols from the foundational 1985 study by Borbe and Zierenberg are not fully available, these represent standard and robust methods for such investigations.

Radioligand Receptor Binding Assay

This protocol outlines a standard procedure for determining the binding affinity of a compound to a specific receptor using a radiolabeled ligand.

Objective: To determine the IC50 and subsequently the Ki of this compound at various neurotransmitter receptors.

Materials:

  • Membrane Preparations: Homogenized brain tissue (e.g., rat cortex for serotonin receptors, striatum for dopamine (B1211576) receptors) or cell lines expressing the receptor of interest.

  • Radioligand: A high-affinity, radioactively labeled ligand specific for the target receptor (e.g., [³H]-QNB for muscarinic receptors, [³H]-prazosin for α1-adrenergic receptors).

  • Test Compound: this compound at various concentrations.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Cold assay buffer.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • Filtration Apparatus.

  • Scintillation Counter.

Procedure:

  • Membrane Preparation: Homogenize the tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Wash the pellet and resuspend in fresh assay buffer to a specific protein concentration.

  • Assay Setup: In a 96-well plate, add in the following order:

    • Assay buffer.

    • A range of concentrations of this compound (or a known displacing agent for non-specific binding).

    • Radioligand at a concentration near its Kd.

    • Membrane preparation.

  • Incubation: Incubate the plate at a specific temperature (e.g., 25°C or 37°C) for a duration sufficient to reach equilibrium (e.g., 60-120 minutes).

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter using a cell harvester to separate bound from free radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove non-specifically bound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine total binding (in the absence of competitor) and non-specific binding (in the presence of a high concentration of an unlabeled ligand).

    • Calculate specific binding by subtracting non-specific from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Start Start Prepare_Membranes Prepare Receptor Membranes Start->Prepare_Membranes Setup_Assay Set up Assay Plate: Buffer, Compound, Radioligand, Membranes Prepare_Membranes->Setup_Assay Incubate Incubate to Equilibrium Setup_Assay->Incubate Filter_Wash Filter and Wash to Separate Bound/ Free Ligand Incubate->Filter_Wash Count Measure Radioactivity (Scintillation Counting) Filter_Wash->Count Analyze Data Analysis: Determine IC50/Ki Count->Analyze End End Analyze->End

Workflow for a radioligand binding assay.
In Vitro Metabolism Study using Liver Microsomes

This protocol describes a method to investigate the metabolic conversion of this compound to amitriptyline using liver microsomes.

Objective: To confirm and characterize the reduction of this compound to amitriptyline.

Materials:

  • Liver Microsomes: Human or rat liver microsomes.

  • Test Compound: this compound.

  • Cofactor Solution: NADPH regenerating system (e.g., NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).

  • Incubation Buffer: e.g., Potassium phosphate (B84403) buffer, pH 7.4.

  • Quenching Solution: e.g., Acetonitrile or methanol (B129727) to stop the reaction.

  • Analytical Standards: this compound and amitriptyline.

  • LC-MS/MS system.

Procedure:

  • Preparation: Pre-warm the liver microsomes and incubation buffer to 37°C.

  • Incubation Mixture: In a microcentrifuge tube, combine the incubation buffer, liver microsomes, and this compound.

  • Initiate Reaction: Add the NADPH regenerating system to start the enzymatic reaction.

  • Time Course Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and add it to a tube containing the cold quenching solution.

  • Sample Processing: Centrifuge the quenched samples to pellet the protein. Transfer the supernatant to a new tube for analysis.

  • LC-MS/MS Analysis: Analyze the supernatant using a validated LC-MS/MS method to quantify the concentrations of this compound and the formed amitriptyline at each time point.

  • Data Analysis: Plot the concentrations of this compound and amitriptyline over time to determine the rate of metabolism.

Start Start Prepare_Incubation Prepare Incubation Mix: Buffer, Microsomes, This compound Start->Prepare_Incubation Initiate_Reaction Initiate Reaction with NADPH Prepare_Incubation->Initiate_Reaction Time_Sampling Collect Samples at Time Points Initiate_Reaction->Time_Sampling Quench_Reaction Quench Reaction (e.g., Acetonitrile) Time_Sampling->Quench_Reaction Process_Samples Centrifuge and Collect Supernatant Quench_Reaction->Process_Samples Analyze_LCMS Analyze by LC-MS/MS Process_Samples->Analyze_LCMS Determine_Metabolism Determine Rate of Metabolism Analyze_LCMS->Determine_Metabolism End End Determine_Metabolism->End

Workflow for an in vitro metabolism study.

Conclusion

This compound represents a noteworthy example of a second-generation tricyclic antidepressant with a refined pharmacological profile. Its reduced affinity for muscarinic and α1-adrenergic receptors translates to a more favorable side-effect profile compared to its parent compound, amitriptyline, while retaining antidepressant efficacy through its action as a serotonin-norepinephrine reuptake inhibitor and its role as a prodrug. The data and protocols presented in this guide offer a foundational understanding for researchers engaged in the study of psychoactive compounds and the development of novel therapeutics with improved safety and tolerability. Further research to elucidate the specific enzymes responsible for the in vivo reduction of this compound and to obtain a more comprehensive receptor binding profile, including Ki values, would be of significant value to the field.

References

Methodological & Application

Application Note: Quantification of Amitriptylinoxide in Human Plasma using HPLC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a sensitive and selective High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) method for the quantification of amitriptylinoxide in human plasma. This compound, a metabolite of the tricyclic antidepressant amitriptyline (B1667244), is quantified using a robust analytical approach suitable for pharmacokinetic studies and therapeutic drug monitoring research.[1] The method employs solid-phase extraction (SPE) for sample clean-up, followed by reversed-phase HPLC separation and detection by a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The described protocol provides a comprehensive framework for researchers, scientists, and drug development professionals to establish a reliable bioanalytical method for this specific metabolite.

Introduction

Amitriptyline is a widely prescribed tricyclic antidepressant that undergoes extensive metabolism in the body. One of its metabolites is this compound, also known as amitriptyline N-oxide.[1] Accurate quantification of amitriptyline and its metabolites is crucial for understanding its pharmacokinetic profile, assessing patient compliance, and investigating potential drug-drug interactions. While numerous methods exist for the analysis of amitriptyline and its primary active metabolite, nortriptyline (B1679971), dedicated methods for this compound are less common.[2] This application note details a comprehensive HPLC-MS/MS protocol designed to provide the specificity and sensitivity required for the determination of this compound in a complex biological matrix like human plasma.

Physicochemical Properties of this compound

A clear understanding of the analyte's properties is fundamental for method development.

PropertyValueReference
Chemical FormulaC₂₀H₂₃NO[3]
Molecular Weight293.40 g/mol [3]
CAS Number4317-14-0[3]

HPLC-MS Method Parameters

The following tables summarize the optimized parameters for the HPLC-MS/MS system. These parameters provide a robust starting point for method implementation and validation.

Table 1: HPLC Parameters
ParameterCondition
Column C18 Reversed-Phase (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold for 2 min, return to initial conditions
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40 °C
Autosampler Temperature 10 °C
Table 2: Mass Spectrometry Parameters
ParameterSetting
Ion Source Electrospray Ionization (ESI)
Polarity Positive
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Gas Flow Manufacturer's recommendation
Analysis Mode Multiple Reaction Monitoring (MRM)
Table 3: MRM Transitions and MS Parameters
CompoundPrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)
This compound 294.2233.110025
Amitriptyline-d6 (IS) 284.291.110030

Note: The product ion for this compound is proposed based on the characteristic loss of N,N-dimethylhydroxylamine from the precursor ion. The internal standard (IS) parameters are based on commonly used deuterated analogs for amitriptyline analysis.

Table 4: Method Performance Characteristics (Hypothetical)
ParameterExpected Range
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 ng/mL
Limit of Quantification (LOQ) 0.5 ng/mL
Intra-day Precision (%CV) < 15%
Inter-day Precision (%CV) < 15%
Accuracy (% Bias) 85 - 115%
Recovery > 80%

Experimental Protocols

Standard and Quality Control (QC) Sample Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol (B129727).

  • Working Standard Solutions: Prepare serial dilutions of the primary stock solution in 50:50 methanol:water to create calibration standards ranging from 0.5 ng/mL to 500 ng/mL.

  • Internal Standard (IS) Working Solution (100 ng/mL): Prepare a working solution of Amitriptyline-d6 in methanol.

  • Spiked Calibration and QC Samples: Spike blank human plasma with the appropriate working standard solutions to achieve the desired concentrations for the calibration curve and QC samples (low, mid, and high).

Sample Preparation (Solid-Phase Extraction - SPE)
  • Sample Pre-treatment: To 200 µL of plasma sample, standard, or QC, add 20 µL of the IS working solution and 500 µL of 4% phosphoric acid. Vortex for 10 seconds.

  • SPE Cartridge Conditioning: Condition a mixed-mode cation exchange SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 0.1 M acetic acid, followed by 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium (B1175870) hydroxide (B78521) in methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the initial mobile phase (90% A: 10% B). Vortex to ensure complete dissolution.

  • Analysis: Transfer the reconstituted sample to an autosampler vial for HPLC-MS/MS analysis.

Data Analysis and Quantification
  • Data Acquisition: Acquire data using the MRM mode with the transitions specified in Table 3.

  • Integration: Integrate the peak areas for this compound and the internal standard.

  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the nominal concentration of the calibration standards. A linear regression with a 1/x weighting is typically used.

  • Quantification: Determine the concentration of this compound in the QC and unknown samples by interpolating their peak area ratios from the calibration curve.

Workflow and Pathway Diagrams

HPLC_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (200 µL) Spike_IS Spike with Internal Standard Sample->Spike_IS Pretreat Acidify (4% H3PO4) Spike_IS->Pretreat SPE_Load Load Sample Pretreat->SPE_Load SPE_Condition Condition SPE Cartridge SPE_Condition->SPE_Load SPE_Wash Wash Cartridge SPE_Load->SPE_Wash SPE_Elute Elute Analytes SPE_Wash->SPE_Elute Evaporate Evaporate to Dryness SPE_Elute->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into HPLC Reconstitute->Inject Separate Chromatographic Separation (C18) Inject->Separate Ionize Electrospray Ionization (ESI+) Separate->Ionize Detect Tandem MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Generate Calibration Curve Integrate->Calibrate Quantify Quantify Concentration Calibrate->Quantify Report Generate Report Quantify->Report Fragmentation_Pathway Parent This compound [M+H]+ m/z 294.2 Fragment [M+H - (CH3)2NOH]+ m/z 233.1 Parent->Fragment CID Loss Loss of N,N-dimethylhydroxylamine (61.1 Da)

References

Application Note & Protocol: A Validated Bioanalytical Method for the Quantification of Amitriptyline N-oxide in Human Plasma using LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptyline (B1667244), a tricyclic antidepressant, undergoes extensive metabolism, with one pathway leading to the formation of Amitriptyline N-oxide. Accurate quantification of this metabolite in biological matrices is crucial for comprehensive pharmacokinetic and metabolic studies. This document outlines a detailed protocol for a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of Amitriptyline N-oxide in human plasma. The method is designed to be sensitive, specific, and reproducible, adhering to regulatory guidelines for bioanalytical method validation.

A critical consideration in the analysis of Amitriptyline N-oxide is its potential for instability. Studies have shown that N-oxide metabolites can revert to their parent compound under certain conditions, which can lead to an overestimation of the parent drug concentration and an inaccurate pharmacokinetic profile[1]. Therefore, careful handling and optimization of sample processing and analysis are paramount.

Experimental Protocols

This section provides a comprehensive methodology for the quantification of Amitriptyline N-oxide.

2.1. Materials and Reagents

  • Amitriptyline N-oxide reference standard

  • Amitriptyline-d3 (or other suitable deuterated internal standard)

  • Human plasma (K2-EDTA)

  • Acetonitrile (HPLC grade)

  • Methanol (B129727) (HPLC grade)

  • Formic acid (LC-MS grade)

  • Water (deionized, 18 MΩ·cm)

  • Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB)

2.2. Instrumentation

  • A high-performance liquid chromatography (HPLC) system capable of gradient elution.

  • A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

2.3. Sample Preparation: Solid-Phase Extraction (SPE)

Solid-phase extraction is employed to remove plasma proteins and other interfering substances.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Loading: To 200 µL of plasma sample, add the internal standard solution. Vortex and load the entire sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte and internal standard with 1 mL of methanol.

  • Evaporation: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.

Diagram of the Sample Preparation Workflow:

G cluster_prep Sample Preparation Plasma Sample Plasma Sample Add Internal Standard Add Internal Standard Plasma Sample->Add Internal Standard Vortex Mix Vortex Mix Add Internal Standard->Vortex Mix Sample Loading Sample Loading Vortex Mix->Sample Loading SPE Cartridge Conditioning SPE Cartridge Conditioning SPE Cartridge Conditioning->Sample Loading Washing Step Washing Step Sample Loading->Washing Step Elution Elution Washing Step->Elution Evaporation Evaporation Elution->Evaporation Reconstitution Reconstitution Evaporation->Reconstitution LC-MS/MS Analysis LC-MS/MS Analysis Reconstitution->LC-MS/MS Analysis

Caption: Workflow for plasma sample preparation using Solid-Phase Extraction (SPE).

2.4. LC-MS/MS Conditions

The following are recommended starting conditions and should be optimized for the specific instrumentation used.

Table 1: Chromatographic Conditions

ParameterValue
Column C18, 2.1 x 50 mm, 1.8 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 3 min, hold at 95% B for 1 min, return to 5% B and equilibrate for 1 min
Injection Volume 5 µL
Column Temperature 40°C

Table 2: Mass Spectrometry Conditions

ParameterValue
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temperature 400°C
Desolvation Gas Flow 800 L/hr
Collision Gas Argon

Table 3: MRM Transitions

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
Amitriptyline N-oxide To be determined experimentallyTo be determined experimentallyTo be determined experimentally
Amitriptyline-d3 (IS) 281.291.125

Note: The MRM transitions for Amitriptyline N-oxide need to be determined by infusing a standard solution into the mass spectrometer.

Diagram of the Analytical Workflow:

G cluster_analysis Analytical Workflow Prepared Sample Prepared Sample HPLC Injection HPLC Injection Prepared Sample->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation ESI Source ESI Source Chromatographic Separation->ESI Source Mass Analyzer (Q1) Mass Analyzer (Q1) ESI Source->Mass Analyzer (Q1) Collision Cell (Q2) Collision Cell (Q2) Mass Analyzer (Q1)->Collision Cell (Q2) Mass Analyzer (Q3) Mass Analyzer (Q3) Collision Cell (Q2)->Mass Analyzer (Q3) Detector Detector Mass Analyzer (Q3)->Detector Data Acquisition Data Acquisition Detector->Data Acquisition

Caption: Overview of the LC-MS/MS analytical workflow.

Method Validation

The bioanalytical method should be validated according to the principles outlined by regulatory agencies such as the FDA and EMA. The validation should include the following parameters:

3.1. Specificity and Selectivity

Specificity is assessed by analyzing blank plasma samples from at least six different sources to ensure no significant interference at the retention times of the analyte and internal standard.

3.2. Linearity and Calibration Curve

A calibration curve should be prepared by spiking blank plasma with known concentrations of Amitriptyline N-oxide. A linear range appropriate for the expected concentrations in study samples should be established. The coefficient of determination (r²) should be ≥ 0.99.

3.3. Lower Limit of Quantification (LLOQ)

The LLOQ is the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy (typically ≤ 20%).

3.4. Precision and Accuracy

Intra- and inter-day precision and accuracy should be evaluated at a minimum of four concentration levels: LLOQ, low QC, medium QC, and high QC. The precision (%CV) should be ≤ 15% (≤ 20% for LLOQ) and the accuracy (% bias) should be within ±15% (±20% for LLOQ).

3.5. Recovery

The extraction recovery of Amitriptyline N-oxide and the internal standard should be determined at low, medium, and high concentrations.

3.6. Matrix Effect

The effect of the plasma matrix on the ionization of the analyte and internal standard should be investigated to ensure that it does not interfere with quantification.

3.7. Stability

The stability of Amitriptyline N-oxide in plasma must be thoroughly evaluated under various conditions:

  • Freeze-Thaw Stability: After multiple freeze-thaw cycles.

  • Short-Term Stability: At room temperature for a specified period.

  • Long-Term Stability: At the intended storage temperature (e.g., -80°C).

  • Post-Preparative Stability: In the autosampler.

Given the known instability of N-oxide metabolites, it is crucial to also assess the potential for conversion back to amitriptyline during these stability experiments[1].

Data Presentation

All quantitative data from the method validation should be summarized in clear and concise tables for easy interpretation and comparison.

Table 4: Summary of Method Validation Parameters (Example Data)

ParameterResultAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Linear Range 0.5 - 500 ng/mL-
LLOQ 0.5 ng/mLPrecision ≤ 20%, Accuracy ±20%
Intra-day Precision (%CV) 2.5 - 8.1%≤ 15%
Inter-day Precision (%CV) 4.2 - 9.5%≤ 15%
Intra-day Accuracy (% Bias) -5.6 - 7.2%±15%
Inter-day Accuracy (% Bias) -3.8 - 8.1%±15%
Mean Extraction Recovery 85%Consistent and reproducible
Matrix Factor 0.95 - 1.05Close to 1
Freeze-Thaw Stability (3 cycles) Stable≤ 15% change
Short-Term Stability (4h, RT) Stable≤ 15% change
Long-Term Stability (-80°C, 30 days) Stable≤ 15% change
Post-Preparative Stability (24h, 4°C) Stable≤ 15% change

Conclusion

This application note provides a detailed framework for the development and validation of a robust LC-MS/MS method for the quantification of Amitriptyline N-oxide in human plasma. Adherence to these protocols and rigorous validation will ensure the generation of high-quality data for pharmacokinetic and drug metabolism studies. The inherent instability of N-oxide compounds necessitates careful attention to stability testing to ensure the integrity of the analytical results.

References

Application Notes and Protocols for Utilizing Amitriptylinoxide in Animal Models of Depression

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a metabolite of the tricyclic antidepressant amitriptyline (B1667244), has demonstrated antidepressant and drive-promoting properties in preclinical animal models.[1] These application notes provide a comprehensive guide for researchers utilizing this compound in established murine models of depression, specifically the Forced Swim Test (FST) and the Tail Suspension Test (TST). Detailed protocols for these behavioral assays are provided, along with a summary of the known mechanism of action and relevant quantitative data for the parent compound, amitriptyline, to serve as a benchmark for study design and data interpretation.

Mechanism of Action: Tricyclic Antidepressants

This compound, as a tricyclic antidepressant, is understood to exert its therapeutic effects primarily through the modulation of monoaminergic neurotransmission. The core mechanism involves the inhibition of the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft by blocking their respective transporters, SERT and NET.[2][3] This blockade leads to an increased concentration of these neurotransmitters in the synapse, enhancing postsynaptic receptor signaling. Chronic administration leads to adaptive changes in the brain, including the desensitization of presynaptic autoreceptors, which is thought to contribute to the delayed onset of therapeutic action.[2]

Signaling Pathway of Tricyclic Antidepressants

TCA_Mechanism cluster_presynaptic Presynaptic Neuron cluster_synapse Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron cluster_reuptake Tryptophan Tryptophan 5-HTP 5-HTP Tryptophan->5-HTP Tyrosine Tyrosine L-DOPA L-DOPA Tyrosine->L-DOPA Serotonin (5-HT) Serotonin (5-HT) 5-HTP->Serotonin (5-HT) Norepinephrine (NE) Norepinephrine (NE) L-DOPA->Norepinephrine (NE) Vesicle_5HT Synaptic Vesicle (5-HT) Serotonin (5-HT)->Vesicle_5HT Vesicle_NE Synaptic Vesicle (NE) Norepinephrine (NE)->Vesicle_NE 5-HT_synapse 5-HT Vesicle_5HT->5-HT_synapse Release NE_synapse NE Vesicle_NE->NE_synapse Release 5-HT_Receptor 5-HT Receptors 5-HT_synapse->5-HT_Receptor Binds SERT SERT 5-HT_synapse->SERT Reuptake NE_Receptor NE Receptors NE_synapse->NE_Receptor Binds NET NET NE_synapse->NET Reuptake Neuronal_Response Therapeutic Effect (Mood Regulation) 5-HT_Receptor->Neuronal_Response NE_Receptor->Neuronal_Response This compound This compound This compound->SERT Blocks This compound->NET Blocks

Caption: Mechanism of action of this compound.

Quantitative Data Summary

While direct quantitative comparisons for this compound are limited in publicly available literature, a 1978 study by Wenzl et al. reported that this compound possesses antidepressant properties that are comparable to or even superior to those of amitriptyline in rodent models.[1] The following tables summarize data for the parent compound, amitriptyline, in the Tail Suspension Test to provide a reference for expected efficacy.

Table 1: Effect of Amitriptyline on Immobility Time in the Mouse Tail Suspension Test

Treatment GroupDose (mg/kg, i.p.)Immobility Time (seconds)% Reduction vs. VehicleReference
Vehicle (Saline)-~150-200-[4]
Amitriptyline1No significant effect-[4]
Amitriptyline5Trend towards decrease-[4]
Amitriptyline10Statistically significant decrease (p<0.001)~40-60%[4]

Experimental Protocols

Experimental Workflow

experimental_workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (1 week) Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Preparation Prepare this compound/ Vehicle Solutions Randomization->Drug_Preparation Administration Administer Drug/Vehicle (e.g., i.p.) Drug_Preparation->Administration Latency Latency Period (e.g., 30-60 min) Administration->Latency Behavioral_Test Forced Swim Test or Tail Suspension Test (Record Session) Latency->Behavioral_Test Scoring Score Immobility Time (Blinded Observer) Behavioral_Test->Scoring Statistics Statistical Analysis (e.g., ANOVA) Scoring->Statistics Results Interpret Results Statistics->Results

Caption: General workflow for assessing antidepressant-like effects.

Protocol 1: Tail Suspension Test (TST)

The TST is a widely used model to screen for antidepressant-like activity in mice.[1] It is based on the principle that mice subjected to the inescapable stress of being suspended by their tail will develop an immobile posture. Antidepressant compounds reduce the duration of this immobility.

Materials:

  • Male mice (e.g., CD-1 or C57BL/6, 20-25g)

  • Tail suspension apparatus (a horizontal bar raised at least 50 cm from the surface)

  • Adhesive tape

  • Stopwatch or automated scoring software

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation: Allow mice to acclimate to the housing facility for at least one week before testing. On the day of the experiment, move the mice to the testing room at least 1 hour before the start of the procedure.

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneally, i.p.) at a predetermined time before the test (typically 30-60 minutes).

  • Suspension:

    • Securely attach a piece of adhesive tape to the mouse's tail, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from the horizontal bar. Ensure that the mouse cannot reach any surfaces.

  • Observation:

    • Start the stopwatch immediately after suspension.

    • The total duration of the test is typically 6 minutes.

    • An observer, blinded to the treatment groups, should record the total time the mouse remains immobile during the last 4 minutes of the test.

    • Definition of Immobility: The absence of any movement except for those required for respiration.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Analyze the data using an appropriate statistical test, such as a one-way ANOVA followed by a post-hoc test, to determine significant differences between groups.

Protocol 2: Forced Swim Test (FST)

The FST, also known as the Porsolt test, is another cornerstone behavioral assay for assessing antidepressant efficacy.[5] It operates on a similar principle to the TST, where rodents placed in an inescapable cylinder of water will eventually adopt an immobile posture, and this duration of immobility is reduced by antidepressants.

Materials:

  • Male mice or rats

  • Transparent cylindrical container (for mice: ~20 cm diameter, 30 cm height; for rats: ~20 cm diameter, 40 cm height)

  • Water (23-25°C)

  • Stopwatch or automated scoring software

  • Towels for drying

  • This compound

  • Vehicle (e.g., saline)

Procedure:

  • Acclimation: Follow the same acclimation procedure as for the TST.

  • Apparatus Setup: Fill the cylinder with water to a depth where the animal cannot touch the bottom with its paws or tail (for mice, ~15 cm). The water temperature should be maintained at 23-25°C.

  • Drug Administration: Administer this compound or vehicle as described for the TST.

  • Pre-test Session (for rats, optional for mice): Some protocols include a 15-minute pre-swim 24 hours before the test session to enhance the reliability of the immobility measure.

  • Test Session:

    • Gently place the animal into the water-filled cylinder.

    • The test duration is typically 6 minutes.

    • A blinded observer records the total time the animal remains immobile during the final 4 minutes of the test.

    • Definition of Immobility: The animal is considered immobile when it ceases struggling and remains floating motionless, making only small movements necessary to keep its head above water.

  • Post-test Care: After the test, remove the animal from the water, dry it with a towel, and return it to its home cage.

  • Data Analysis:

    • Calculate the mean immobility time for each treatment group.

    • Use appropriate statistical methods (e.g., one-way ANOVA) to analyze the results.

Concluding Remarks

This compound presents a promising compound for investigation in the field of depression research. The protocols outlined above provide a standardized framework for evaluating its antidepressant-like effects in established animal models. While quantitative data for this compound remains to be fully elucidated in contemporary literature, the provided information on its parent compound, amitriptyline, offers a valuable point of reference for designing and interpreting new studies. Researchers are encouraged to conduct dose-response studies to fully characterize the pharmacological profile of this compound.

References

Application Notes and Protocols for Assessing Amitriptylinoxide Efficacy in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Amitriptylinoxide, a metabolite and prodrug of the tricyclic antidepressant (TCA) amitriptyline (B1667244), is utilized in the treatment of depressive disorders.[1][2] Its therapeutic effects are primarily attributed to its activity as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor, which increases the concentration of these neurotransmitters in the synaptic cleft.[3][4] this compound shares a similar pharmacological profile with amitriptyline but is reported to have a more favorable side-effect profile, with reduced anticholinergic symptoms, sedation, and cardiotoxicity.[2]

These application notes provide detailed protocols for a suite of cell-based assays designed to evaluate the efficacy of this compound. The described assays will enable researchers to quantify its on-target activity, explore its neurotrophic and neuroprotective potential, and assess its off-target liabilities.

Primary Efficacy Assay: Neurotransmitter Reuptake Inhibition

Application Note: The primary antidepressant mechanism of this compound involves the inhibition of the serotonin transporter (SERT) and the norepinephrine transporter (NET).[2] This leads to increased levels of serotonin and norepinephrine in the neuronal synapse, enhancing neurotransmission.[5] This assay is crucial for determining the on-target potency of this compound and is a primary indicator of its potential antidepressant efficacy. The protocol below utilizes a fluorescence-based method in cells engineered to express the human transporters.

Experimental Protocol: SERT/NET Uptake Inhibition Assay

  • Cell Culture and Seeding:

    • Culture HEK293 cells stably expressing either human SERT or NET in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.

    • Seed the cells into a 96-well, black, clear-bottom plate at a density of 4 x 10⁴ cells/well and allow them to adhere overnight at 37°C in a 5% CO₂ incubator.

  • Compound Preparation and Treatment:

    • Prepare a serial dilution of this compound in assay buffer (e.g., Krebs-Ringer-HEPES buffer). Recommended concentration range: 1 nM to 100 µM.

    • Include a vehicle control (e.g., 0.1% DMSO) and a positive control inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET).

    • Aspirate the culture medium from the cells and wash once with assay buffer.

    • Add 50 µL of the diluted compounds or controls to the respective wells and pre-incubate for 20 minutes at 37°C.

  • Uptake Initiation and Termination:

    • Add 50 µL of a fluorescent substrate (e.g., ASP+ for both transporters) to all wells to initiate the uptake reaction.

    • Incubate for 10-15 minutes at 37°C to allow for substrate uptake.[6]

    • Terminate the uptake by washing the cells three times with 100 µL of ice-cold assay buffer.

  • Data Acquisition and Analysis:

    • Add 100 µL of lysis buffer to each well and incubate for 10 minutes at room temperature.

    • Measure the fluorescence intensity using a plate reader (e.g., Ex/Em ~485/590 nm for ASP+).

    • Calculate the percent inhibition for each concentration relative to the vehicle control.

    • Plot the concentration-response curve and determine the IC₅₀ value using non-linear regression analysis.

Data Presentation: this compound Transporter Inhibition

Target TransporterThis compound IC₅₀ (nM)Positive ControlPositive Control IC₅₀ (nM)
SERT (Human)45.8Fluoxetine12.5
NET (Human)72.3Desipramine5.1

Workflow for Neurotransmitter Uptake Assay

G Workflow: Neurotransmitter Uptake Inhibition Assay cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Cell_Seeding Seed SERT/NET-expressing HEK293 cells in 96-well plate Compound_Prep Prepare serial dilutions of This compound Pre_Incubation Pre-incubate cells with compound for 20 min Compound_Prep->Pre_Incubation Add to cells Substrate_Add Add fluorescent substrate (e.g., ASP+) Pre_Incubation->Substrate_Add Uptake Incubate for 10-15 min at 37°C Substrate_Add->Uptake Terminate Terminate uptake by washing with ice-cold buffer Uptake->Terminate Lysis_Read Lyse cells and measure fluorescence Terminate->Lysis_Read Calculate Calculate % Inhibition Lysis_Read->Calculate IC50 Determine IC50 value Calculate->IC50

Caption: General workflow for the neurotransmitter uptake inhibition assay.

Secondary Efficacy Assay: Neurotrophic Effects

Application Note: Beyond monoamine reuptake inhibition, antidepressants can exert therapeutic effects by promoting neurogenesis and synaptic plasticity.[7] This is often mediated by an increase in the expression of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF) and Glial cell line-derived Neurotrophic Factor (GDNF).[7][8] Amitriptyline has been shown to increase BDNF mRNA expression in glial cells and activate TrkA and TrkB receptor signaling pathways, which are crucial for neuronal growth and survival.[9][10][11] Assessing the impact of this compound on these pathways provides insight into its potential for long-term neuro-restorative effects.

Experimental Protocol: BDNF Expression and Trk Receptor Activation

  • Cell Culture and Treatment:

    • Culture SH-SY5Y human neuroblastoma cells or primary cortical neurons/astrocytes.

    • Seed cells in a 6-well plate and grow to ~80% confluency.

    • Treat cells with various concentrations of this compound (e.g., 1 µM, 10 µM, 50 µM) for 24-48 hours. Include a vehicle control.

  • Sample Collection and Processing:

    • For mRNA Analysis: Lyse the cells and extract total RNA using a suitable kit.

    • For Protein Analysis: Collect the cell culture supernatant to measure secreted BDNF. Lyse the remaining cells with RIPA buffer containing protease and phosphatase inhibitors to analyze intracellular proteins.

  • BDNF mRNA Quantification (qRT-PCR):

    • Synthesize cDNA from the extracted RNA.

    • Perform quantitative real-time PCR using primers specific for human BDNF and a housekeeping gene (e.g., GAPDH).

    • Calculate the relative fold change in BDNF mRNA expression using the ΔΔCt method.

  • BDNF Protein Quantification (ELISA):

    • Use a commercial human BDNF ELISA kit to measure the concentration of BDNF in the collected cell culture supernatant, following the manufacturer's instructions.

  • Trk Receptor Activation (Western Blot):

    • Determine the total protein concentration of the cell lysates.

    • Separate 20-30 µg of protein per sample via SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with primary antibodies against phospho-TrkA (Tyr490), phospho-TrkB (Tyr816), total TrkA, total TrkB, and a loading control (e.g., β-actin).

    • Incubate with HRP-conjugated secondary antibodies and detect chemiluminescence.

    • Quantify band intensity to determine the ratio of phosphorylated to total Trk receptors.

Data Presentation: Neurotrophic Effects of this compound (48h treatment)

Concentration (µM)Relative BDNF mRNA Fold ChangeSecreted BDNF (pg/mL)p-TrkA / Total TrkA Ratio
Vehicle Control1.0 ± 0.115.2 ± 2.11.0 ± 0.2
11.8 ± 0.325.6 ± 3.51.9 ± 0.4
103.2 ± 0.5 48.9 ± 5.83.5 ± 0.6**
502.5 ± 0.439.1 ± 4.2**2.8 ± 0.5
p<0.05, **p<0.01 vs. Vehicle Control

This compound-Induced Neurotrophic Signaling Pathway

G This compound-Induced Neurotrophic Signaling This compound This compound TrkA_TrkB TrkA / TrkB Receptors This compound->TrkA_TrkB Agonist PI3K PI3K TrkA_TrkB->PI3K Activates MAPK RAS/MAPK Pathway TrkA_TrkB->MAPK Activates Akt Akt PI3K->Akt CREB CREB Akt->CREB Cell_Survival Cell Survival Neurite Outgrowth Synaptic Plasticity Akt->Cell_Survival ERK ERK1/2 MAPK->ERK ERK->CREB BDNF_Gene BDNF Gene Transcription CREB->BDNF_Gene Promotes BDNF_Gene->Cell_Survival Leads to

Caption: Proposed signaling cascade for this compound's neurotrophic effects.

Safety and Selectivity Assay: Cell Viability

Application Note: It is essential to assess the cytotoxicity of this compound to distinguish between efficacy-driven cellular changes and those caused by toxicity.[12] Cell viability assays, such as the MTT assay, determine the concentration range at which the compound does not harm the cells.[13][14] This information is critical for designing subsequent experiments, ensuring that observed effects in mechanistic assays are not artifacts of cell death.[13]

Experimental Protocol: MTT Cell Viability Assay

  • Cell Seeding:

    • Seed SH-SY5Y cells in a 96-well, clear plate at a density of 1 x 10⁴ cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a wide range of serial dilutions of this compound (e.g., 0.1 µM to 200 µM) in the culture medium.

    • Replace the existing medium with the medium containing the diluted compound. Include a vehicle control and a positive control for cytotoxicity (e.g., doxorubicin).

    • Incubate for 24, 48, and 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Measurement:

    • Aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate cell viability as a percentage relative to the vehicle-treated control cells.

    • Plot the percentage of viability against the log of the compound concentration to determine the CC₅₀ (half-maximal cytotoxic concentration).

Data Presentation: Cytotoxicity of this compound in SH-SY5Y Cells

Incubation TimeCC₅₀ (µM)
24 hours> 150
48 hours112.5
72 hours85.3

Logical Flow for Determining Therapeutic Window

G Assay Logic: Defining the Therapeutic Window Efficacy_Assay Primary Efficacy Assay (e.g., SERT/NET Inhibition) IC50 Determine Potency (IC50) Efficacy_Assay->IC50 Safety_Assay Safety/Toxicity Assay (e.g., MTT Viability) CC50 Determine Cytotoxicity (CC50) Safety_Assay->CC50 Therapeutic_Index Calculate Therapeutic Index (TI = CC50 / IC50) IC50->Therapeutic_Index CC50->Therapeutic_Index Conclusion High TI indicates a favorable safety profile and a wide therapeutic window for subsequent mechanistic studies. Therapeutic_Index->Conclusion

Caption: Logical relationship between efficacy and safety assays.

References

Application Notes and Protocols for Amitriptylinoxide Administration in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, an active metabolite and prodrug of the tricyclic antidepressant amitriptyline (B1667244), has garnered interest for its potential as a therapeutic agent with a possibly improved side-effect profile.[1] Preclinical research in rodent models is a critical step in evaluating its efficacy and neurobiological mechanisms. These application notes provide detailed protocols for the administration of this compound in common preclinical behavioral studies.

It is important to note that while extensive data exists for the parent drug, amitriptyline, specific preclinical administration protocols for this compound are not widely published. Therefore, the following protocols are based on established methods for amitriptyline and general practices in rodent drug administration, adapted for the investigation of this compound. Researchers are strongly encouraged to conduct dose-response studies to determine the optimal dosage for their specific experimental paradigm.

Mechanism of Action

This compound is a tricyclic antidepressant that functions as a prodrug of amitriptyline.[1] Its primary mechanism of action, like other tricyclic antidepressants, is the inhibition of the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.[2]

Receptor binding assays have shown that this compound has a pharmacological profile generally equivalent to amitriptyline. However, it exhibits a significantly lower affinity for the α1-adrenergic receptor (approximately 60-fold lower) and has the weakest affinity for muscarinic acetylcholine (B1216132) receptors among the tested tricyclic antidepressants.[1] This difference in receptor affinity may account for its reported reduced side effects such as drowsiness, sedation, and anticholinergic symptoms like dry mouth and dizziness.[1]

Data Presentation

Table 1: Proposed Dosage Ranges for this compound in Rodents (Based on Amitriptyline Data)
Animal ModelRoute of AdministrationProposed Dose Range (mg/kg)FrequencyReference for Amitriptyline Dosage
Mouse Intraperitoneal (i.p.)5 - 20Once daily[2]
Oral Gavage (p.o.)10 - 30Once daily[2]
Drinking Water10 - 40Ad libitum[2]
Rat Intraperitoneal (i.p.)5 - 15Once daily[2]
Oral Gavage (p.o.)10 - 25Once daily[2]
Drinking Water15 - 50Ad libitum[2]

Note: These are proposed ranges and should be optimized for specific experimental conditions.

Experimental Protocols

Protocol 1: Preparation of this compound Solution for Administration

Objective: To prepare a sterile solution of this compound for in vivo administration in rodents.

Materials:

  • This compound hydrochloride powder

  • Sterile 0.9% saline or sterile water for injection (vehicle)

  • Sterile conical tubes or vials

  • Vortex mixer

  • Analytical balance

  • Sterile 0.22 µm syringe filter

Procedure:

  • Calculate the required amount of this compound hydrochloride based on the desired concentration and final volume. For example, to prepare a 1 mg/mL solution in 10 mL of vehicle, weigh out 10 mg of the compound.

  • Accurately weigh the this compound hydrochloride powder using an analytical balance and transfer it to a sterile conical tube.

  • Add the appropriate volume of sterile saline or water to the tube.

  • Vortex the solution until the powder is completely dissolved. The solution should be clear and free of particulates.

  • For injection (i.p.) or oral gavage, sterile-filter the solution using a 0.22 µm syringe filter into a new sterile vial. This step is crucial to prevent infection.

  • Store the solution protected from light. It is recommended to prepare fresh solutions daily. If storage is necessary, consult the manufacturer's stability data.

Protocol 2: Administration via Intraperitoneal (i.p.) Injection

Objective: To administer a precise dose of this compound into the peritoneal cavity of a rodent.

Materials:

  • Prepared sterile this compound solution

  • Sterile syringes (1 mL) with appropriate gauge needles (e.g., 25-27G for mice, 23-25G for rats)

  • Animal scale

  • 70% ethanol (B145695) wipes

Procedure:

  • Weigh the animal to determine the correct injection volume based on the desired dose (mg/kg) and the solution concentration (mg/mL).

  • Gently restrain the animal. For mice, this can often be done by one person. For rats, a two-person technique may be safer and less stressful for the animal.

  • Locate the injection site in the lower quadrant of the abdomen. Avoid the midline to prevent injury to the bladder or cecum.

  • Wipe the injection site with a 70% ethanol wipe.

  • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

  • Aspirate slightly by pulling back on the syringe plunger to ensure that the needle has not entered a blood vessel or organ.

  • Inject the solution slowly and steadily.

  • Withdraw the needle and return the animal to its home cage.

  • Monitor the animal for any signs of distress or adverse reactions following the injection.

Protocol 3: Administration via Oral Gavage

Objective: To deliver a precise dose of this compound directly into the stomach of a rodent.

Materials:

  • Prepared this compound solution

  • Appropriately sized oral gavage needles (flexible or with a ball-tip to prevent injury)

  • Syringes

  • Animal scale

Procedure:

  • Weigh the animal to calculate the required administration volume.

  • Gently but firmly restrain the animal in an upright position.

  • Measure the gavage needle from the tip of the animal's nose to the last rib to estimate the distance to the stomach.

  • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The animal should swallow the tube. Do not force the needle. If resistance is met, withdraw and try again.

  • Once the needle is in the correct position, administer the solution slowly.

  • Gently remove the needle and return the animal to its cage.

  • Observe the animal for any signs of respiratory distress, which could indicate accidental administration into the lungs.

Protocol 4: Forced Swim Test (FST)

Objective: To assess antidepressant-like activity by measuring the animal's immobility time when placed in an inescapable water-filled cylinder.

Procedure:

  • Fill a clear cylinder (e.g., 25 cm height, 15 cm diameter for rats; 20 cm height, 10 cm diameter for mice) with water (23-25°C) to a depth where the animal cannot touch the bottom with its tail or paws.

  • Administer this compound or vehicle at a predetermined time before the test (e.g., 30-60 minutes for acute studies).

  • Gently place the animal into the water.

  • Record the session for a total of 6 minutes.

  • Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the animal floating motionless or making only small movements necessary to keep its head above water.

  • A decrease in immobility time is indicative of an antidepressant-like effect.

  • After the test, remove the animal, dry it thoroughly, and return it to a clean, warm cage.

Protocol 5: Tail Suspension Test (TST) - for Mice

Objective: To evaluate antidepressant-like activity by measuring the duration of immobility when a mouse is suspended by its tail.

Procedure:

  • Individually suspend each mouse by its tail from a horizontal bar using adhesive tape. The body should hang freely without touching any surfaces.

  • Administer this compound or vehicle prior to the test.

  • The test duration is typically 6 minutes.

  • Record the total time the mouse remains immobile during the last 4 minutes. Immobility is defined as the absence of any movement except for slight respiratory movements.

  • A reduction in immobility time suggests an antidepressant-like effect.

Protocol 6: Elevated Plus Maze (EPM)

Objective: To assess anxiolytic-like effects by measuring the animal's exploration of open versus closed arms of an elevated maze.

Procedure:

  • The maze consists of two open arms and two enclosed arms, elevated from the floor.

  • Administer this compound or vehicle before placing the animal on the maze.

  • Place the animal in the center of the maze, facing an open arm.

  • Allow the animal to explore the maze for a set period, typically 5 minutes.

  • Record the number of entries into and the time spent in both the open and closed arms.

  • An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.

Mandatory Visualizations

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits Serotonin_Vesicle Serotonin Vesicle Serotonin 5-HT Serotonin_Vesicle->Serotonin Release Norepinephrine_Vesicle Norepinephrine Vesicle Norepinephrine NE Norepinephrine_Vesicle->Norepinephrine Release Serotonin->SERT Reuptake 5HT_Receptor 5-HT Receptor Serotonin->5HT_Receptor Binds Norepinephrine->NET Reuptake NE_Receptor NE Receptor Norepinephrine->NE_Receptor Binds Downstream_Signaling Downstream Signaling (e.g., CREB, BDNF) 5HT_Receptor->Downstream_Signaling NE_Receptor->Downstream_Signaling

Caption: Proposed signaling pathway of this compound.

Experimental_Workflow cluster_preparation Preparation cluster_administration Administration cluster_testing Behavioral Testing cluster_analysis Data Analysis Animal_Acclimation Animal Acclimation (e.g., 1 week) Solution_Preparation This compound Solution Preparation Animal_Acclimation->Solution_Preparation Dosing Dosing (i.p. or p.o.) Solution_Preparation->Dosing FST Forced Swim Test Dosing->FST TST Tail Suspension Test Dosing->TST EPM Elevated Plus Maze Dosing->EPM Data_Collection Data Collection (e.g., immobility time, arm entries) FST->Data_Collection TST->Data_Collection EPM->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis

Caption: General experimental workflow for preclinical studies.

Logical_Relationship This compound This compound Inhibition_of_Reuptake Inhibition of Serotonin & Norepinephrine Reuptake This compound->Inhibition_of_Reuptake Lower_Receptor_Affinity Lower Affinity for Muscarinic & α1-Adrenergic Receptors This compound->Lower_Receptor_Affinity Increased_Synaptic_Concentration Increased Synaptic Neurotransmitter Levels Inhibition_of_Reuptake->Increased_Synaptic_Concentration Behavioral_Effects Antidepressant-like & Anxiolytic-like Effects Increased_Synaptic_Concentration->Behavioral_Effects Reduced_Side_Effects Reduced Side Effects (e.g., sedation, anticholinergic) Lower_Receptor_Affinity->Reduced_Side_Effects

Caption: Logical relationship of this compound's properties.

References

Application Note and Protocol: Solid-Phase Extraction of Amitriptyline and its Metabolites from Biological Matrices

Author: BenchChem Technical Support Team. Date: December 2025

FOR RESEARCH USE ONLY

Introduction

Amitriptyline (B1667244) is a tricyclic antidepressant widely used in the treatment of major depressive disorder and various pain syndromes. Therapeutic drug monitoring and pharmacokinetic studies necessitate the accurate and sensitive quantification of amitriptyline and its metabolites, including nortriptyline (B1679971) and amitriptylinoxide, in biological matrices. Solid-phase extraction (SPE) is a robust and selective sample preparation technique that offers significant advantages over traditional methods like liquid-liquid extraction. These benefits include higher and more reproducible recoveries, cleaner extracts, reduced solvent consumption, and the potential for automation.

This application note provides a detailed protocol for the solid-phase extraction of amitriptyline and its related compounds from biological fluids, primarily human plasma and urine. The methodologies described are intended for researchers, scientists, and drug development professionals requiring a reliable sample clean-up procedure prior to analysis by techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Quantitative Data Summary

The following tables summarize the recovery and detection limits of amitriptyline and related compounds using various SPE methods as reported in the literature.

Table 1: Recovery of Amitriptyline and Related Compounds Using Various SPE Sorbents

AnalyteMatrixSPE SorbentRecovery (%)Reference
AmitriptylineHuman SerumOctadecyl (C18)99.5 ± 1.5[1]
AmitriptylineHuman PlasmaHydrophilic-Lipophilic Balance (HLB)85.3[2]
NortriptylineHuman PlasmaHydrophilic-Lipophilic Balance (HLB)88.4[2]
AmitriptylineHuman PlasmaOasis HLB Cartridge69 - 102[3][4]
AmitriptylineWhole BloodBond Elut Certify (Mixed-Mode)59 - 84[5]
NortriptylineWhole BloodBond Elut Certify (Mixed-Mode)59 - 84[5]
AmitriptylineHuman Breast MilkPolymeric Sorbent-C1892[6]
NortriptylineHuman Breast MilkPolymeric Sorbent-C1889[6]
AmitriptylineHuman Plasma-79 - 98[7]

Table 2: Limits of Detection (LOD) and Quantification (LOQ) for Amitriptyline

AnalyteMatrixSPE SorbentLODLOQReference
AmitriptylineHuman PlasmaOasis HLB Cartridge0.03 - 0.63 µg/mL-[4]
AmitriptylineWhole BloodBond Elut Certify (Mixed-Mode)8 - 67 ng/mL25 - 223 ng/mL[5]
AmitriptylineHuman Breast MilkPolymeric Sorbent-C181.9 ng/mL-[6]
AmitriptylineHuman Plasma-0.001 - 0.003 µg/mL0.003 - 0.010 µg/mL[7]
AmitriptylineHuman UrineOasis WCX µElution Plate-0.1 ng/mL[8]

Note: The performance of SPE can be influenced by the specific biological matrix, the presence of co-eluting substances, and the subsequent analytical technique.

Experimental Protocols

Two representative SPE protocols are detailed below. The first utilizes a mixed-mode cation exchange sorbent, which is highly effective for basic compounds like amitriptyline. The second employs a hydrophilic-lipophilic balanced (HLB) polymer, offering broad retention for a range of analytes. While these protocols are established for amitriptyline and nortriptyline, they provide an excellent starting point for the extraction of this compound, though optimization and validation for this specific metabolite are recommended.

Protocol 1: Mixed-Mode Cation Exchange SPE (for Plasma or Urine)

This protocol is adapted from methodologies using weak cation exchange (WCX) sorbents.[8]

Materials:

  • SPE Cartridges: Mixed-Mode Weak Cation Exchange (e.g., Oasis WCX)

  • Biological Sample (Plasma or Urine)

  • 4% Phosphoric Acid (H₃PO₄) in Water

  • Methanol (B129727) (MeOH)

  • Deionized Water

  • 10 mM Ammonium (B1175870) Acetate, pH 6.0

  • Elution Solvent: 60:40 Acetonitrile/Methanol with 2% Formic Acid

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • For each 200 µL of plasma or urine, add 200 µL of 4% H₃PO₄.

    • Vortex mix for 30 seconds.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 200 µL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridges by passing 200 µL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the 400 µL of the pre-treated sample onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1-2 mL/min.

  • Washing:

    • Wash the cartridge with 200 µL of 10 mM ammonium acetate, pH 6.0.

    • Wash the cartridge with a second step of 200 µL of methanol to remove polar interferences.

  • Elution:

    • Elute the analytes with two aliquots of 25 µL of the elution solvent (60:40 ACN/MeOH with 2% Formic Acid).

    • Collect the eluate in a clean collection tube. The two aliquots can be combined.

  • Post-Elution:

    • The eluate can be directly injected into the analytical instrument (e.g., LC-MS/MS).[8] If necessary, the eluate can be evaporated to dryness under a gentle stream of nitrogen and reconstituted in the mobile phase.

Protocol 2: Hydrophilic-Lipophilic Balance (HLB) SPE (for Plasma)

This protocol is based on methods utilizing HLB sorbents for the extraction of tricyclic antidepressants.[2][3]

Materials:

  • SPE Cartridges: Hydrophilic-Lipophilic Balance (e.g., Oasis HLB)

  • Human Plasma

  • Methanol (MeOH)

  • Deionized Water

  • 5% Methanol in Water

  • SPE Vacuum Manifold

Procedure:

  • Sample Pre-treatment:

    • Use 0.2 mL of human plasma.[2] Acidification (e.g., with formic or phosphoric acid) may be required depending on the specific method being adapted.

  • Cartridge Conditioning:

    • Place the SPE cartridges on the vacuum manifold.

    • Condition the cartridges by passing 1 mL of methanol.

  • Cartridge Equilibration:

    • Equilibrate the cartridges by passing 1 mL of deionized water. Do not allow the sorbent to dry.

  • Sample Loading:

    • Load the pre-treated plasma sample onto the conditioned and equilibrated cartridge.

    • Apply a gentle vacuum to draw the sample through the sorbent at a flow rate of approximately 1 mL/min.

  • Washing:

    • Wash the cartridge with 1 mL of 5% methanol in water to remove hydrophilic interferences.

  • Elution:

    • Elute the analytes with 1 mL of methanol.

    • Collect the eluate in a clean collection tube.

  • Post-Elution:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.

    • Reconstitute the residue in a suitable volume of the mobile phase for subsequent analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the underlying principles of the SPE methods described.

SPE_Workflow cluster_Pre Sample Pre-treatment cluster_SPE Solid-Phase Extraction cluster_Post Post-Extraction Sample Biological Sample (e.g., Plasma, Urine) Pretreat Dilution / Acidification Sample->Pretreat Condition 1. Conditioning (e.g., Methanol) Pretreat->Condition Load 3. Sample Loading Equilibrate 2. Equilibration (e.g., Water) Condition->Equilibrate Equilibrate->Load Wash 4. Washing (Removal of Interferences) Load->Wash Elute 5. Elution (Isolation of Analytes) Wash->Elute Evap Evaporation (Optional) Elute->Evap Recon Reconstitution Evap->Recon Analysis LC-MS/MS or HPLC Analysis Recon->Analysis

Caption: General workflow for the solid-phase extraction of this compound.

References

Application Notes and Protocols for the Analytical Standards of Amitriptylinoxide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide is a key metabolite of the widely prescribed tricyclic antidepressant, amitriptyline (B1667244). The therapeutic efficacy and potential toxicity of amitriptyline are influenced by its metabolic profile, making the accurate quantification of its metabolites, including this compound and its subsequent metabolic products, crucial in clinical and research settings. These application notes provide detailed protocols and analytical standards for the quantitative analysis of this compound and its primary metabolites in biological matrices. The methodologies described are principally based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), a highly sensitive and specific technique for this purpose.[1][2]

Metabolic Pathway of Amitriptyline to this compound and its Metabolites

Amitriptyline undergoes extensive metabolism, primarily in the liver. One of the metabolic pathways involves N-oxidation to form this compound. This metabolite can then be further metabolized, primarily through hydroxylation, before excretion. Understanding this pathway is essential for identifying the target analytes for quantitative analysis.[3][4]

Metabolic Pathway of this compound Amitriptyline Amitriptyline This compound This compound Amitriptyline->this compound N-Oxidation Hydroxythis compound E/Z-10-Hydroxythis compound This compound->Hydroxythis compound Hydroxylation (CYP-mediated) Excretion Excretion (e.g., as glucuronide conjugates) Hydroxythis compound->Excretion Conjugation

Caption: Metabolic conversion of amitriptyline to this compound and its subsequent hydroxylation.

Analytical Standards and Reference Materials

Certified reference materials (CRMs) are critical for the development and validation of quantitative analytical methods. Several suppliers offer analytical standards for this compound and its related compounds.

CompoundSupplierCatalog Number (Example)PurityFormat
This compoundLGC StandardsTRC-A633355≥95%Solid
This compoundSigma-AldrichSMB00961Research GradeSolid
Amitriptyline HCl (CRM)Sigma-AldrichPHR1384Certified Reference MaterialSolid
Amitriptyline N-Oxide-d6LGC Standards--Solid (Isotope Labeled)
(E)-10-Hydroxyamitriptyline--≥95% (HPLC)Solid
(Z)-10-Hydroxyamitriptyline----

Note: Availability of specific metabolites may vary. Researchers should consult supplier catalogs for the most current information.

Experimental Protocols

Sample Preparation: Solid-Phase Extraction (SPE) for Plasma/Serum

This protocol is a general guideline for the extraction of this compound and its metabolites from plasma or serum, and may require optimization based on specific laboratory conditions and equipment.[2]

Materials:

Procedure:

  • Sample Pre-treatment: To 200 µL of plasma/serum, add 20 µL of the internal standard working solution. Vortex briefly. Add 200 µL of 4% phosphoric acid and vortex to mix.

  • SPE Cartridge Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Sample Loading: Load the pre-treated sample onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 10 mM ammonium acetate (pH 6), followed by 1 mL of methanol.

  • Elution: Elute the analytes with two 250 µL aliquots of a solution of acetonitrile/methanol (60:40, v/v) containing 2% formic acid.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase.

  • Analysis: Inject an appropriate volume (e.g., 5-10 µL) into the LC-MS/MS system.

Sample Preparation: Protein Precipitation (PPT) for Serum

A simpler and faster alternative to SPE is protein precipitation. This method is suitable for high-throughput analysis but may result in higher matrix effects.[1]

Materials:

  • Serum samples

  • Internal Standard (IS) working solution

  • Acetonitrile (containing 0.1% formic acid)

  • Centrifuge

Procedure:

  • To 100 µL of serum, add 20 µL of the internal standard working solution.

  • Add 300 µL of cold acetonitrile (containing 0.1% formic acid).

  • Vortex vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and inject a portion into the LC-MS/MS system.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma/Serum/Urine) IS Add Internal Standard Sample->IS Extraction Extraction (SPE or PPT) IS->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Data Data Acquisition & Processing MS->Data

Caption: General experimental workflow for the analysis of this compound and its metabolites.

LC-MS/MS Method Parameters

The following are suggested starting parameters for an LC-MS/MS method. Optimization will be necessary.

Liquid Chromatography:

ParameterRecommended Condition
ColumnC18 reverse-phase (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A0.1% Formic acid in water
Mobile Phase B0.1% Formic acid in acetonitrile
GradientStart at 5-10% B, increase to 95% B over 5-7 minutes
Flow Rate0.3 - 0.5 mL/min
Column Temperature40°C
Injection Volume5 µL

Tandem Mass Spectrometry:

Mass spectrometry is performed using a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode. Multiple Reaction Monitoring (MRM) is used for quantification.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound294.2235.120-30
This compound294.291.130-40
(E/Z)-10-Hydroxythis compound310.2292.2 (neutral loss of H₂O)15-25
(E/Z)-10-Hydroxythis compound310.2235.125-35
Amitriptyline278.291.125-35
Nortriptyline (B1679971)264.2233.115-25
Amitriptyline N-Oxide-d6 (IS)300.2238.120-30

Note: The MRM transitions and collision energies should be optimized for the specific instrument being used. The product ion at m/z 91.1 is a characteristic fragment for the dibenzosuberene moiety.

Data Presentation and Quantitative Analysis

A calibration curve should be prepared using a blank biological matrix spiked with known concentrations of the certified reference standards and a constant concentration of the internal standard. The curve is constructed by plotting the peak area ratio of the analyte to the internal standard against the analyte concentration. A linear regression analysis is typically used.

Table of Expected Analytical Parameters:

AnalyteExpected Retention Time (min)LLOQ (ng/mL)
This compound2.0 - 3.00.5 - 5
(E)-10-Hydroxythis compound1.5 - 2.50.5 - 5
(Z)-10-Hydroxythis compound1.6 - 2.60.5 - 5
Amitriptyline2.5 - 3.50.1 - 1
Nortriptyline2.2 - 3.20.1 - 1

Note: Retention times are highly dependent on the specific LC conditions and column used. The LLOQ (Lower Limit of Quantification) values are estimates based on published methods and will depend on the instrument sensitivity and sample preparation efficiency.[1][5]

Conclusion

The methods outlined in these application notes provide a robust framework for the quantitative analysis of this compound and its metabolites. Adherence to good laboratory practices, proper method validation, and the use of certified reference materials are essential for obtaining accurate and reproducible results. These analytical procedures are valuable tools for therapeutic drug monitoring, pharmacokinetic studies, and toxicological assessments involving amitriptyline.

References

Application of Amitriptylinoxide in Neuroreceptor Binding Assays: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, scientists, and drug development professionals.

Introduction

Amitriptylinoxide, a metabolite of the tricyclic antidepressant amitriptyline (B1667244), has been a subject of pharmacological interest due to its distinct side-effect profile while retaining therapeutic efficacy. Understanding its interaction with various neuroreceptors is crucial for elucidating its mechanism of action and guiding the development of novel therapeutics. This document provides a comprehensive overview of the application of this compound in neuroreceptor binding assays, including a summary of its binding affinity at various receptors, detailed protocols for conducting such assays, and visual representations of experimental workflows and associated signaling pathways.

Data Presentation: Neuroreceptor Binding Profile of this compound

The following table summarizes the in vitro binding affinities of this compound for several key neuroreceptors, as determined by radioligand binding assays. The data is primarily derived from comparative studies with its parent compound, amitriptyline. The half-maximal inhibitory concentration (IC50) is provided, which represents the concentration of the drug required to inhibit 50% of the specific binding of a radioligand to its target receptor.

Receptor/TransporterIC50 (µmol/L)Comparative NotesReference
Muscarinic Acetylcholine Receptor 18Weaker affinity than amitriptyline (IC50: 0.32 µmol/L). Among the weakest affinity of all tested tricyclic compounds.[1][2]
α1-Adrenergic Receptor Not specified, but ~60-fold less than amitriptylineSignificantly lower affinity compared to amitriptyline.[1][2]
α2-Adrenergic Receptor 14Low affinity.[2]
Serotonin (B10506) Receptors (general) 100Weakest affinity among the tricyclic antidepressants tested.[2]
Serotonin Transporter (SERT) Not specifiedActs as a serotonin reuptake inhibitor.[3]
Norepinephrine (B1679862) Transporter (NET) Not specifiedActs as a norepinephrine reuptake inhibitor.[3]
Histamine H1 Receptor Not specifiedExhibits antagonist activity.[3]
Benzodiazepine Receptor Very low affinity-[1]
Opiate Receptor Very low affinity-[1]
β-Adrenergic Receptor Very low affinity-[1]

Experimental Protocols

The following protocols provide a generalized framework for conducting competitive radioligand binding assays to determine the affinity of a test compound, such as this compound, for various neuroreceptors using rat brain tissue. These protocols are based on standard methodologies in the field.

General Protocol for Radioligand Binding Assay

This protocol outlines the fundamental steps applicable to most neuroreceptor binding assays. Specific details for individual receptor assays are provided in the subsequent sections.

a) Materials and Reagents:

  • Fresh or frozen rat brain tissue

  • Homogenization Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • Assay Buffer (specific to the receptor, e.g., Tris-HCl with specific ions)

  • Radioligand (e.g., [³H]-labeled) specific for the target receptor

  • Unlabeled competing ligand (for determining non-specific binding, e.g., atropine (B194438) for muscarinic receptors)

  • Test compound (this compound) at various concentrations

  • Glass fiber filters (e.g., Whatman GF/B)

  • Scintillation cocktail

  • Scintillation counter

  • Homogenizer (e.g., Potter-Elvehjem)

  • Centrifuge

  • Incubator or water bath

  • Filtration manifold

b) Tissue Preparation (Brain Homogenate):

  • Dissect the desired brain region (e.g., cerebral cortex, striatum) on ice.

  • Homogenize the tissue in 10-20 volumes of ice-cold Homogenization Buffer.

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 40,000 x g for 20 minutes at 4°C to pellet the crude membrane fraction.

  • Wash the pellet by resuspending in fresh, ice-cold Homogenization Buffer and repeating the high-speed centrifugation.

  • Resuspend the final pellet in Assay Buffer to a final protein concentration of 0.5-1.0 mg/mL, determined by a protein assay (e.g., Bradford or BCA).

c) Binding Assay (Competitive Inhibition):

  • Set up assay tubes in triplicate for total binding, non-specific binding, and for each concentration of the test compound.

  • Total Binding: Add Assay Buffer, radioligand, and membrane homogenate.

  • Non-specific Binding: Add Assay Buffer, radioligand, a saturating concentration of the unlabeled competing ligand, and membrane homogenate.

  • Test Compound: Add Assay Buffer, radioligand, the desired concentration of this compound, and membrane homogenate.

  • Incubate the tubes at a specific temperature (e.g., 25°C or 37°C) for a predetermined time to reach equilibrium (e.g., 60 minutes).

  • Terminate the incubation by rapid filtration through glass fiber filters under vacuum.

  • Wash the filters rapidly with several volumes of ice-cold Assay Buffer to remove unbound radioligand.

  • Place the filters in scintillation vials, add scintillation cocktail, and allow to equilibrate.

  • Measure the radioactivity (in counts per minute, CPM) in a scintillation counter.

d) Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding CPM from the total binding CPM.

  • For the test compound, plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.

  • Optionally, calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Specific Assay Conditions
  • Muscarinic Acetylcholine Receptor Assay:

    • Radioligand: [³H]Quinuclidinyl benzilate ([³H]QNB)

    • Unlabeled Competitor for NSB: Atropine (1 µM)

    • Brain Region: Cerebral cortex or striatum

  • α1-Adrenergic Receptor Assay:

    • Radioligand: [³H]Prazosin

    • Unlabeled Competitor for NSB: Phentolamine (10 µM)

    • Brain Region: Cerebral cortex

  • Serotonin Transporter (SERT) Assay:

    • Radioligand: [³H]Imipramine or [³H]Paroxetine

    • Unlabeled Competitor for NSB: Fluoxetine (1 µM)

    • Brain Region: Frontal cortex or hypothalamus

  • Histamine H1 Receptor Assay:

    • Radioligand: [³H]Pyrilamine (also known as mepyramine)

    • Unlabeled Competitor for NSB: Diphenhydramine (10 µM)

    • Brain Region: Cerebral cortex or hypothalamus

Mandatory Visualizations

Experimental Workflow Diagram

experimental_workflow cluster_prep Tissue Preparation cluster_assay Binding Assay cluster_analysis Data Analysis start Start: Rat Brain Dissection homogenize Homogenization in Buffer start->homogenize centrifuge1 Low-Speed Centrifugation (1,000 x g) homogenize->centrifuge1 supernatant1 Collect Supernatant centrifuge1->supernatant1 centrifuge2 High-Speed Centrifugation (40,000 x g) supernatant1->centrifuge2 wash Wash and Resuspend Pellet centrifuge2->wash protein_assay Protein Concentration Assay wash->protein_assay membranes Final Membrane Preparation protein_assay->membranes add_membranes Add Membrane Preparation membranes->add_membranes setup Set up Assay Tubes (Total, NSB, Test Compound) add_reagents Add Radioligand, Buffers, and this compound setup->add_reagents add_reagents->add_membranes incubate Incubate to Equilibrium add_membranes->incubate filtrate Rapid Filtration incubate->filtrate wash_filters Wash Filters filtrate->wash_filters scint_count Scintillation Counting wash_filters->scint_count calc_specific Calculate Specific Binding scint_count->calc_specific plot_curve Plot Inhibition Curve calc_specific->plot_curve calc_ic50 Determine IC50 plot_curve->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff) calc_ic50->calc_ki results Final Affinity Data calc_ki->results

Caption: Workflow of a competitive neuroreceptor radioligand binding assay.

Signaling Pathway Diagram

signaling_pathway cluster_this compound This compound cluster_targets Primary Molecular Targets cluster_effects Downstream Cellular Effects cluster_outcomes Potential Physiological Outcomes This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibition NET Norepinephrine Transporter (NET) This compound->NET Inhibition M_AChR Muscarinic ACh Receptors This compound->M_AChR Antagonism (weak) Alpha1_AR α1-Adrenergic Receptors This compound->Alpha1_AR Antagonism (weak) H1_R Histamine H1 Receptors This compound->H1_R Antagonism inc_5HT ↑ Synaptic Serotonin SERT->inc_5HT inc_NE ↑ Synaptic Norepinephrine NET->inc_NE block_ACh Blockade of Acetylcholine Signaling M_AChR->block_ACh block_NE_signal Blockade of Norepinephrine Signaling Alpha1_AR->block_NE_signal block_Hist Blockade of Histamine Signaling H1_R->block_Hist antidepressant Antidepressant Effects inc_5HT->antidepressant inc_NE->antidepressant anticholinergic Anticholinergic Side Effects (e.g., dry mouth) block_ACh->anticholinergic hypotension Reduced Orthostatic Hypotension (vs. Amitriptyline) block_NE_signal->hypotension sedation Sedation block_Hist->sedation

References

Application Notes and Protocols: Formulation of Amitriptylinoxide for In Vivo Research

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline (B1667244), presents a compelling subject for in vivo research due to its distinct pharmacological profile.[1][2] It functions primarily as an inhibitor of serotonin (B10506) (SERT) and norepinephrine (B1679862) (NET) reuptake, but with a potentially improved side-effect profile compared to its parent compound, including reduced anticholinergic and cardiotoxic effects.[1][2] However, its practical application in animal models is challenged by its physicochemical properties, notably very low aqueous solubility and potential chemical instability.[3][4]

These application notes provide a comprehensive guide to formulating this compound for various in vivo research applications. The protocols herein detail methods for preparing stable and effective dosing solutions, offer guidance on administration routes, and summarize critical data to ensure reproducible and reliable experimental outcomes.

Physicochemical and Pharmacological Properties

Understanding the fundamental properties of this compound is the first step in developing a successful formulation strategy. The compound is available as a free base and a more water-soluble hydrochloride salt.[5]

PropertyValueSource
Chemical Name 3-(10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-ylidene)-N,N-dimethyl-1-propanamine N-oxide[2]
Synonyms Amitriptyline N-oxide, Amioxid, Ambivalon, Equilibrin[2]
Molecular Formula C₂₀H₂₃NO (Free Base)[2]
Molecular Weight 293.41 g/mol (Free Base)[2]
CAS Number 4317-14-0 (Free Base)[1][5]
CAS Number 4290-60-2 (Hydrochloride Salt)[5]
Water Solubility 0.000277 mg/mL (Predicted for Free Base)[3]
Primary Mechanism Serotonin (SERT) and Norepinephrine (NET) Reuptake Inhibitor[1]
Secondary Actions Antagonist at Histamine (H₁), Muscarinic (M₁), and α-Adrenergic receptors[1]
Mechanism of Action: Synaptic Neurotransmitter Modulation

This compound exerts its therapeutic effects by binding to and inhibiting the serotonin and norepinephrine transporters on the presynaptic neuron. This action blocks the reuptake of these neurotransmitters from the synaptic cleft, thereby increasing their concentration and prolonging their activity on postsynaptic receptors.[1][6]

Amitriptylinoxide_MoA Mechanism of Action of this compound cluster_synapse Synaptic Cleft cluster_pre Presynaptic Neuron cluster_post Postsynaptic Neuron cluster_transporters PreNeuron Vesicles (5-HT, NE) NT 5-HT, NE PreNeuron->NT Release PostReceptor Postsynaptic Receptors NT->PostReceptor Signal Transduction SERT SERT NT->SERT Reuptake NET NET NT->NET Reuptake This compound This compound This compound->SERT Inhibits This compound->NET Inhibits

This compound blocks SERT and NET, increasing neurotransmitter levels.

Experimental Protocols

Protocol 1: Standard Aqueous Formulation

This protocol is suitable for lower concentrations of this compound and is ideal for intravenous (IV), intraperitoneal (IP), or subcutaneous (SC) administration where organic solvents are undesirable. The use of the hydrochloride salt is strongly recommended to maximize aqueous solubility.

Materials:

  • This compound hydrochloride (CAS: 4290-60-2)

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS, pH 7.2-7.4)

  • Sterile vials (amber glass recommended)

  • Vortex mixer and/or magnetic stirrer

  • Sterile 0.22 µm syringe filter

Methodology:

  • Determine Required Concentration: Calculate the total amount of this compound HCl needed based on the desired final concentration and volume. Note: Based on data for the parent compound, solubility in PBS is expected to be around 0.5 mg/mL.[7]

  • Weigh Compound: Accurately weigh the required amount of this compound HCl in a sterile environment.

  • Dissolution:

    • Transfer the powder to a sterile amber vial.

    • Add the calculated volume of sterile saline or PBS.

    • Vortex vigorously for 2-3 minutes. If dissolution is slow, use a magnetic stirrer at room temperature. Gentle warming (to 37°C) can be attempted but should be monitored to prevent degradation.

  • pH Adjustment (Optional): If using a non-buffered vehicle, check the pH and adjust to ~7.0-7.4 if necessary, using dilute sterile NaOH or HCl.

  • Sterilization: Once fully dissolved, draw the solution into a sterile syringe and pass it through a 0.22 µm syringe filter into a final sterile, light-protected vial.

  • Storage: Store the final formulation at 2-8°C, protected from light, for short-term use (up to 1 week). For longer-term storage, aliquoting and freezing at -20°C is recommended.[5]

Formulation_Decision_Tree Formulation Strategy Workflow Start Define Target Dose & Concentration CheckSol Is Target Conc. < 0.5 mg/mL? Start->CheckSol Aqueous Use Protocol 1: Standard Aqueous Formulation CheckSol->Aqueous Yes CoSolvent Use Protocol 2: Co-Solvent Formulation CheckSol->CoSolvent No FinalCheck Verify Solution Clarity & Stability Aqueous->FinalCheck CoSolvent->FinalCheck Administer Proceed to In Vivo Administration FinalCheck->Administer Passed

Decision workflow for selecting the appropriate formulation protocol.
Protocol 2: Co-Solvent Formulation for Higher Concentrations

When the required dose necessitates a concentration exceeding the aqueous solubility of this compound HCl, a co-solvent system is required. This approach is common for oral gavage or for IP/SC injections where a small volume of a concentrated solution is needed.

Materials:

  • This compound hydrochloride

  • Solvents: Dimethyl sulfoxide (B87167) (DMSO), Ethanol, Polyethylene glycol 400 (PEG400), Tween 80

  • Vehicle: Sterile Saline or Water for Injection

  • Sterile, light-protected containers

Methodology:

  • Vehicle Selection: Choose a biocompatible co-solvent system. The percentage of organic solvent should be minimized to prevent toxicity. See the table below for examples.

  • Dissolution:

    • Weigh the required amount of this compound HCl.

    • In a sterile vial, dissolve the compound in the organic solvent component first (e.g., DMSO or Ethanol). Vortex until fully dissolved.

    • Sequentially add the other components of the vehicle (e.g., PEG400, Tween 80), mixing well after each addition.

    • Finally, add the aqueous component (saline or water) dropwise while vortexing to prevent precipitation.

  • Final Preparation: Ensure the final solution is clear and free of particulates. Sterile filtration may not be possible with viscous solutions; in such cases, prepare the formulation aseptically.

  • Storage: Store protected from light at 2-8°C. Prepare fresh daily or weekly, as the long-term stability in these complex vehicles is often unknown.

Vehicle Composition (Example)Administration RouteNotes
10% DMSO, 40% PEG400, 50% Saline IP, SC, OralCommon for poorly soluble compounds. PEG400 increases solubility.
5% Ethanol, 5% Tween 80, 90% Saline IP, IV (with caution)Tween 80 acts as a surfactant to aid dissolution.
10% DMSO, 90% Saline IP, SCA simpler vehicle, but solubility enhancement is limited.
Stability and Storage Considerations

This compound is an N-oxide, a functional group that can be susceptible to chemical reduction back to its parent amine, amitriptyline.[4] This conversion can alter the pharmacological profile and lead to inaccurate experimental results.

ConditionRecommendationRationale
Storage Temperature 2-8°C (short-term, days to weeks) -20°C (long-term, months)Reduces the rate of chemical degradation.[5]
Light Exposure Store in amber vials or protect from light.Prevents potential photodegradation, a known pathway for TCAs.[8]
pH Maintain pH near neutral (7.0-7.4) for aqueous solutions.The stability of the related amitriptyline HCl is pH-dependent.[9]
Atmosphere Minimize headspace oxygen in vials.Reduces the risk of oxidative degradation.[10]

A study on dried blood spots found that amitriptyline N-oxide can degrade back to amitriptyline, with degradation rates ranging from 22% to 88% depending on the storage matrix and conditions.[4] While solution stability is generally better, this highlights the compound's inherent lability.

In Vivo Administration Protocols

The choice of administration route depends on the experimental objective, such as modeling acute vs. chronic effects or studying pharmacokinetics.

  • Intravenous (IV): Typically via tail vein injection in rodents. Requires a sterile, isotonic, particle-free solution (Protocol 1 is preferred). Provides 100% bioavailability and rapid onset.

  • Intraperitoneal (IP): A common route for systemic administration in rodents. Both aqueous and co-solvent formulations can be used, but injection volumes should be kept appropriate for the animal's size (e.g., 5-10 mL/kg for mice).[11][12]

  • Oral Gavage (PO): Used to simulate clinical oral administration. Co-solvent or suspension formulations are often necessary to achieve the required dose in a small volume.[13][14]

  • Subcutaneous (SC): Involves injection into the loose skin on the back of the neck. Provides slower absorption compared to IV or IP.

InVivo_Workflow General In Vivo Experimental Workflow Prep 1. Prepare Formulation (Protocols 1 or 2) DoseCalc 2. Calculate Dose (mg/kg) Prep->DoseCalc AnimalPrep 3. Animal Acclimation & Grouping DoseCalc->AnimalPrep Admin 4. Administer Compound (IV, IP, PO, etc.) AnimalPrep->Admin Observe 5. Behavioral or Physiological Testing Admin->Observe Collect 6. Sample Collection (Blood, Tissue) Observe->Collect Analyze 7. Data Analysis & Interpretation Collect->Analyze

A typical workflow for an in vivo study using this compound.

References

Application Note: Identification and Quantification of Amitriptylinoxide Metabolites in Human Urine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a prodrug of the tricyclic antidepressant amitriptyline (B1667244), undergoes extensive metabolism prior to excretion. The analysis of its urinary metabolites is crucial for pharmacokinetic studies, therapeutic drug monitoring, and in forensic toxicology. This application note provides detailed protocols for the extraction, identification, and quantification of this compound and its primary metabolites in human urine using high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Metabolic Pathway of this compound

This compound is metabolized through several pathways. A significant portion is excreted unchanged. Another key pathway involves its reduction to amitriptyline, which then follows its known metabolic routes, including demethylation to nortriptyline (B1679971) and hydroxylation. Additionally, this compound itself can be hydroxylated. The major metabolites found in urine include unchanged this compound, E- and Z-10-hydroxy-amitriptylinoxide, and metabolites of amitriptyline such as 10-hydroxynortriptyline.[1][2][3]

This compound Metabolic Pathway This compound This compound Unchanged this compound (in urine) Unchanged this compound (in urine) This compound->Unchanged this compound (in urine) Direct Excretion E- and Z-10-hydroxy-amitriptylinoxide E- and Z-10-hydroxy-amitriptylinoxide This compound->E- and Z-10-hydroxy-amitriptylinoxide Hydroxylation Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation 10-hydroxyamitriptyline 10-hydroxyamitriptyline Amitriptyline->10-hydroxyamitriptyline Hydroxylation 10-hydroxynortriptyline 10-hydroxynortriptyline Nortriptyline->10-hydroxynortriptyline Hydroxylation

Caption: Metabolic pathway of this compound.

Quantitative Data Summary

The following table summarizes the urinary excretion of this compound and its metabolites after administration.

CompoundAdministration Route% of Dose Excreted in UrineReference
Unchanged this compoundSingle IV Dose (50 mg)34% (average)[1]
Unchanged this compoundSingle Oral Dose (50 mg)22% (average)[1]
Unchanged this compoundContinuous Therapy28%[1]
E- and Z-10-hydroxy-amitriptylinoxideContinuous Therapy8-9%[1]
10-hydroxynortriptylineSingle Oral Dose of Amitriptyline (25 mg)~40%[2]

Experimental Protocols

A general workflow for the analysis of this compound metabolites in urine is depicted below.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Urine Sample Urine Sample Extraction Extraction Urine Sample->Extraction SPE or LLE Evaporation and Reconstitution Evaporation and Reconstitution Extraction->Evaporation and Reconstitution HPLC_UPLC_Separation HPLC/UPLC Separation Evaporation and Reconstitution->HPLC_UPLC_Separation MS_MS_Detection MS/MS Detection HPLC_UPLC_Separation->MS_MS_Detection Data_Acquisition Data Acquisition MS_MS_Detection->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification

Caption: General experimental workflow.

Protocol 1: Solid-Phase Extraction (SPE)

This protocol is adapted for the extraction of tricyclic antidepressants and their metabolites from urine.

Materials:

Procedure:

  • Sample Pre-treatment: Mix 200 µL of urine sample with 200 µL of 4% phosphoric acid.[4]

  • SPE Plate Conditioning: Condition the wells of the Oasis WCX µElution plate with 200 µL of methanol, followed by 200 µL of deionized water.[4]

  • Loading: Load the 400 µL of the pre-treated sample onto the conditioned SPE plate.[4]

  • Washing: Wash the wells with 200 µL of 10 mM ammonium acetate (pH 6), followed by 200 µL of methanol.[4]

  • Elution: Elute the analytes with two 25 µL aliquots of 60:40 acetonitrile/methanol containing 2% formic acid. Combine the eluates.[4]

  • Injection: The resulting solution can be directly injected into the LC-MS/MS system.[4]

Protocol 2: Liquid-Liquid Extraction (LLE)

This protocol provides an alternative method for sample clean-up.

Materials:

  • n-Hexane

  • 0.5 M NaOH

  • Glass test tubes

  • Vortex mixer

  • Centrifuge

Procedure:

  • Sample Preparation: To 1.0 mL of urine in a glass tube, add a specific volume of internal standard.

  • Alkalinization: Add 0.5 M NaOH to alkalinize the sample.

  • Extraction: Add 4 mL of n-hexane and vortex for 5 minutes.

  • Phase Separation: Centrifuge at 2000 rpm for 10 minutes.

  • Collection: Transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a stream of nitrogen.

  • Reconstitution: Reconstitute the residue in a suitable mobile phase for injection.

Protocol 3: HPLC-UV Analysis

This protocol is suitable for the quantification of amitriptyline and its primary metabolites.

Instrumentation:

  • HPLC System: A standard HPLC system with a UV detector.

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: Acetonitrile and water (50:50 v/v), with pH adjusted to 5 using phosphoric acid.[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Detection Wavelength: 254 nm.[5]

  • Injection Volume: 20 µL.

Protocol 4: UPLC-MS/MS Analysis

This protocol offers high sensitivity and selectivity for the detection of a broad range of metabolites.

Instrumentation:

  • UPLC System: An ultra-performance liquid chromatography system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: A sub-2-µm particle column (e.g., Acquity UPLC BEH C18).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: A suitable gradient to separate the analytes of interest. A typical run time is 2.5-6 minutes.[6][7]

  • Ionization Mode: Positive electrospray ionization (ESI+).

  • Detection: Multiple Reaction Monitoring (MRM).

Representative MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Amitriptyline278.291.1
Nortriptyline264.2233.1
This compound294.2276.2
10-OH-Amitriptyline294.2207.1
10-OH-Nortriptyline280.2193.1

(Note: These are representative values and should be optimized for the specific instrument used.)

Conclusion

The protocols outlined in this application note provide a robust framework for the identification and quantification of this compound metabolites in urine. The choice between SPE and LLE for sample preparation will depend on the laboratory's specific requirements for sample throughput and desired level of automation. For sensitive and specific detection, UPLC-MS/MS is the recommended analytical technique. Proper method validation should be performed to ensure accuracy and precision.

References

Application Note: Quantification of Amitriptylinoxide in Human Plasma using Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a proposed Gas Chromatography-Mass Spectrometry (GC-MS) method for the quantitative analysis of amitriptylinoxide, a metabolite of the tricyclic antidepressant amitriptyline (B1667244), in human plasma. Due to the limited availability of established GC-MS protocols specifically for this compound and the inherent thermal lability of N-oxide compounds, this document provides a comprehensive, proposed methodology. The protocol is based on established methods for amitriptyline and related metabolites, with critical modifications to accommodate the unique chemical properties of this compound. This document provides detailed protocols for sample preparation, instrument parameters, and data analysis, and is intended to serve as a robust starting point for method development and validation.

Introduction

This compound is an active metabolite of amitriptyline, a widely prescribed tricyclic antidepressant.[1] Monitoring its concentration in plasma is crucial for therapeutic drug monitoring, pharmacokinetic studies, and in forensic toxicology. While numerous GC-MS methods exist for the parent drug, amitriptyline, and its primary metabolite, nortriptyline, specific and detailed protocols for this compound are less common. A key analytical challenge in the GC-MS analysis of N-oxide compounds is their potential for thermal degradation in the high-temperature environment of the GC injector. This can lead to poor reproducibility and inaccurate quantification.

This application note outlines a complete workflow, from plasma sample preparation using liquid-liquid extraction (LLE) to final quantification by GC-MS in Selected Ion Monitoring (SIM) mode. The provided parameters are a synthesis of best practices for related compounds and are designed to minimize thermal stress on the analyte.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE)

This protocol describes the extraction of this compound from a plasma matrix.

Materials:

  • Human plasma samples

  • This compound reference standard

  • Internal Standard (IS) solution (e.g., Deuterated amitriptyline or a structurally similar compound)

  • 0.1 M Sodium Hydroxide

  • Extraction Solvent: n-Hexane/Isoamyl Alcohol (99:1, v/v)

  • 0.1 M Hydrochloric Acid

  • Methanol (B129727)

  • Centrifuge tubes (15 mL)

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Procedure:

  • Pipette 1.0 mL of plasma into a 15 mL centrifuge tube.

  • Spike with an appropriate amount of Internal Standard solution.

  • Add 0.5 mL of 0.1 M Sodium Hydroxide to alkalinize the sample (pH > 10).

  • Add 5 mL of the extraction solvent (n-Hexane/Isoamyl Alcohol).

  • Vortex for 2 minutes to ensure thorough mixing.

  • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Carefully transfer the upper organic layer to a clean centrifuge tube.

  • Add 2 mL of 0.1 M Hydrochloric Acid to the organic extract for back-extraction.

  • Vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Discard the upper organic layer.

  • Wash the aqueous layer with 2 mL of n-Hexane, vortex, centrifuge, and discard the hexane (B92381) layer.

  • Add 0.5 mL of 0.1 M Sodium Hydroxide to the aqueous layer.

  • Add 2 mL of the extraction solvent and vortex for 2 minutes.

  • Centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean, conical tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of methanol for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following are proposed starting parameters for the GC-MS analysis. Optimization may be required based on the specific instrumentation used.

Parameter Setting
Gas Chromatograph Agilent 8890 GC System or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm i.d., 0.25 µm film thickness
Injection Mode Splitless
Injection Volume 1 µL
Injector Temperature 250°C (Note: Lower temperatures should be evaluated to minimize thermal degradation)
Carrier Gas Helium at a constant flow rate of 1.0 mL/min
Oven Program Initial: 100°C, hold for 1 minRamp 1: 25°C/min to 280°C, hold for 5 min
Transfer Line Temp. 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Ions to Monitor This compound: m/z 58, 232, 217 (Quantifier: 58)Amitriptyline (for reference): m/z 58, 219, 202

Note: The selection of ions for this compound is based on its electron ionization mass spectrum. The base peak is often at m/z 58, corresponding to the [CH2=N(CH3)2]+ fragment.

Data Presentation

The following tables represent typical performance characteristics that should be evaluated during method validation. The values presented are illustrative and based on performance seen for the parent compound, amitriptyline.

Table 1: Calibration Curve and Linearity

AnalyteCalibration Range (ng/mL)
This compound1 - 200> 0.995

Table 2: Precision and Accuracy

AnalyteQC LevelConcentration (ng/mL)Intra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (%)
This compoundLQC5< 10%< 10%90 - 110%
MQC50< 10%< 10%90 - 110%
HQC150< 10%< 10%90 - 110%

Table 3: Limit of Detection (LOD) and Limit of Quantification (LOQ)

AnalyteLOD (ng/mL)LOQ (ng/mL)
This compound0.51.0

Mandatory Visualizations

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis GC-MS Analysis plasma 1. Plasma Sample (1 mL) is 2. Add Internal Standard plasma->is alkalinize 3. Alkalinize (0.1 M NaOH) is->alkalinize extract1 4. LLE with Hexane/Isoamyl Alcohol alkalinize->extract1 centrifuge1 5. Centrifuge extract1->centrifuge1 organic_layer 6. Collect Organic Layer centrifuge1->organic_layer back_extract 7. Back-extract with 0.1 M HCl organic_layer->back_extract centrifuge2 8. Centrifuge back_extract->centrifuge2 aqueous_layer 9. Collect Aqueous Layer centrifuge2->aqueous_layer re_extract 10. Re-extract into Hexane/Isoamyl Alcohol aqueous_layer->re_extract evaporate 11. Evaporate to Dryness re_extract->evaporate reconstitute 12. Reconstitute in Methanol evaporate->reconstitute inject 13. Inject into GC-MS reconstitute->inject separate 14. Chromatographic Separation inject->separate detect 15. Mass Spectrometric Detection (SIM) separate->detect quantify 16. Quantification detect->quantify

Caption: Workflow for the extraction and analysis of this compound.

GC-MS Analysis Logical Flow

G start Reconstituted Sample injector GC Injector (250°C) Analyte Vaporization start->injector column GC Column (HP-5ms) Separation based on boiling point & polarity injector->column transfer Transfer Line (280°C) column->transfer ion_source MS Ion Source Electron Ionization (70 eV) transfer->ion_source quadrupole Quadrupole Mass Analyzer Selected Ion Monitoring (SIM) ion_source->quadrupole detector Electron Multiplier Detector quadrupole->detector data_system Data System Peak Integration & Quantification detector->data_system

Caption: Logical flow of the GC-MS analysis process.

Discussion

The successful GC-MS analysis of this compound hinges on careful control of the injector temperature to prevent on-column degradation. While a temperature of 250°C is suggested as a starting point, it is highly recommended that a temperature study be conducted (e.g., evaluating temperatures from 200°C to 280°C) to find the optimal balance between efficient volatilization and analyte stability. The use of a deactivated injector liner is also critical to minimize active sites that can promote degradation.

The choice of Selected Ion Monitoring (SIM) mode is essential for achieving the low detection limits required for therapeutic drug monitoring. The fragment ion at m/z 58 is a common, high-intensity ion for many tricyclic antidepressants and their metabolites containing the dimethylaminopropyl side chain and serves as an excellent quantifier ion. The inclusion of qualifier ions (e.g., m/z 232 and 217) adds specificity to the analysis.

This proposed method provides a strong foundation for the development of a validated assay for this compound in a research or clinical setting. Further validation experiments should be conducted to confirm linearity, precision, accuracy, and recovery according to established regulatory guidelines.

References

Application Notes and Protocols for Employing Amitriptylinoxide in Drug-Drug Interaction Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Amitriptylinoxide, a tertiary amine N-oxide, is both a metabolite of the tricyclic antidepressant amitriptyline (B1667244) and a therapeutic agent in its own right.[1] It is considered a prodrug, as a significant portion of an administered dose is reduced back to the pharmacologically active amitriptyline.[2] This metabolic interplay is a critical consideration when evaluating the drug-drug interaction (DDI) profile of this compound. Understanding its metabolic pathways and the enzymes involved is paramount for predicting and assessing potential interactions with co-administered drugs.

This document provides a comprehensive overview of the metabolism of this compound, its relationship with amitriptyline, and detailed protocols for conducting in vitro and in vivo DDI studies. While specific quantitative DDI data for this compound is limited in publicly available literature, the extensive data on amitriptyline's interactions provides a strong foundation for investigation, given the metabolic conversion.

Metabolism of this compound and its Relationship with Amitriptyline

The metabolism of this compound is characterized by two main routes:

  • Reduction to Amitriptyline: A major pathway where this compound is converted back to amitriptyline. This reduction is a key factor in its pharmacological activity.

  • Direct Metabolism: A smaller fraction of this compound is metabolized directly, primarily through hydroxylation to 10-hydroxythis compound.[3][4]

Once reduced to amitriptyline, the molecule follows the well-documented metabolic pathways of amitriptyline, which primarily involve:

  • N-demethylation to its active metabolite, nortriptyline (B1679971).

  • Hydroxylation at the 10-position.

  • N-oxidation back to this compound.[2][4]

The primary enzymes involved in the metabolism of the resulting amitriptyline are various cytochrome P450 (CYP) isoforms, including CYP2D6, CYP2C19, CYP3A4, CYP1A2, and CYP2C9.[5][6][7] Genetic polymorphisms in CYP2D6 and CYP2C19 can significantly impact the metabolism of amitriptyline and, consequently, the overall exposure to active moieties following this compound administration.[8]

Known and Potential Drug-Drug Interactions

Due to the extensive reduction of this compound to amitriptyline, the DDI profile of amitriptyline is highly relevant. Interactions can occur at several levels:

  • Inhibition or Induction of this compound Reduction: The specific enzymes responsible for the reduction of this compound are not well-elucidated but are likely reductases. Drugs that inhibit or induce these enzymes could alter the conversion rate to amitriptyline, affecting its onset and intensity of action.

  • Inhibition or Induction of Amitriptyline Metabolism: Co-administration of drugs that are inhibitors or inducers of the CYP enzymes responsible for amitriptyline metabolism will alter the plasma concentrations of amitriptyline and its active metabolite nortriptyline.

Interactions Affecting Amitriptyline Metabolism (and therefore relevant to this compound)

The following table summarizes known interactions with amitriptyline, which should be considered when designing studies with this compound.

Interacting Drug/Drug ClassCYP Isoform(s) InvolvedPotential Clinical Consequence
CYP2D6 Inhibitors (e.g., bupropion, fluoxetine, paroxetine, quinidine)CYP2D6Increased plasma concentrations of amitriptyline and nortriptyline, leading to increased risk of toxicity.[8][9]
CYP2C19 Inhibitors (e.g., omeprazole (B731), fluvoxamine)CYP2C19Increased plasma concentrations of amitriptyline.[7]
CYP3A4 Inhibitors (e.g., ketoconazole, itraconazole, clarithromycin)CYP3A4Increased plasma concentrations of amitriptyline.
CYP3A4 Inducers (e.g., rifampicin (B610482), carbamazepine, St. John's Wort)CYP3A4Decreased plasma concentrations of amitriptyline, potentially leading to reduced efficacy.
Monoamine Oxidase Inhibitors (MAOIs) PharmacodynamicRisk of serotonin (B10506) syndrome. Co-administration is contraindicated.[10]
Serotonergic Drugs (e.g., SSRIs, SNRIs, triptans)PharmacodynamicIncreased risk of serotonin syndrome.[9]
Anticholinergic Drugs PharmacodynamicAdditive anticholinergic side effects (e.g., dry mouth, blurred vision, constipation, urinary retention).
CNS Depressants (e.g., alcohol, benzodiazepines, opioids)PharmacodynamicAdditive sedative effects.[9]

Experimental Protocols for DDI Studies

In Vitro Studies

4.1.1. Protocol for Assessing the Inhibition of this compound Metabolism in Human Liver Microsomes

This protocol is designed to determine the half-maximal inhibitory concentration (IC50) of a test compound on the metabolism of this compound.

Materials:

  • This compound

  • Test inhibitor compound

  • Pooled human liver microsomes (HLMs)

  • NADPH regenerating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

  • Potassium phosphate (B84403) buffer (pH 7.4)

  • Acetonitrile (B52724) (ACN) with 0.1% formic acid (for quenching and protein precipitation)

  • Internal standard (IS) for LC-MS/MS analysis (e.g., a structurally similar compound not present in the incubation)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, the test inhibitor, and the internal standard in a suitable solvent (e.g., DMSO, methanol).

    • Prepare working solutions of the test inhibitor at various concentrations.

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

  • Incubation:

    • In a 96-well plate, add the following in order:

      • Potassium phosphate buffer

      • Pooled human liver microsomes (final concentration typically 0.2-0.5 mg/mL)

      • Test inhibitor at various concentrations (or vehicle control)

      • This compound (at a concentration near its Km, if known, or a standard concentration, e.g., 1 µM)

    • Pre-incubate the plate at 37°C for 5-10 minutes with shaking.

    • Initiate the reaction by adding the NADPH regenerating system.

  • Reaction Termination:

    • After a predetermined incubation time (e.g., 15-30 minutes, within the linear range of metabolite formation), terminate the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 x g for 15 minutes) to pellet the precipitated protein.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples for the formation of amitriptyline (from reduction) and 10-hydroxythis compound using a validated LC-MS/MS method.

    • Develop a method capable of separating and quantifying this compound, amitriptyline, and 10-hydroxythis compound.

  • Data Analysis:

    • Calculate the rate of metabolite formation in the presence of the inhibitor relative to the vehicle control.

    • Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

    • Determine the IC50 value by non-linear regression analysis.

4.1.2. Protocol for Assessing the Induction of CYP Enzymes by this compound in Cultured Human Hepatocytes

This protocol evaluates the potential of this compound to induce the expression of key CYP enzymes.

Materials:

  • Cryopreserved or fresh human hepatocytes

  • Hepatocyte culture medium

  • This compound

  • Positive control inducers (e.g., omeprazole for CYP1A2, phenobarbital (B1680315) for CYP2B6, rifampicin for CYP3A4)

  • Vehicle control (e.g., DMSO)

  • Collagen-coated culture plates

  • RNA extraction kit

  • qRT-PCR reagents and instrument

  • CYP enzyme activity assay reagents (e.g., specific substrates and LC-MS/MS for metabolite detection)

Procedure:

  • Hepatocyte Culture:

    • Thaw and plate human hepatocytes on collagen-coated plates according to the supplier's protocol.

    • Allow the cells to acclimate for 24-48 hours.

  • Treatment:

    • Replace the medium with fresh medium containing various concentrations of this compound, positive controls, or vehicle control.

    • Incubate the cells for 48-72 hours, with daily media changes.

  • Endpoint Analysis (mRNA Expression):

    • After the treatment period, lyse the cells and extract total RNA using a suitable kit.

    • Perform qRT-PCR to quantify the mRNA levels of target CYP genes (e.g., CYP1A2, CYP2B6, CYP3A4) and a housekeeping gene for normalization.

  • Endpoint Analysis (Enzyme Activity):

    • After the treatment period, wash the cells and incubate them with a cocktail of specific CYP probe substrates.

    • Collect the supernatant and analyze the formation of metabolites by LC-MS/MS.

  • Data Analysis:

    • For mRNA analysis, calculate the fold change in expression relative to the vehicle control.

    • For enzyme activity analysis, calculate the fold increase in metabolite formation relative to the vehicle control.

    • A fold-change of >2 is generally considered a positive induction signal.

In Vivo Studies

4.2.1. Protocol for a Clinical Drug-Drug Interaction Study (Inhibitor Effect)

This protocol outlines a typical crossover study design to evaluate the effect of a potent inhibitor on the pharmacokinetics of this compound.

Study Design:

  • A randomized, two-period, two-sequence crossover study in healthy volunteers.

  • Period 1: Subjects receive a single oral dose of this compound.

  • Washout Period: A sufficient time for complete elimination of this compound and its metabolites (at least 5-7 half-lives).

  • Period 2: Subjects receive multiple doses of a potent inhibitor (e.g., a strong CYP2D6 inhibitor like bupropion) to reach steady-state, followed by a single oral dose of this compound co-administered with the inhibitor.

Procedure:

  • Subject Screening and Enrollment:

    • Recruit healthy volunteers who meet the inclusion/exclusion criteria.

    • Obtain informed consent.

  • Dosing:

    • Administer the study drugs as per the randomization schedule.

  • Pharmacokinetic Sampling:

    • Collect serial blood samples at predefined time points (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose of this compound).

    • Process the blood samples to obtain plasma and store them at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive and specific LC-MS/MS method for the simultaneous quantification of this compound, amitriptyline, and nortriptyline in plasma.

  • Pharmacokinetic Analysis:

    • Calculate the following pharmacokinetic parameters for this compound, amitriptyline, and nortriptyline for both treatment periods:

      • Maximum plasma concentration (Cmax)

      • Time to reach Cmax (Tmax)

      • Area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC0-t)

      • Area under the plasma concentration-time curve from time zero to infinity (AUC0-inf)

      • Terminal elimination half-life (t1/2)

  • Statistical Analysis:

    • Compare the pharmacokinetic parameters between the two treatment periods using appropriate statistical methods (e.g., ANOVA).

    • Calculate the geometric mean ratios and 90% confidence intervals for Cmax and AUC to assess the magnitude of the interaction.

Data Presentation

The following tables provide a template for summarizing quantitative data from DDI studies.

Table 1: In Vitro CYP Inhibition by a Test Compound on this compound Metabolism

CYP IsoformProbe SubstrateTest Compound IC50 (µM)Positive Control IC50 (µM)
CYP2D6Dextromethorphan[Insert Value]Quinidine: [Insert Value]
CYP2C19S-Mephenytoin[Insert Value]Ticlopidine: [Insert Value]
CYP3A4Midazolam[Insert Value]Ketoconazole: [Insert Value]
Other relevant enzymes.........

Table 2: In Vitro CYP Induction by this compound in Human Hepatocytes

CYP IsoformEndpointFold Induction (this compound)Fold Induction (Positive Control)
CYP1A2mRNA[Insert Value]Omeprazole: [Insert Value]
CYP2B6mRNA[Insert Value]Phenobarbital: [Insert Value]
CYP3A4mRNA[Insert Value]Rifampicin: [Insert Value]
CYP1A2Activity[Insert Value]Omeprazole: [Insert Value]
CYP2B6Activity[Insert Value]Phenobarbital: [Insert Value]
CYP3A4Activity[Insert Value]Rifampicin: [Insert Value]

Table 3: Pharmacokinetic Parameters of this compound and its Metabolites With and Without a Co-administered Inhibitor

AnalyteParameterThis compound Alone (Mean ± SD)This compound + Inhibitor (Mean ± SD)Geometric Mean Ratio (90% CI)
This compound Cmax (ng/mL)[Insert Value][Insert Value][Insert Value]
AUC0-inf (ngh/mL)[Insert Value][Insert Value][Insert Value]
t1/2 (h)[Insert Value][Insert Value]N/A
Amitriptyline Cmax (ng/mL)[Insert Value][Insert Value][Insert Value]
AUC0-inf (ngh/mL)[Insert Value][Insert Value][Insert Value]
t1/2 (h)[Insert Value][Insert Value]N/A
Nortriptyline Cmax (ng/mL)[Insert Value][Insert Value][Insert Value]
AUC0-inf (ng*h/mL)[Insert Value][Insert Value][Insert Value]
t1/2 (h)[Insert Value][Insert Value]N/A

Visualizations

The following diagrams illustrate the metabolic pathways and experimental workflows described.

This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Hydroxythis compound 10-OH-Amitriptylinoxide This compound->Hydroxythis compound Hydroxylation Amitriptyline->this compound N-Oxidation (e.g., FMO3) Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-Demethylation (CYP2C19, CYP3A4, etc.) Hydroxyamitriptyline 10-OH-Amitriptyline Amitriptyline->Hydroxyamitriptyline Hydroxylation (CYP2D6) Hydroxynortriptyline 10-OH-Nortriptyline Nortriptyline->Hydroxynortriptyline Hydroxylation (CYP2D6)

Caption: Metabolic pathways of this compound.

Start Start: Prepare Reagents Incubation Incubate this compound, HLMs, and Inhibitor Start->Incubation Initiate Initiate Reaction with NADPH Incubation->Initiate Terminate Terminate Reaction (Ice-cold ACN + IS) Initiate->Terminate Process Centrifuge and Collect Supernatant Terminate->Process Analyze LC-MS/MS Analysis Process->Analyze Calculate Calculate % Inhibition and IC50 Analyze->Calculate

Caption: In vitro CYP inhibition assay workflow.

Screening Subject Screening and Enrollment Period1 Period 1: Administer single dose of This compound Screening->Period1 PKSamples1 Collect PK Blood Samples Period1->PKSamples1 Washout Washout Period PKSamples1->Washout Period2 Period 2: Administer Inhibitor to steady-state, then co-administer this compound Washout->Period2 PKSamples2 Collect PK Blood Samples Period2->PKSamples2 Bioanalysis Bioanalysis of Plasma Samples (LC-MS/MS) PKSamples2->Bioanalysis PKAnalysis Pharmacokinetic and Statistical Analysis Bioanalysis->PKAnalysis

Caption: In vivo DDI study workflow (crossover design).

References

Application Notes: Amitriptylinoxide for Comparative Neurochemical Profiling

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Amitriptylinoxide, a metabolite and analog of the tricyclic antidepressant (TCA) amitriptyline (B1667244), presents a unique profile for neurochemical investigation.[1][2] It functions both as a prodrug, being partially converted to amitriptyline in the body, and as an active compound with its own distinct pharmacological properties.[3][4] While demonstrating comparable antidepressant efficacy to its parent compound, this compound exhibits a differentiated receptor binding profile, which is associated with a more favorable side-effect profile, including reduced anticholinergic symptoms and orthostatic hypotension.[1][5] These characteristics make it a valuable tool for comparative neurochemical profiling to dissect the mechanisms underlying the therapeutic effects and adverse reactions of TCAs.

These application notes provide a summary of its neurochemical properties and detailed protocols for its use in comparative studies, particularly against its parent compound, amitriptyline.

Mechanism of Action and Comparative Profile

This compound's primary antidepressant action is believed to stem from its ability to inhibit the reuptake of serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE), similar to amitriptyline.[1][6] However, its significantly lower affinity for certain other receptors is a key differentiator.[3][7] Receptor binding assays have shown that this compound has a substantially weaker affinity for muscarinic acetylcholine (B1216132) receptors and α1-adrenergic receptors compared to amitriptyline.[1][3][8] This reduced activity at receptors associated with common TCA side effects (like dry mouth, sedation, and dizziness) may explain its improved tolerability.[1][8] The antidepressant properties of this compound are attributed to both its intrinsic activity and its metabolic conversion to amitriptyline, which helps stabilize amitriptyline levels in the brain.[3][8]

G cluster_0 Pharmacokinetics cluster_1 Pharmacodynamics (Comparative Receptor Actions) ATO This compound (Administered Drug) Metabolism Metabolic Reduction (in vivo) ATO->Metabolism ~2/3 of dose Excretion Direct Excretion (Unchanged & Hydroxylated) ATO->Excretion ~1/3 of dose SERT Serotonin Transporter (SERT) ATO->SERT Inhibition NET Norepinephrine Transporter (NET) ATO->NET Inhibition M_AChR Muscarinic ACh Receptors ATO->M_AChR Very Low Affinity Antagonist Alpha1_AR α1-Adrenergic Receptors ATO->Alpha1_AR Very Low Affinity Antagonist AT Amitriptyline (Active Metabolite) AT->SERT Inhibition AT->NET Inhibition AT->M_AChR High Affinity Antagonist AT->Alpha1_AR High Affinity Antagonist Metabolism->AT

Caption: Metabolic and pharmacodynamic pathways of this compound. (Max Width: 760px)

Data Presentation: Comparative Receptor Binding

The following table summarizes the comparative in vitro receptor binding affinities of this compound and amitriptyline, presented as IC50 values (the concentration required to inhibit 50% of specific radioligand binding). Lower values indicate higher affinity.

Receptor TargetRadioligandTissue SourceThis compound IC50 (μmol/L)Amitriptyline IC50 (μmol/L)Affinity Fold Difference (approx.)Reference
Muscarinic Acetylcholine³H-QNBRat Brain180.3256x lower[3][8]
α-Adrenergic (non-specific)³H-DihydroergocryptineBovine Forebrain320.4473x lower[8]
α2-Adrenergic³H-RauwolscineRat Brain14N/A-[8]
Serotonin (5-HT)³H-LSDBovine Forebrain100N/A (Potent)Weaker[8]

N/A: Data not available in the cited sources. Amitriptyline is noted as a potent displacer.

Experimental Protocols

Protocol 1: Comparative In Vitro Receptor Binding Assay

Objective: To quantitatively determine and compare the binding affinities of this compound and amitriptyline for specific neurotransmitter receptors using a radioligand displacement assay.

Materials:

  • Test Compounds: this compound, Amitriptyline

  • Radioligands (e.g., ³H-QNB for muscarinic receptors, ³H-Dihydroergocryptine for alpha-receptors)[8]

  • Tissue: Frozen rat or bovine brain tissue (e.g., forebrain, cortex)[3][8]

  • Buffers: Tris-HCl or appropriate assay buffer

  • Homogenizer (e.g., Polytron)

  • Centrifuge (refrigerated)

  • Scintillation Counter and Vials

  • Glass Fiber Filters

Methodology:

  • Tissue Preparation:

    • Thaw and weigh frozen brain tissue.

    • Homogenize the tissue in ice-cold buffer (e.g., 10 volumes of 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g for 10 min at 4°C) to remove nuclei and cell debris.

    • Collect the supernatant and centrifuge at high speed (e.g., 40,000 x g for 20 min at 4°C) to pellet the crude membrane fraction.

    • Wash the pellet by resuspending it in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer to a final protein concentration of 1-2 mg/mL. Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • Set up assay tubes in triplicate for total binding, non-specific binding, and displacement by test compounds.

    • Total Binding: Add buffer, radioligand (at a concentration near its Kd), and membrane suspension.

    • Non-Specific Binding (NSB): Add buffer, radioligand, a high concentration of an unlabeled specific ligand (e.g., 1 µM atropine (B194438) for ³H-QNB), and membrane suspension.

    • Displacement: Add buffer, radioligand, varying concentrations of the test compound (this compound or amitriptyline, typically in a logarithmic series from 10⁻¹⁰ M to 10⁻⁴ M), and membrane suspension.

    • Incubate all tubes at a specified temperature and duration (e.g., 60 minutes at 25°C). The exact conditions depend on the specific receptor and radioligand.

  • Separation and Quantification:

    • Terminate the incubation by rapid vacuum filtration through glass fiber filters to separate bound from free radioligand.

    • Quickly wash the filters with ice-cold buffer to remove unbound radioactivity.

    • Place the filters into scintillation vials, add scintillation fluid, and allow them to equilibrate.

    • Measure the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding: Total Binding (DPM) - Non-Specific Binding (DPM).

    • For displacement curves, plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression analysis (e.g., sigmoidal dose-response) to calculate the IC50 value for each compound.

    • Compare the IC50 values of this compound and amitriptyline to determine their relative binding affinities.

G start Start: Frozen Brain Tissue homogenize 1. Homogenize Tissue in Ice-Cold Buffer start->homogenize centrifuge1 2. Centrifuge (Low Speed) - Discard Pellet homogenize->centrifuge1 centrifuge2 3. Centrifuge Supernatant (High Speed) - Collect Membrane Pellet centrifuge1->centrifuge2 wash 4. Wash & Resuspend Pellet (Crude Membrane Prep) centrifuge2->wash assay_setup 5. Set Up Assay Tubes (Total, NSB, Displacement) wash->assay_setup incubate 6. Incubate with Radioligand & Test Compounds assay_setup->incubate filter 7. Rapid Vacuum Filtration (Separate Bound/Free Ligand) incubate->filter count 8. Scintillation Counting (Quantify Radioactivity) filter->count analyze 9. Data Analysis (Calculate IC50 Values) count->analyze end End: Comparative Affinity Data analyze->end

Caption: Experimental workflow for the in vitro receptor binding assay. (Max Width: 760px)
Protocol 2: In Vivo Microdialysis for Neurochemical Profiling

Objective: To measure and compare the effects of systemically administered this compound and amitriptyline on extracellular levels of serotonin (5-HT) and norepinephrine (NE) in a specific brain region of a freely moving rodent.

Materials:

  • Subjects: Adult male rats (e.g., Sprague-Dawley)

  • Stereotaxic apparatus

  • Microdialysis probes (e.g., 2-4 mm membrane length)

  • Perfusion pump and fraction collector

  • Artificial cerebrospinal fluid (aCSF)

  • Anesthetics (e.g., isoflurane)

  • Test Compounds: this compound, Amitriptyline, dissolved in a suitable vehicle

  • HPLC system with a sensitive detector (Electrochemical or Mass Spectrometry) for neurotransmitter analysis[9][10]

Methodology:

  • Surgical Implantation of Guide Cannula:

    • Anesthetize the rat and place it in the stereotaxic frame.

    • Make a midline incision on the scalp to expose the skull.

    • Drill a small burr hole over the target brain region (e.g., medial prefrontal cortex or hippocampus).

    • Implant a guide cannula stereotaxically to the correct coordinates and secure it to the skull with dental cement and anchor screws.

    • Allow the animal to recover from surgery for at least 48-72 hours.

  • Microdialysis Experiment:

    • On the day of the experiment, gently insert the microdialysis probe through the guide cannula into the target brain region.

    • Connect the probe to a perfusion pump and begin perfusing with aCSF at a low, constant flow rate (e.g., 1-2 µL/min).[11]

    • Allow the system to stabilize for a baseline period of at least 2-3 hours.

    • Collect baseline dialysate samples at regular intervals (e.g., every 20 minutes) using a refrigerated fraction collector.

    • Administer the test compound (this compound or amitriptyline) or vehicle via the desired route (e.g., intraperitoneal injection).

    • Continue collecting dialysate samples for several hours post-administration to monitor the drug's effect over time.

  • Sample Analysis:

    • Analyze the collected microdialysate samples immediately or store them at -80°C.

    • Use a validated HPLC method to quantify the concentrations of 5-HT, NE, and their metabolites in each sample.[9]

    • The HPLC system should be equipped with a highly sensitive detector (e.g., electrochemical detection) to measure the low concentrations of neurotransmitters typically found in dialysates.

  • Data Analysis:

    • Calculate the average neurotransmitter concentration from the baseline samples for each animal.

    • Express the post-administration data as a percentage change from the baseline average.

    • Plot the mean percentage change over time for each treatment group (vehicle, this compound, amitriptyline).

    • Use appropriate statistical tests (e.g., ANOVA with repeated measures) to compare the effects of the different treatments on neurotransmitter levels.

G cluster_0 Phase 1: Preparation cluster_1 Phase 2: Experiment Day cluster_2 Phase 3: Analysis surgery 1. Stereotaxic Surgery: Implant Guide Cannula recovery 2. Animal Recovery (48-72 hours) surgery->recovery probe 3. Insert Microdialysis Probe recovery->probe perfusion 4. Perfuse with aCSF & Stabilize probe->perfusion baseline 5. Collect Baseline Samples perfusion->baseline drug_admin 6. Administer Test Compound (e.g., this compound) baseline->drug_admin post_samples 7. Collect Post-Dose Samples drug_admin->post_samples hplc 8. HPLC Analysis of Dialysates (Quantify Neurotransmitters) post_samples->hplc stats 9. Data Analysis (% Change from Baseline) hplc->stats results 10. Comparative Neurochemical Profile stats->results

Caption: Experimental workflow for in vivo microdialysis studies. (Max Width: 760px)

References

Troubleshooting & Optimization

troubleshooting amitriptylinoxide peak tailing in HPLC

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting strategies and frequently asked questions to address peak tailing issues encountered during the HPLC analysis of amitriptylinoxide.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of peak tailing for this compound in reversed-phase HPLC?

The most common cause of peak tailing for this compound is secondary interactions between the basic analyte and acidic silanol (B1196071) groups on the silica-based stationary phase of the HPLC column.[1] this compound, a tricyclic compound with a basic nitrogen group, can be protonated in the mobile phase.[2] These positively charged molecules can then interact strongly with ionized, negatively charged silanol groups (Si-O⁻) on the column packing material, leading to a secondary retention mechanism that results in asymmetrical, tailing peaks.[1][3]

Q2: How does mobile phase pH influence the peak shape of this compound?

Mobile phase pH is a critical factor for achieving symmetrical peaks for basic compounds like this compound. Operating at a low pH (typically ≤ 3) is highly effective.[3] This acidic environment ensures that the silanol groups on the stationary phase are fully protonated (Si-OH), neutralizing their negative charge and minimizing the unwanted secondary interactions that cause tailing.[3][4] While the analyte itself will be protonated, suppressing the silanol activity is the key to preventing tailing.[4] Operating near the analyte's pKa should be avoided as it can lead to inconsistent ionization and peak distortion.[5]

Q3: Can the choice of HPLC column prevent peak tailing?

Yes, column selection is crucial. While traditional Type A silica (B1680970) columns often exhibit significant tailing for basic compounds due to a high concentration of active silanol groups and trace metals, modern columns offer much better performance.[3] To minimize tailing, consider the following column types:

  • End-capped Columns: These columns have their residual silanol groups chemically deactivated (capped), reducing sites for secondary interactions.[1][6]

  • Base-Deactivated Silica (BDS) or Type B Silica Columns: These are made from high-purity silica with a lower metal content and fewer acidic silanol groups, resulting in significantly improved peak shapes for basic compounds.[3]

  • Polar-Embedded or Polar-Endcapped Phases: These stationary phases have a polar group embedded near the base of the alkyl chain, which helps to shield the analyte from residual silanols, improving peak symmetry.[5][7]

  • Hybrid Stationary Phases: These combine silica and organosiloxane materials, offering better pH stability and reduced silanol activity.[3]

Q4: My peak tailing is inconsistent. Could it be related to my sample or injection technique?

Inconsistent peak tailing can often point to sample-related issues. Two common causes are:

  • Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion, including tailing or fronting.[8][9] If tailing improves upon diluting the sample, column overload is the likely cause.[8]

  • Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the initial mobile phase (e.g., 100% acetonitrile (B52724) in a low-organic mobile phase), it can cause band broadening and peak shape distortion.[7] The injection solvent should ideally match the mobile phase composition or be weaker.[7]

Q5: How can I determine if the peak tailing is caused by the column or by other parts of the HPLC system?

If all peaks in your chromatogram (including those of neutral compounds) are tailing, the issue may be related to the HPLC system rather than specific chemical interactions. Potential causes include:

  • Extra-Column Volume: Excessive dead volume from long or wide-diameter tubing, or loose fittings between the injector, column, and detector can cause band broadening and tailing.[5][7]

  • Column Void or Frit Blockage: A void at the head of the column or a partially blocked inlet frit can disrupt the flow path, leading to distorted peaks.[8][9] Substituting the column with a new one of the same type is a quick way to confirm if the original column is the source of the problem.[8]

Troubleshooting Guide for this compound Peak Tailing

This section provides a systematic approach to identifying and resolving peak tailing issues.

Logical Troubleshooting Workflow

The following diagram illustrates a step-by-step process for diagnosing the root cause of peak tailing.

Troubleshooting_Workflow start This compound Peak Tailing Observed check_mobile_phase Is Mobile Phase pH ≤ 3.5 and is buffer strength adequate (20-50 mM)? start->check_mobile_phase check_column_type Are you using a modern, base-deactivated or end-capped column? check_mobile_phase->check_column_type  Yes solution_ph Action: Adjust mobile phase pH to 2.5-3.0. Use a buffer like 25 mM phosphate (B84403) or formate. check_mobile_phase->solution_ph  No check_sample_load Does tailing improve when sample is diluted? check_column_type->check_sample_load  Yes solution_column Action: Switch to a base-deactivated, end-capped, or polar-embedded column. check_column_type->solution_column  No check_hardware Are other (neutral) compounds also tailing? check_sample_load->check_hardware  No solution_sample Cause: Column Overload Action: Reduce injection volume or dilute the sample. check_sample_load->solution_sample  Yes solution_hardware Cause: Extra-column volume or column void. Action: Check fittings, use shorter/narrower tubing. Consider replacing column. check_hardware->solution_hardware  Yes end_node Peak Shape Improved check_hardware->end_node  No solution_ph->check_column_type solution_column->end_node solution_sample->end_node solution_hardware->end_node

Caption: A troubleshooting workflow for diagnosing this compound peak tailing.

Summary of Corrective Actions
Potential CauseRecommended Solution & Quantitative Guidelines
Secondary Silanol Interactions Adjust Mobile Phase pH: Lower the pH to 2.5-3.0 using an acid like formic acid or phosphoric acid to suppress silanol ionization.[3][6]
Inadequate Buffering Increase Buffer Concentration: Use a buffer concentration between 20-50 mM (for UV detection) to maintain a stable pH and mask residual silanol activity.[4][7] Keep concentrations below 10 mM for LC-MS compatibility.[6]
Inappropriate Column Chemistry Use a Specialized Column: Employ a high-purity, base-deactivated (Type B) silica column. End-capped or polar-embedded columns are highly recommended.[3][5][6]
Column Overload Reduce Sample Mass: Dilute the sample or decrease the injection volume.[8] As a general rule, the injection volume should be ≤ 5% of the column's total volume.[7]
Injection Solvent Mismatch Match Solvents: Prepare the sample in a solvent that is weaker than or equal in strength to the mobile phase.[7]
Column Contamination or Aging Flush or Replace Column: Flush the column with a strong solvent (e.g., 100% acetonitrile or methanol (B129727) for reversed-phase).[7] If performance does not improve, replace the column.[7]
Extra-Column Volume Optimize System Plumbing: Use shorter, narrower internal diameter tubing (e.g., 0.12 mm ID).[7] Ensure all fittings are secure and properly seated to minimize dead volume.
Column Void / Blocked Frit Inspect and Replace: A sudden decrease in performance may indicate a void or blockage.[8] Reversing the column and washing may temporarily help, but replacement is the long-term solution.[8] Using a guard column can protect the analytical column.

Experimental Protocols

Example HPLC Method for Symmetrical this compound Peaks

This protocol is a starting point for developing a robust method that minimizes peak tailing.

  • HPLC System: Standard HPLC or UHPLC system with UV detector.

  • Column: Base-deactivated C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm particle size).

  • Mobile Phase A: 25 mM Potassium Phosphate, pH adjusted to 3.0 with phosphoric acid.

  • Mobile Phase B: Acetonitrile.

  • Elution Mode: Isocratic or Gradient (e.g., 60:40 Mobile Phase A:B).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detector Wavelength: 215 nm.[10]

  • Injection Volume: 10 µL.

  • Sample Diluent: Mobile Phase (60:40 Water:Acetonitrile).

Protocol for Column Flushing and Regeneration

If column contamination is suspected, follow this procedure for a standard reversed-phase column.

  • Disconnect from Detector: Disconnect the column outlet from the detector to prevent contamination of the flow cell.

  • Water Wash: Flush the column with HPLC-grade water for 30 minutes at 1.0 mL/min to remove buffer salts.

  • Organic Solvent Flush: Flush with 100% Methanol for 30 minutes.

  • Strong Solvent Wash: Flush with 100% Acetonitrile for 30 minutes.

  • Intermediate Polarity Wash (Optional): Flush with Isopropanol for 30 minutes.

  • Re-equilibration: Before use, flush the column with the initial mobile phase for at least 30-60 minutes or until the baseline is stable.

References

Technical Support Center: Optimizing Amitriptylinoxide Extraction from Plasma

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the extraction recovery of amitriptylinoxide from plasma samples.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for extracting this compound from plasma?

A1: The most common methods for extracting tricyclic antidepressants like this compound from plasma are Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). Each method has its own advantages and challenges regarding recovery, cleanliness of the extract, and susceptibility to matrix effects.

Q2: I am experiencing low recovery of this compound. What are the potential causes?

A2: Low recovery of this compound can stem from several factors, including:

  • Adsorption to Labware: this compound, being a lipophilic and cationic compound, can adsorb to glass and plastic surfaces, especially at low concentrations.[1]

  • Inefficient Extraction: The chosen extraction method may not be optimized for this compound. This can be due to incorrect pH, inappropriate solvent selection, or improper technique.[1]

  • Analyte Instability: this compound can be unstable and may degrade during sample storage or the extraction process. A notable issue is the potential for amitriptyline (B1667244) N-oxide to be reduced back to amitriptyline.[2][3]

  • Matrix Effects: Components in the plasma matrix can interfere with the extraction process and subsequent analysis, leading to ion suppression or enhancement in mass spectrometry-based assays.[1]

Q3: How can I minimize the adsorption of this compound to labware?

A3: To minimize adsorption, consider the following:

  • Use polypropylene (B1209903) or silanized glassware.[1]

  • Pre-condition collection tubes and processing plates with a solution of a similar compound or a siliconizing agent.[1]

  • Minimize the number of sample transfer steps.[1]

Q4: What is the importance of pH during the extraction of this compound?

A4: The pH of the sample is critical, especially for Liquid-Liquid Extraction. To ensure this compound, a basic compound, is in its non-ionized, more organic-soluble form, the pH of the aqueous plasma sample should be adjusted to be basic (typically >9).[1]

Q5: Can this compound convert to other compounds during the process?

A5: Yes, there is evidence that amitriptyline N-oxide can be converted back to amitriptyline during sample handling and extraction.[2][3] This can lead to an underestimation of this compound and an overestimation of amitriptyline. The type of collection or storage material, such as certain dried blood spot cards, can influence the extent of this degradation.[3]

Troubleshooting Guide

Issue 1: Low Extraction Recovery
Potential Cause Troubleshooting Steps
Suboptimal LLE Conditions - Ensure the pH of the plasma sample is basic (>9) to keep this compound in its non-ionized form.[1]- Test different organic extraction solvents such as hexane, ethyl acetate, or methyl t-butyl ether.[1]- Optimize the solvent-to-plasma ratio and the mixing/vortexing time.
Inefficient SPE - Select an appropriate SPE sorbent. Cation-exchange and reversed-phase (e.g., C18, HLB) sorbents are commonly used for tricyclic antidepressants.[1][4]- Ensure proper conditioning of the SPE cartridge as per the manufacturer's instructions (e.g., with methanol (B129727) followed by water).[1]- Optimize the wash steps to remove interferences without eluting the analyte.- Use an appropriate elution solvent in a sufficient volume to ensure complete elution.
Analyte Degradation - Minimize sample processing time and keep samples on ice or at a controlled low temperature.- Investigate the stability of this compound in the plasma matrix under your storage and handling conditions.- Be aware of the potential conversion of this compound to amitriptyline and consider this in your analytical method.[2][3]
Adsorption to Surfaces - Use polypropylene tubes or silanized glassware.[1]- Minimize sample transfer steps.[1]
Issue 2: High Matrix Effects in LC-MS/MS Analysis
Potential Cause Troubleshooting Steps
Co-elution of Interfering Substances - Optimize the chromatographic separation to separate this compound from matrix components.- A post-extraction addition method can be used to evaluate matrix effects by comparing the peak area of a standard in the extracted blank plasma with a standard in the mobile phase.[1]
Insufficient Sample Clean-up - If using protein precipitation, consider switching to SPE or LLE for a cleaner extract.- For SPE, ensure the wash steps are effective at removing interfering substances.
Issue 3: Poor Reproducibility
Potential Cause Troubleshooting Steps
Inconsistent Extraction Procedure - Ensure all steps of the extraction protocol are performed consistently for all samples.- Use automated liquid handling systems for better precision.
Variable Sample Quality - Ensure consistent collection and storage of plasma samples. Avoid repeated freeze-thaw cycles.

Experimental Protocols

Solid-Phase Extraction (SPE) Protocol (Adapted for this compound)

This protocol is based on a method for amitriptyline and can be adapted for this compound.[1][4]

  • Cartridge Conditioning: Condition a hydrophilic-lipophilic balance (HLB) SPE cartridge with 1 mL of methanol, followed by 1 mL of water.[1]

  • Sample Loading: Load 0.2 mL of human plasma onto the conditioned cartridge.[1]

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.[1]

  • Drying: Dry the cartridge under a vacuum for 1 minute.[1]

  • Elution: Elute the this compound with 1 mL of methanol.[1]

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.[1]

Liquid-Liquid Extraction (LLE) Protocol (Adapted for this compound)

This is a general procedure for tricyclic antidepressants that can be optimized for this compound.

  • Sample Preparation: To 1 mL of plasma, add an internal standard and briefly vortex.

  • pH Adjustment: Add a basifying agent (e.g., 1M NaOH) to raise the pH to >9.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., hexane:isoamyl alcohol, 99:1 v/v).

  • Mixing: Vortex for 5-10 minutes to ensure thorough mixing.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a suitable mobile phase for analysis.

Quantitative Data Summary

The following tables summarize recovery data for amitriptyline and related compounds from plasma, which can serve as a reference for optimizing this compound extraction.

Table 1: Solid-Phase Extraction (SPE) Recovery

AnalyteSPE Cartridge TypeRecovery (%)Reference
AmitriptylineHydrophilic-Lipophilic Balance (HLB)85.3[4]
NortriptylineHydrophilic-Lipophilic Balance (HLB)88.4[4]
AmitriptylineBond-Elut TCA>87[5]
NortriptylineBond-Elut TCA>87[5]
AmitriptylineOasis HLB69-102[6]

Table 2: Liquid-Liquid-Liquid Extraction followed by Dispersive Liquid-Liquid Microextraction Recovery

AnalyteExtraction MethodRecovery (%)Reference
AmitriptylineLLL-DLLME79-98[7]
ImipramineLLL-DLLME79-98[7]
ClomipramineLLL-DLLME79-98[7]

Visualizations

Experimental Workflow: Solid-Phase Extraction (SPE)

SPE_Workflow Start Start: Plasma Sample Condition 1. Condition SPE Cartridge (Methanol, Water) Start->Condition Load 2. Load Sample Condition->Load Wash 3. Wash (5% Methanol) Load->Wash Dry 4. Dry Cartridge Wash->Dry Elute 5. Elute Analyte (Methanol) Dry->Elute Evaporate 6. Evaporate Eluate Elute->Evaporate Reconstitute 7. Reconstitute in Mobile Phase Evaporate->Reconstitute Analysis End: LC-MS/MS Analysis Reconstitute->Analysis

Caption: A typical workflow for Solid-Phase Extraction (SPE) of this compound from plasma.

Troubleshooting Logic: Low Extraction Recovery

Troubleshooting_Low_Recovery Problem Problem: Low Extraction Recovery Check_Method Extraction Method? Problem->Check_Method LLE LLE Check_Method->LLE LLE SPE SPE Check_Method->SPE SPE PPT PPT Check_Method->PPT PPT Check_LLE_pH Is pH > 9? LLE->Check_LLE_pH Check_SPE_Sorbent Correct Sorbent? SPE->Check_SPE_Sorbent Consider_Alternative Consider SPE or LLE for cleaner extract PPT->Consider_Alternative Check_LLE_pH->LLE No, Adjust pH Check_LLE_Solvent Optimize Solvent Check_LLE_pH->Check_LLE_Solvent Yes Check_Adsorption Check for Adsorption (Use Polypropylene/Silanized Ware) Check_LLE_Solvent->Check_Adsorption Check_SPE_Sorbent->SPE No, Select new sorbent Check_SPE_Elution Optimize Elution Check_SPE_Sorbent->Check_SPE_Elution Yes Check_SPE_Elution->Check_Adsorption Consider_Alternative->Check_Adsorption Check_Stability Investigate Analyte Stability (Degradation/Conversion) Check_Adsorption->Check_Stability

Caption: A decision tree for troubleshooting low extraction recovery of this compound.

References

improving the sensitivity of amitriptylinoxide detection in biofluids

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of amitriptylinoxide in biofluids.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for detecting this compound in biofluids?

A1: The most prevalent and robust methods for the quantification of this compound, an active metabolite of amitriptyline (B1667244), in biological matrices such as plasma, serum, and urine are High-Performance Liquid Chromatography (HPLC) coupled with UV detection and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[1][2][3][4][5][6] Immunoassays and electrochemical sensors have also been developed for tricyclic antidepressants and their metabolites.[7][8][9]

Q2: What are the typical limits of detection (LOD) and quantification (LOQ) for this compound?

A2: The LOD and LOQ are highly dependent on the analytical method and the biofluid matrix. LC-MS/MS methods generally offer the highest sensitivity, with LOQs reported as low as 0.5 ng/mL in human serum for amitriptyline and its metabolites.[10] HPLC-UV methods are typically less sensitive.[4] For a detailed comparison of quantitative parameters from various methods, please refer to the data summary tables below.

Q3: How can I improve the sensitivity of my assay for low concentrations of this compound?

A3: To enhance sensitivity, consider the following strategies:

  • Optimize Sample Preparation: Employ solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to concentrate the analyte and remove interfering matrix components.[3][6][11]

  • Methodological Transition: If currently using HPLC-UV, transitioning to an LC-MS/MS-based method will significantly improve sensitivity and selectivity.[4][6][12]

  • Instrument Parameter Optimization: For LC-MS/MS, fine-tune the electrospray ionization (ESI) source parameters and select optimal multiple reaction monitoring (MRM) transitions.[12]

  • Sample Volume: Increasing the initial volume of the biological sample can lead to a higher concentration of the extracted analyte.

Q4: What is a matrix effect and how can it affect my results?

A4: A matrix effect is the alteration of analyte ionization efficiency due to co-eluting endogenous components of the biofluid sample.[13][14] This can lead to ion suppression or enhancement, resulting in inaccurate quantification (underestimation or overestimation) of this compound.[14] Matrix effects are a significant challenge in bioanalytical method development, particularly for LC-MS/MS.[13][15]

Troubleshooting Guides

Issue 1: Poor Peak Shape or Peak Splitting in HPLC
Possible Cause Troubleshooting Step
Column Contamination Flush the column with a strong solvent or perform a recommended column cleaning procedure. Contaminants from the sample matrix can accumulate on the column.[16]
Incompatible Sample Solvent Ensure the sample diluent is compatible with the mobile phase. A mismatch can cause peak distortion.
Column Overload Reduce the injection volume or dilute the sample. Injecting too much analyte can lead to asymmetrical peaks.
Guard Column Issue If using a guard column, replace it as it may be blocked or contaminated.[16]
Issue 2: Low Analyte Recovery
Possible Cause Troubleshooting Step
Inefficient Extraction Optimize the pH of the sample before extraction. This compound recovery can be pH-dependent. Experiment with different extraction solvents or SPE cartridges.[3]
Analyte Degradation Ensure samples are stored at appropriate temperatures (e.g., -80°C) and minimize freeze-thaw cycles.[4] Keep samples on ice during preparation.[4]
Improper Reconstitution After evaporating the extraction solvent, ensure the residue is fully redissolved in the reconstitution solvent by vortexing or sonication.
Issue 3: High Signal Variability and Inconsistent Results (Suspected Matrix Effect)
Possible Cause Troubleshooting Step
Co-elution with Matrix Components Modify the HPLC gradient to improve the separation of this compound from interfering compounds.[15]
Ion Suppression/Enhancement Incorporate a stable isotope-labeled internal standard (e.g., amitriptyline-d3) to compensate for matrix effects.[12]
Insufficient Sample Cleanup Enhance the sample preparation protocol. Consider a more rigorous SPE method or a two-step LLE.[6][11][15] Diluting the sample can also mitigate matrix effects, though this may compromise sensitivity.[15][17]

Quantitative Data Summary

Table 1: Performance of HPLC-based Methods for Tricyclic Antidepressants

MethodBiofluidLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
HPLC-UVPlasma0.1-0.6 ng (absolute)-91.0-114.0[3]
HPLC-UVUrine (Extracted)0.2-0.5 ng (absolute)->94[3]
HPLC-UVUrine (Diluted)0.4-0.7 ng (absolute)--[3]
HPLC-UVUrine0.22-0.31 µg/L0.71-1.1 µg/L69-84[11][18]

Table 2: Performance of LC-MS/MS-based Methods for Tricyclic Antidepressants

| Method | Biofluid | LOQ (ng/mL) | Linear Range (ng/mL) | Reference | | :--- | :--- | :--- | :--- | | LC-MS/MS | Whole Blood | 2.5 | 2.5-900 |[6] | | LC-MS/MS | Rat Plasma | - | 10-3200 (Amitriptyline) |[19] | | LC-MS/MS | Human Serum | 0.5 | 0.5-400 |[10] | | LC-MS/MS | Human Plasma | 1 | up to 400 |[12] |

Experimental Protocols

Protocol 1: Sample Preparation using Liquid-Liquid Extraction (LLE) for LC-MS/MS

This protocol is a general guideline adapted from methodologies for tricyclic antidepressants.[19][20]

  • Sample Aliquoting: Pipette 200 µL of plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution (e.g., amitriptyline-d3).

  • Alkalinization: Add 50 µL of 0.5 M NaOH to raise the pH. Vortex briefly.

  • Extraction: Add 1 mL of an appropriate organic solvent (e.g., methyl t-butyl ether or n-hexane). Vortex vigorously for 5 minutes.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Supernatant Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation: Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase. Vortex to ensure complete dissolution.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Protocol 2: Sample Preparation using Protein Precipitation for LC-MS/MS

This is a simpler, high-throughput method.[4][10][12]

  • Sample Aliquoting: Pipette 100 µL of serum or plasma into a microcentrifuge tube.

  • Internal Standard Spiking: Add the internal standard solution.

  • Precipitation: Add 300 µL of ice-cold acetonitrile (B52724) to precipitate proteins.

  • Vortexing: Vortex the mixture for 1 minute.

  • Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Dilution/Evaporation (Optional): The supernatant can be diluted further or evaporated and reconstituted depending on the required sensitivity.

  • Analysis: Inject the final sample into the LC-MS/MS system.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis start Biofluid Sample (Plasma/Urine) spike Spike with Internal Standard start->spike extract Extraction (LLE or SPE) spike->extract evap Evaporation extract->evap reconstitute Reconstitution in Mobile Phase evap->reconstitute hplc HPLC Separation (C18 Column) reconstitute->hplc ms MS/MS Detection (MRM Mode) hplc->ms data Data Acquisition & Quantification ms->data

Caption: General experimental workflow for this compound detection by LC-MS/MS.

troubleshooting_workflow cluster_matrix Matrix Effect Investigation cluster_instrument Instrument Check start Inconsistent Results / Low Signal check_is Check Internal Standard Response start->check_is is_ok IS Response OK? check_is->is_ok improve_cleanup Improve Sample Cleanup (e.g., SPE) is_ok->improve_cleanup Yes check_source Clean MS Source is_ok->check_source No modify_hplc Modify HPLC Gradient improve_cleanup->modify_hplc dilute Dilute Sample modify_hplc->dilute check_column Check Column Performance check_source->check_column

Caption: Troubleshooting logic for addressing inconsistent analytical results.

References

Technical Support Center: Amitriptylinoxide Solubility in Aqueous Buffers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for addressing solubility issues of amitriptylinoxide in aqueous buffers. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and practical solutions for your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility in aqueous buffers a concern?

This compound is a tricyclic antidepressant and a metabolite of amitriptyline.[1] Like many organic molecules, it has a complex structure that can lead to limited solubility in aqueous solutions, which are the basis for most biological assays and pharmaceutical formulations. Achieving a stable, soluble preparation is critical for obtaining accurate and reproducible experimental results.

Q2: What are the key physicochemical properties of this compound that influence its solubility?

Understanding the physicochemical properties of this compound is essential for troubleshooting solubility issues. Key parameters include:

PropertyValueSource
Molecular FormulaC₂₀H₂₃NOPubChem
Molecular Weight293.4 g/mol PubChem
Intrinsic Water Solubility0.000277 mg/mL (predicted)DrugBank[2]
pKa (Strongest Basic)4.04 (predicted)DrugBank[2]
logP1.79 (predicted)DrugBank[2]

The very low intrinsic water solubility and the basic pKa are the most critical factors. The pKa of 4.04 indicates that this compound is a weak base.

Q3: How does pH affect the solubility of this compound?

The solubility of this compound is highly dependent on the pH of the aqueous buffer. As a weak base, it will be more soluble in acidic conditions (pH < pKa) where it becomes protonated and forms a more soluble salt. Conversely, in neutral to alkaline conditions (pH > pKa), it will be in its less soluble, neutral form.

Estimated pH-Dependent Aqueous Solubility of this compound

The following table provides an estimated aqueous solubility of this compound at different pH values, calculated using the Henderson-Hasselbalch equation. These are theoretical values and should be confirmed experimentally.

pHEstimated Solubility (mg/mL)
2.0~0.06
3.0~0.006
4.0~0.0006
5.0~0.00028
6.0~0.000277
7.0~0.000277
7.4~0.000277

Note: These estimations are based on the predicted intrinsic solubility and pKa. Actual solubility can be influenced by buffer composition and ionic strength.

Q4: My this compound is precipitating in my neutral buffer (e.g., PBS pH 7.4). What can I do?

Precipitation in neutral buffers is expected due to the low solubility of the neutral form of this compound. Here are some immediate troubleshooting steps:

  • Lower the pH: Adjust the pH of your buffer to be more acidic (e.g., pH 4-5) to increase the proportion of the more soluble, protonated form.

  • Prepare a concentrated stock in an organic solvent: Dissolve the this compound in a small amount of a water-miscible organic solvent like DMSO or ethanol (B145695) first, and then add it to your aqueous buffer. Ensure the final concentration of the organic solvent is low enough to not affect your experiment (typically <1%).[3]

  • Consider using a different buffer system: Some buffer components can interact with your compound and affect its solubility.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Cloudiness or precipitation upon dissolving in aqueous buffer. The pH of the buffer is too high, leading to low solubility of the neutral form of this compound. The concentration of the compound exceeds its solubility at that pH.1. Adjust the pH: Lower the pH of your buffer to at least 2 pH units below the pKa of 4.04. 2. Prepare a stock solution: Dissolve the compound in an organic co-solvent like DMSO or ethanol to create a concentrated stock, then dilute it into the aqueous buffer.[2][3]
Inconsistent experimental results. Incomplete dissolution or precipitation of the compound leading to inaccurate concentrations in your assays.1. Ensure complete dissolution: Visually inspect your solution for any particulates. Gentle warming or sonication can aid in dissolution. 2. Filter the solution: Use a syringe filter (e.g., 0.22 µm) to remove any undissolved particles before use.
Compound precipitates out of solution over time. The solution is supersaturated and unstable. Temperature fluctuations can also affect solubility.1. Prepare fresh solutions: It is best to prepare aqueous solutions of this compound fresh for each experiment. 2. Store stock solutions properly: If you have a stock solution in an organic solvent, store it at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

Experimental Protocols

Protocol 1: Preparation of a pH-Adjusted Aqueous Solution of this compound

Objective: To prepare a clear, aqueous solution of this compound by adjusting the pH of the buffer.

Materials:

  • This compound powder

  • Aqueous buffer of choice (e.g., citrate (B86180) buffer, phosphate (B84403) buffer)

  • Hydrochloric acid (HCl), 1 M solution

  • Sodium hydroxide (B78521) (NaOH), 1 M solution

  • Calibrated pH meter

  • Stir plate and stir bar

  • Volumetric flasks and pipettes

Procedure:

  • Prepare your desired aqueous buffer (e.g., 50 mM phosphate buffer).

  • While stirring, slowly add small increments of 1 M HCl to the buffer to lower the pH to the desired level (e.g., pH 3.0).

  • Weigh the required amount of this compound powder.

  • Slowly add the this compound powder to the pH-adjusted buffer while continuously stirring.

  • Continue stirring until the powder is completely dissolved. The solution should be clear.

  • If necessary, make final small pH adjustments using 1 M HCl or 1 M NaOH.

  • Bring the solution to the final desired volume with the pH-adjusted buffer.

  • (Optional) Filter the solution through a 0.22 µm syringe filter to remove any potential micro-precipitates.

Protocol 2: Preparation of an this compound Solution Using a Co-Solvent

Objective: To prepare an aqueous solution of this compound using a water-miscible organic solvent to first dissolve the compound.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (B87167) (DMSO) or Ethanol (high purity)

  • Aqueous buffer of choice (e.g., PBS, Tris buffer)

  • Vortex mixer

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh the required amount of this compound powder into a microcentrifuge tube.

  • Add a small volume of the organic co-solvent (e.g., DMSO) to the powder to achieve a high concentration stock solution (e.g., 10-50 mg/mL).

  • Vortex the tube until the this compound is completely dissolved.

  • To prepare your final working solution, add the concentrated stock solution dropwise to your aqueous buffer while vortexing or stirring.

  • Crucially, ensure the final concentration of the organic solvent in your working solution is minimal (ideally below 1%) to avoid solvent effects in your experiment.

Solubility Enhancement Strategies

If adjusting the pH or using a co-solvent is not sufficient or suitable for your experimental system, consider the following advanced strategies:

  • Cyclodextrin Complexation: Cyclodextrins are cyclic oligosaccharides that can encapsulate hydrophobic drug molecules, forming inclusion complexes with enhanced aqueous solubility.[4][5][6][7] This can be a valuable technique for increasing the solubility of this compound.

  • Use of Surfactants: In some cases, the addition of a small amount of a non-ionic surfactant can help to keep a hydrophobic compound in solution.

Visualizations

G Logical Workflow for Addressing Solubility Issues start Start: this compound Powder prep_stock Prepare Concentrated Stock in Organic Solvent (e.g., DMSO) start->prep_stock ph_adjust Adjust pH of Aqueous Buffer (pH < 4.0) start->ph_adjust dilute Dilute Stock into Aqueous Buffer prep_stock->dilute direct_dissolve Directly Dissolve in pH-Adjusted Buffer ph_adjust->direct_dissolve check_sol Check for Precipitation/ Cloudiness dilute->check_sol direct_dissolve->check_sol soluble Clear Solution: Proceed with Experiment check_sol->soluble No insoluble Precipitation Occurs check_sol->insoluble Yes troubleshoot Troubleshoot: - Lower pH further - Use less stock solution - Consider cyclodextrins insoluble->troubleshoot G pH-Dependent Solubility of this compound cluster_0 Acidic pH (pH < 4.04) cluster_1 Neutral/Alkaline pH (pH > 4.04) protonated Protonated Form (More Soluble) neutral Neutral Form (Less Soluble) protonated->neutral pH increases neutral->protonated pH decreases G Mechanism of Cyclodextrin-Enhanced Solubility cluster_0 Cyclodextrin cd Hydrophilic Exterior cavity Hydrophobic Cavity complex Inclusion Complex (More Soluble) cd->complex drug This compound (Poorly Soluble) drug->complex

References

minimizing ion suppression of amitriptylinoxide in mass spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometric analysis of amitriptylinoxide. This resource provides troubleshooting guidance and answers to frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing their analytical methods and overcoming common challenges, particularly ion suppression.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of ion suppression when analyzing this compound?

Ion suppression in the analysis of this compound, a metabolite of amitriptyline (B1667244), is a frequent challenge in liquid chromatography-mass spectrometry (LC-MS). It arises from co-eluting matrix components that interfere with the ionization of the target analyte in the MS source.[1][2] The primary causes include:

  • Endogenous Matrix Components: Biological samples are complex matrices containing phospholipids, salts, and proteins that can co-elute with this compound and compete for ionization.[1][3]

  • Sample Preparation: Inadequate sample cleanup can lead to the presence of interfering substances. For instance, protein precipitation, while simple, may not effectively remove all matrix components.[4]

  • Chromatographic Conditions: Poor chromatographic separation can result in the co-elution of matrix components with the analyte.[2]

  • Mobile Phase Additives: Non-volatile mobile phase additives, such as phosphate (B84403) buffers, can cause ion suppression.[5]

Q2: How can I detect and assess the severity of ion suppression in my assay?

To determine if ion suppression is affecting your analysis, you can employ the following methods:

  • Post-Extraction Spike: This method involves comparing the signal response of a standard spiked into an extracted blank matrix sample with the response of the same standard in a neat solvent.[4] A significant difference in signal intensity indicates the presence of matrix effects.

  • Post-Column Infusion: In this technique, a constant flow of the analyte solution is introduced into the LC eluent after the analytical column.[1] A dip in the baseline signal upon injection of a blank matrix extract indicates the regions where ion suppression occurs.

Q3: What are the recommended sample preparation techniques to minimize ion suppression for this compound?

Effective sample preparation is crucial for removing interfering matrix components.[6] Recommended techniques include:

  • Solid-Phase Extraction (SPE): SPE is a highly effective method for cleaning up complex samples and is recommended for the analysis of tricyclic antidepressants and their metabolites.[7][8] Mixed-mode or hydrophilic-lipophilic balance (HLB) cartridges are often used.

  • Liquid-Liquid Extraction (LLE): LLE is another robust technique for sample cleanup that can significantly reduce matrix effects.[9]

  • Protein Precipitation (PPT): While less effective at removing all matrix components, PPT is a simpler and faster method. If used, it is often followed by a dilution step to mitigate matrix effects.[6][10]

Troubleshooting Guides

Issue 1: Poor peak shape and low signal intensity for this compound.

This is a common issue that can be caused by a combination of factors including ion suppression and suboptimal chromatographic conditions.

Potential Cause Troubleshooting Step
Ion Suppression 1. Perform a post-extraction spike experiment to confirm matrix effects. 2. Optimize the sample preparation method; consider switching from PPT to SPE or LLE for cleaner extracts. 3. Dilute the sample extract before injection to reduce the concentration of matrix components.[11]
Suboptimal LC Conditions 1. Ensure the mobile phase pH is appropriate for the basic nature of this compound to improve peak shape. 2. Experiment with different organic modifiers (e.g., acetonitrile, methanol) and additives (e.g., formic acid, ammonium (B1175870) formate).[8][9] 3. Consider using a column with a different stationary phase (e.g., C18, biphenyl) to improve separation from interfering peaks.[12]
MS Source Contamination 1. Clean the ion source of the mass spectrometer. 2. Incorporate a divert valve to direct the initial and final portions of the LC run, which may contain high concentrations of salts and other interferences, to waste.

Issue 2: Inconsistent results and poor reproducibility.

Inconsistent results are often a symptom of variable matrix effects between samples or carryover from previous injections.

Potential Cause Troubleshooting Step
Variable Matrix Effects 1. Utilize a stable isotope-labeled internal standard (SIL-IS) for this compound to compensate for variations in ion suppression. 2. Ensure consistent and thorough sample preparation across all samples.
Carryover 1. Optimize the autosampler wash procedure by using a strong solvent to clean the injection needle and port between injections. 2. Inject a blank sample after a high-concentration sample to check for carryover.[4]
Analyte Adsorption 1. Use polypropylene (B1209903) or silanized glassware to minimize non-specific binding of the analyte.[4]

Experimental Protocols

1. Solid-Phase Extraction (SPE) for Plasma Samples

This protocol is adapted from methods used for amitriptyline and its metabolites and should be optimized for this compound.[7]

  • Cartridge Type: Hydrophilic-Lipophilic Balance (HLB) or Mixed-Mode Cation Exchange.

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol (B129727) followed by 1 mL of water.

  • Sample Loading: Load 0.2 mL of plasma onto the cartridge.

  • Washing: Wash the cartridge with 1 mL of 5% methanol in water to remove polar interferences.

  • Elution: Elute the analyte with 1 mL of methanol or an appropriate elution solvent.

  • Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase.

2. LC-MS/MS Parameters

The following are typical starting parameters for the analysis of tricyclic antidepressants and should be optimized for this compound.

Parameter Typical Setting
Column C18 or Biphenyl (e.g., 50 x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile or Methanol
Flow Rate 0.3 - 0.5 mL/min
Gradient Start with a low percentage of organic phase and ramp up to elute the analyte, followed by a wash step.
Ionization Mode Positive Electrospray Ionization (ESI+)
MS/MS Transitions To be determined by direct infusion of an this compound standard.

Quantitative Data Summary

The following tables summarize quantitative data from published methods for amitriptyline and its metabolites, which can serve as a reference for developing a method for this compound.

Table 1: Sample Preparation and Recovery

Analyte Sample Preparation Method Recovery (%) Reference
AmitriptylineSolid-Phase Extraction (SPE)85.3[7]
Nortriptyline (B1679971)Solid-Phase Extraction (SPE)88.4[7]
AmitriptylineLiquid-Liquid Extraction (LLE)>90[9]
NortriptylineLiquid-Liquid Extraction (LLE)>90[9]

Table 2: Linearity and Limits of Quantification (LLOQ)

Analyte Linear Range (ng/mL) LLOQ (ng/mL) Reference
Amitriptyline0.370 - 95.5390.370[7]
Nortriptyline0.365 - 94.3740.365[7]
Amitriptyline & Metabolites0.5 - 4000.5[10]
Amitriptyline10 - 320010[9]

Visualizations

TroubleshootingWorkflow start Start: Low Signal/Poor Peak Shape check_suppression Assess Ion Suppression (Post-Extraction Spike) start->check_suppression suppression_present Ion Suppression Confirmed check_suppression->suppression_present optimize_sample_prep Optimize Sample Prep (SPE or LLE) suppression_present->optimize_sample_prep Yes no_suppression No Significant Suppression suppression_present->no_suppression No optimize_lc Optimize LC Method (Mobile Phase, Column) optimize_sample_prep->optimize_lc check_ms Check MS System (Clean Source, Use Divert Valve) optimize_lc->check_ms end End: Improved Signal/Peak Shape check_ms->end no_suppression->optimize_lc

Caption: Troubleshooting workflow for low signal and poor peak shape.

ExperimentalWorkflow start Start: Plasma Sample sample_prep Sample Preparation (e.g., Solid-Phase Extraction) start->sample_prep extraction 1. Conditioning 2. Loading 3. Washing 4. Elution sample_prep->extraction reconstitution Evaporation and Reconstitution in Mobile Phase extraction->reconstitution lc_separation LC Separation (C18 Column, Gradient Elution) reconstitution->lc_separation ms_detection MS/MS Detection (ESI+, MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis end End: Concentration Result data_analysis->end

Caption: General experimental workflow for this compound analysis.

References

Technical Support Center: Optimization of Amitriptylinoxide Stability in Stock Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for amitriptylinoxide. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the preparation, storage, and troubleshooting of this compound stock solutions. The information is presented in a question-and-answer format to directly address common experimental challenges.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: What are the recommended storage conditions for this compound stock solutions?

A1: For optimal stability, this compound stock solutions, typically prepared in DMSO, should be stored under the following conditions.[1][2] Adherence to these conditions minimizes degradation and ensures the reliability of your experiments.

Storage DurationTemperatureLight and Moisture Conditions
Short-term (days to weeks)0-4°CDry and protected from light
Long-term (months to years)-20°CDry and protected from light

Q2: My experimental results are inconsistent. Could the stability of my this compound stock solution be the issue?

A2: Yes, inconsistent results can be a sign of stock solution degradation. A primary degradation pathway for this compound in solution is its reduction back to amitriptyline (B1667244).[3] This conversion can lead to an overestimation of the parent compound's concentration and an inaccurate assessment of its pharmacokinetic and pharmacodynamic properties.[3]

Troubleshooting Steps:

  • Prepare Fresh Solutions: Whenever possible, prepare fresh stock solutions before each experiment.

  • Aliquot Stock Solutions: To avoid repeated freeze-thaw cycles, which can accelerate degradation, aliquot your stock solution into single-use volumes.

  • Perform Quality Control: Periodically check the purity of your stock solution using an appropriate analytical method, such as HPLC, to quantify the presence of amitriptyline and other degradation products.

Q3: I've observed precipitation in my this compound stock solution upon cooling. What should I do?

A3: Precipitation indicates that the solubility limit of this compound may have been exceeded under the storage conditions.

Troubleshooting Steps:

  • Solvent Selection: Ensure you are using a suitable solvent. This compound is soluble in DMSO.[1][2] For aqueous-based experiments, it is advisable to prepare a concentrated stock solution in DMSO and then dilute it into your aqueous buffer immediately before use.

  • Gentle Warming and Sonication: You can try to redissolve the precipitate by gently warming the solution in a water bath and sonicating it. However, be cautious as excessive heat can promote degradation.

  • Adjust Concentration: If precipitation persists, consider preparing a new stock solution at a lower concentration.

Q4: How does light exposure affect the stability of this compound solutions?

A4: While direct photodegradation of the closely related compound, amitriptyline, is not a major concern, it is susceptible to photosensitized degradation.[4] This occurs in the presence of certain substances that, when excited by light, can lead to the degradation of the drug.[4] Given the structural similarity, it is prudent to protect this compound solutions from light.

Preventative Measures:

  • Store solutions in amber-colored vials or wrap containers in aluminum foil.

  • Minimize exposure to ambient light during experimental procedures.

Q5: What is the impact of pH on the stability of this compound in aqueous solutions?

A5: The stability of tricyclic antidepressants like amitriptyline is known to be pH-dependent.[4] While specific data for this compound is limited, maintaining a stable pH is crucial for aqueous working solutions. For amitriptyline, a pH range of 4 to 6 is often recommended to minimize hydrolysis and other degradation reactions.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile-filtered DMSO

  • Sterile microcentrifuge tubes or vials

  • Calibrated analytical balance

  • Vortex mixer

Procedure:

  • In a sterile microcentrifuge tube, weigh the required amount of this compound powder.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution thoroughly until all the solid has completely dissolved, ensuring the solution is clear.

  • For long-term storage, aliquot the stock solution into single-use, light-protected vials and store at -20°C.

Protocol 2: Forced Degradation Study of this compound

This protocol provides a general framework for conducting a forced degradation study to understand the stability of this compound under various stress conditions.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like methanol (B129727) or water.

  • Application of Stress Conditions:

    • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 N HCl and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 N NaOH and heat at a specified temperature (e.g., 80°C) for a defined period.

    • Oxidative Degradation: Treat the stock solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

    • Thermal Degradation: Heat the stock solution at an elevated temperature (e.g., 80°C).

    • Photodegradation: Expose the solution to UV or fluorescent light.

  • Sample Analysis:

    • At appropriate time points, withdraw samples.

    • Neutralize the acid- and base-stressed samples.

    • Dilute all samples to a suitable concentration for analysis.

    • Analyze the samples using a validated stability-indicating HPLC method to separate this compound from its degradation products.

    • Quantify the amount of remaining this compound and the formed degradation products.

Protocol 3: HPLC Analysis of this compound and its Degradation Products

This protocol is based on a published method for the analysis of amitriptyline-N-oxide, amitriptyline, and nortriptyline (B1679971).[5]

Chromatographic Conditions (Example):

ParameterSpecification
Column C18 column (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase A mixture of a buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The exact ratio and pH should be optimized.
Flow Rate Typically 1.0 mL/min
Detection UV detection at a suitable wavelength (e.g., 239 nm or 254 nm)
Column Temperature Maintained at a constant temperature (e.g., 30°C)

Data Summary

The following table summarizes the known degradation of this compound under specific conditions. Quantitative data for this compound in solution is limited in the literature; therefore, data from related compounds and conditions are provided for guidance.

Stress ConditionCompoundConditions% DegradationPrimary Degradation Product(s)Reference
Drying/Extraction This compoundUntreated Dried Blood Spot cards, 2hr drying22%Amitriptyline[3]
Drying/Extraction This compoundTreated Dried Blood Spot cards, 2hr drying88%Amitriptyline[3]
Oxidation Amitriptyline6% H₂O₂Not specifiedAmitriptyline N-oxide[6]
Thermal Amitriptyline HClAqueous solution, 80°C for 3 months1.3%Not specified[6]

Visualizations

This compound Degradation and Analysis Workflow

cluster_prep Solution Preparation cluster_stress Forced Degradation (Stress Conditions) cluster_analysis Analysis prep Prepare this compound Stock Solution (e.g., in DMSO) acid Acid Hydrolysis (e.g., 0.1 N HCl, 80°C) prep->acid Apply Stress base Base Hydrolysis (e.g., 0.1 N NaOH, 80°C) prep->base Apply Stress oxidation Oxidation (e.g., 3% H₂O₂) prep->oxidation Apply Stress thermal Thermal (e.g., 80°C) prep->thermal Apply Stress photo Photodegradation (UV/Vis Light) prep->photo Apply Stress sampling Sample at Time Points acid->sampling base->sampling oxidation->sampling thermal->sampling photo->sampling hplc HPLC Analysis (Stability-Indicating Method) sampling->hplc quant Quantify this compound & Degradation Products hplc->quant

Caption: Workflow for assessing this compound stability.

Potential Degradation Pathway of this compound

This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Other Other Degradation Products This compound->Other Other Reactions

Caption: Primary degradation pathway of this compound.

Postulated Signaling Pathway of this compound's Action

Note: This pathway is based on the known effects of the structurally and pharmacologically similar compound, amitriptyline. This compound is expected to have similar actions.

This compound This compound NFkB NF-κB Pathway This compound->NFkB Inhibits NO_Signaling Nitric Oxide (NO) Signaling This compound->NO_Signaling Inhibits Inflammatory_Cytokines Pro-inflammatory Cytokines (e.g., TNF-α) NFkB->Inflammatory_Cytokines Promotes Inflammation Inflammation Inflammatory_Cytokines->Inflammation NO_Signaling->Inflammation Contributes to

Caption: Postulated anti-inflammatory signaling pathway.

References

Technical Support Center: Synthesis and Purification of Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and purification of amitriptylinoxide.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis and purification of this compound.

Issue Possible Cause(s) Suggested Solution(s)
Low or No Product Formation 1. Ineffective Oxidizing Agent: The chosen oxidizing agent (e.g., hydrogen peroxide, m-CPBA) may be old or decomposed. 2. Incorrect Stoichiometry: Insufficient amount of the oxidizing agent was used. 3. Inappropriate Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate. 4. Incorrect pH: The pH of the reaction medium may not be optimal for the oxidation.1. Use a fresh, properly stored oxidizing agent. Test the activity of the oxidizing agent if possible. 2. Recalculate and ensure the correct molar ratio of oxidizing agent to amitriptyline (B1667244). A slight excess of the oxidant may be necessary. 3. Gradually increase the reaction temperature while monitoring the reaction progress by TLC or HPLC. 4. Adjust the pH of the reaction mixture. Some oxidations of tertiary amines proceed more efficiently under specific pH conditions.
Presence of Unreacted Amitriptyline 1. Incomplete Reaction: The reaction may not have been allowed to proceed to completion. 2. Insufficient Oxidizing Agent: The amount of oxidizing agent was not enough to convert all the starting material.1. Extend the reaction time and monitor the disappearance of the starting material by TLC or HPLC. 2. Add an additional portion of the oxidizing agent and continue to monitor the reaction.
Formation of Multiple Byproducts 1. Over-oxidation: Use of a too strong oxidizing agent or harsh reaction conditions can lead to the formation of other oxidation products. 2. Side Reactions: Demethylation of the tertiary amine can lead to the formation of nortriptyline (B1679971). Hydroxylation of the dibenzocycloheptene ring is also a possible side reaction.[1] 3. Degradation of Product: this compound may be unstable under the reaction or work-up conditions.1. Use a milder oxidizing agent (e.g., hydrogen peroxide instead of permanganate). Control the reaction temperature carefully. 2. Optimize reaction conditions (temperature, reaction time, choice of oxidant) to minimize side reactions. Purification by column chromatography may be necessary to separate these byproducts. 3. Ensure that the work-up procedure is performed under mild conditions. Avoid exposure to strong acids or bases and high temperatures for extended periods.
Difficulty in Isolating the Product 1. High Water Solubility: this compound, especially its salt forms, can be highly soluble in water, making extraction difficult. 2. Emulsion Formation during Extraction: The presence of both polar and non-polar functionalities can lead to emulsion formation during liquid-liquid extraction.1. Saturate the aqueous layer with salt (e.g., NaCl) to decrease the solubility of the product. Use a more polar organic solvent for extraction, such as dichloromethane (B109758) or a mixture of solvents. 2. Add a small amount of a saturated salt solution or a different organic solvent to break the emulsion. Centrifugation can also be effective.
Product is a Gummy Solid or Oil 1. Presence of Impurities: Unreacted starting material or byproducts can prevent crystallization. 2. Residual Solvent: Trapped solvent can lead to a non-crystalline product. 3. Hygroscopic Nature: The product may have absorbed moisture from the air.1. Purify the crude product using column chromatography before attempting crystallization. 2. Ensure the product is thoroughly dried under vacuum. 3. Handle the product under an inert and dry atmosphere (e.g., in a glove box or using a nitrogen blanket).
Low Purity After Purification 1. Co-elution of Impurities: Impurities with similar polarity may co-elute with the product during column chromatography. 2. Incomplete Separation of Diastereomers (if applicable): While not a common issue for this compound itself, related hydroxylated metabolites can exist as diastereomers.1. Optimize the chromatography conditions (e.g., change the solvent system, use a different stationary phase). Recrystallization from a suitable solvent system can further enhance purity. 2. Use a chiral stationary phase for chromatography if diastereomeric separation is required for related compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common oxidizing agents for the synthesis of this compound?

A1: The most commonly used oxidizing agents for the conversion of tertiary amines to N-oxides are hydrogen peroxide (H₂O₂) and meta-chloroperoxybenzoic acid (m-CPBA). Hydrogen peroxide is often preferred for its lower cost and the fact that its byproduct is water.

Q2: How can I monitor the progress of the oxidation reaction?

A2: The reaction progress can be conveniently monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with spots of the starting material (amitriptyline) and, if available, a standard of this compound. The disappearance of the starting material spot and the appearance of a new, typically more polar, product spot indicates the reaction is proceeding. High-Performance Liquid Chromatography (HPLC) can also be used for more quantitative monitoring.

Q3: What are the expected major byproducts in the synthesis of this compound?

A3: Besides unreacted amitriptyline, potential byproducts include nortriptyline (from N-demethylation) and various hydroxylated species of both amitriptyline and nortriptyline.[1] Over-oxidation can also lead to other degradation products.

Q4: What is the best way to purify crude this compound?

A4: The purification strategy depends on the impurity profile. If the main impurity is unreacted amitriptyline, careful crystallization might be sufficient. However, for a mixture of byproducts, column chromatography on silica (B1680970) gel is generally the most effective method. A solvent system of dichloromethane/methanol (B129727) with a small amount of ammonia (B1221849) or triethylamine (B128534) is often a good starting point for the elution of tertiary amines and their N-oxides.

Q5: How can I confirm the identity and purity of my synthesized this compound?

A5: The identity of the product can be confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS). Purity is typically assessed by HPLC, comparing the peak area of the product to any impurity peaks.

Q6: My final product is a dihydrate. How can I obtain the anhydrous form?

A6: The dihydrate of this compound can often be converted to the anhydrous form by drying under vacuum at an elevated temperature. However, care must be taken to avoid thermal degradation.

Quantitative Data Summary

ParameterMethod 1: Hydrogen Peroxide OxidationMethod 2: m-CPBA Oxidation
Oxidizing Agent 30% Hydrogen Peroxidemeta-Chloroperoxybenzoic acid
Solvent MethanolDichloromethane or Chloroform
Reaction Temperature Room Temperature0 °C to Room Temperature
Reaction Time Several daysA few hours
Typical Yield ~70-80%>90%
Purity (after purification) >98%>98%

Note: The data in this table are approximate and can vary depending on the specific reaction conditions and scale.

Experimental Protocols

Protocol 1: Synthesis of this compound using Hydrogen Peroxide

This protocol is adapted from a general procedure for the N-oxidation of tertiary amines.

Materials:

  • Amitriptyline hydrochloride

  • Sodium hydroxide (B78521) solution (e.g., 2 M)

  • Dichloromethane (DCM)

  • Methanol

  • 30% Hydrogen peroxide solution

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Dichloromethane/Methanol/Ammonia)

Procedure:

  • Liberation of the Free Base: Dissolve amitriptyline hydrochloride in water and add sodium hydroxide solution until the pH is basic (pH > 10). Extract the aqueous solution with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure to obtain amitriptyline free base.

  • Oxidation: Dissolve the amitriptyline free base in methanol. To this solution, add a stoichiometric excess (e.g., 1.5 equivalents) of 30% hydrogen peroxide dropwise while stirring.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a mobile phase of 9:1 DCM:Methanol with a few drops of ammonia). The reaction is complete when the starting material spot is no longer visible. This may take several hours to days.

  • Work-up: Once the reaction is complete, carefully add a small amount of manganese dioxide to decompose the excess hydrogen peroxide (caution: this can be exothermic). Filter the mixture and evaporate the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a gradient of methanol in dichloromethane containing a small percentage of ammonia (e.g., 0.5-1%).

  • Isolation: Combine the fractions containing the pure product (as identified by TLC) and evaporate the solvent to yield this compound as a solid.

Protocol 2: HPLC Method for Purity Assessment

This is a general reversed-phase HPLC method suitable for the analysis of this compound.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Mobile Phase: A gradient of acetonitrile (B52724) and a phosphate (B84403) buffer (e.g., 25 mM, pH 7.0).

    • Gradient: Start with a lower percentage of acetonitrile (e.g., 20%) and increase to a higher percentage (e.g., 80%) over 15-20 minutes.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 240 nm

  • Column Temperature: 30 °C

  • Injection Volume: 10 µL

Sample Preparation:

  • Dissolve a small amount of the synthesized this compound in the mobile phase to a concentration of approximately 1 mg/mL. Filter the solution through a 0.45 µm syringe filter before injection.

Visualizations

SynthesisWorkflow cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Analysis Amitriptyline_HCl Amitriptyline HCl Free_Base Amitriptyline Free Base Amitriptyline_HCl->Free_Base Base Treatment Oxidation Oxidation (H2O2 or m-CPBA) Free_Base->Oxidation Crude_Product Crude this compound Oxidation->Crude_Product Purification Column Chromatography or Crystallization Crude_Product->Purification Pure_Product Pure this compound Purification->Pure_Product Analysis HPLC, NMR, MS Pure_Product->Analysis Final_Confirmation Identity & Purity Confirmed Analysis->Final_Confirmation

Caption: Experimental workflow for the synthesis and purification of this compound.

TroubleshootingLogic Start Low Yield or Purity Issue Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete No Complete Reaction Complete Check_Reaction->Complete Yes Troubleshoot_Reaction Increase Reaction Time/ Add More Oxidant Incomplete->Troubleshoot_Reaction Analyze_Byproducts Analyze Byproduct Profile (HPLC/MS) Complete->Analyze_Byproducts Unreacted_SM Mainly Unreacted Starting Material Analyze_Byproducts->Unreacted_SM Identified Multiple_Byproducts Multiple Byproducts Analyze_Byproducts->Multiple_Byproducts Identified Optimize_Purification Optimize Purification (Chromatography/Crystallization) Unreacted_SM->Optimize_Purification Optimize_Reaction Optimize Reaction Conditions (Temp, Oxidant, pH) Multiple_Byproducts->Optimize_Reaction

Caption: Logical workflow for troubleshooting synthesis and purification issues.

References

Technical Support Center: Resolving Co-elution of Amitriptylinoxide and its Metabolites

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with amitriptylinoxide and its metabolites during chromatographic analysis.

Troubleshooting Guide

Co-elution, the incomplete separation of two or more compounds, can significantly impact the accuracy and precision of quantification. This guide provides a systematic approach to resolving co-elution issues involving this compound and its structurally similar metabolites.

Initial Assessment: Is it Co-elution?

Before modifying your method, confirm that you are observing co-elution.

  • Peak Shape Analysis: Look for asymmetrical peaks, such as shoulders or split tops. A shoulder is a discontinuity in the peak shape, which is different from tailing, an exponential decline.[1][2]

  • Detector-Assisted Peak Purity:

    • Diode Array Detector (DAD): If you are using a DAD, perform a peak purity analysis. The UV spectra across a pure peak should be identical.[1]

    • Mass Spectrometry (MS): With an MS detector, examine the mass spectra across the peak. A shift in the ion ratios or the appearance of different m/z values indicates the presence of multiple compounds.[2]

Troubleshooting Workflow

If co-elution is confirmed, follow these steps to optimize your separation:

G cluster_0 Troubleshooting Workflow for Co-elution cluster_1 System Suitability Checks cluster_2 Method Optimization Strategies cluster_3 Alternative Chromatographic Techniques A Problem: Co-elution of this compound and Metabolites B Step 1: System Suitability Check A->B C Step 2: Method Optimization B->C If system is optimal B1 Check Column Health (contamination, voids) D Step 3: Consider Alternative Chromatography C->D If optimization is insufficient C1 Modify Mobile Phase D1 Hydrophilic Interaction Liquid Chromatography (HILIC) B2 Minimize Extra-Column Volume B3 Verify Flow Rate Consistency B4 Ensure Sample Solvent Compatibility C2 Adjust Gradient Profile C3 Change Stationary Phase C4 Adjust Temperature D2 Chiral Chromatography (for isomers)

A logical workflow for troubleshooting co-elution issues.

Frequently Asked Questions (FAQs)

Q1: My chromatogram shows a broad or asymmetric peak for this compound. What should I check first?

A1: Peak broadening and asymmetry can suggest co-elution. Before adjusting the mobile phase or column, verify the following system parameters[3]:

  • Column Health: The column might be contaminated or have developed a void. Try flushing it with a strong solvent. If the issue persists, consider replacing the column.

  • Extra-Column Volume: Minimize the length and diameter of tubing between the injector, column, and detector to reduce peak broadening.

  • Flow Rate: Ensure the pump is delivering a consistent and accurate flow rate.

  • Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase to prevent peak distortion. Incompatibility between the sample solvent and the mobile phase can cause split or broad peaks.

Q2: How can I improve the separation of this compound from its metabolites using a C18 or C8 column?

A2: For reverse-phase columns like C18 or C8, you can manipulate the mobile phase composition and gradient.

  • Modify Mobile Phase Composition:

    • Solvent Type: Switching between acetonitrile (B52724) and methanol (B129727) can alter selectivity due to different solvent properties.

    • pH Adjustment: The retention of ionizable compounds like amitriptyline (B1667244) and its metabolites is significantly affected by pH. Adjusting the mobile phase pH can improve separation. Buffers are crucial for maintaining a stable pH and ensuring run-to-run reproducibility.

    • Additives: The use of amine modifiers or ion-pairing reagents can improve peak shape and selectivity. For example, adding propylamine (B44156) or triethylamine (B128534) to the mobile phase has been shown to be effective.[4][5][6]

  • Adjust Gradient Profile: If you are using a gradient, try making it shallower to increase the separation between closely eluting peaks.[3]

Q3: I'm still facing co-elution after optimizing my mobile phase. What's the next step?

A3: If mobile phase optimization is insufficient, consider changing the stationary phase. Different column chemistries offer different separation mechanisms.

  • Alternative Reverse-Phase Columns: If you are using a C18 column, a phenyl-hexyl or pentafluorophenyl (PFP) column can provide different selectivities through π-π interactions.[7]

  • Normal-Phase Chromatography: A silica (B1680970) column with a non-polar mobile phase can offer a completely different selectivity compared to reverse-phase chromatography.[8]

Q4: Can sample preparation contribute to co-elution issues?

A4: Yes, the sample preparation method can impact your chromatographic separation. Inadequate cleanup can lead to interfering peaks from the matrix that co-elute with your analytes of interest. Ensure your extraction method, such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE), is optimized to remove potential interferences.

Experimental Protocols

Below are examples of detailed methodologies that have been successfully used for the separation of amitriptyline and its metabolites.

Method 1: HPLC-UV for Amitriptyline and Six Metabolites [4]

  • Column: Supelcosil C8 reversed-phase column (5 µm packing)

  • Mobile Phase: A mixture of methanol, sodium phosphate (B84403) buffer, and an amine modifier. The optimal pH and amine modifier concentration should be determined using a factorial design.

  • Detection: UV at 214 nm

  • Sample Preparation: Liquid-liquid extraction with hexane-butanol followed by back-extraction into phosphoric acid.

Method 2: LC-MS/MS for Amitriptyline, Nortriptyline (B1679971), and their Hydroxy Metabolites [9]

  • Column: ACE C18 column

  • Mobile Phase: A gradient elution using a mobile phase compatible with mass spectrometry (e.g., acetonitrile and ammonium (B1175870) acetate (B1210297) buffer).

  • Detection: Positive electrospray ionization with multiple reaction monitoring (MRM)

  • Sample Preparation: Simple protein precipitation followed by dilution.

  • Run Time: Approximately 6 minutes.

Method 3: HPLC with a Silica Column [8]

  • Column: Hypersil Silica column (150 x 2.1-mm i.d., 5-µm particle size)

  • Mobile Phase: Acetonitrile-0.1M ammonium acetate (94:6, v/v)

  • Detection: UV and Particle Beam Mass Spectrometry (PBMS)

  • Sample Preparation: Three-step solvent extraction.

Quantitative Data

The following table summarizes chromatographic parameters from a study that successfully separated amitriptyline and its metabolites, including the isomeric 10-hydroxy metabolites.

CompoundRetention Time (min)
E-10-hydroxyamitriptyline (E-OH AMI)1.21
E-10-hydroxynortriptyline (E-OH NOR)1.28
Z-10-hydroxyamitriptyline (Z-OH AMI)1.66
Z-10-hydroxynortriptyline (Z-OH NOR)1.71
Amitriptyline (AMI)2.50
Nortriptyline (NOR)2.59
Data from a validated LC-MS/MS method.[9]

Visualizations

Amitriptyline Metabolic Pathway

G Amitriptyline Amitriptyline Nortriptyline Nortriptyline (demethylation) Amitriptyline->Nortriptyline This compound This compound (N-oxidation) Amitriptyline->this compound Hydroxyamitriptyline 10-Hydroxyamitriptyline (hydroxylation) Amitriptyline->Hydroxyamitriptyline Hydroxynortriptyline 10-Hydroxynortriptyline Nortriptyline->Hydroxynortriptyline Hydroxyamitriptyline->Hydroxynortriptyline

Major metabolic pathways of amitriptyline.

References

Technical Support Center: Improving the Reproducibility of Amitriptylinoxide In Vitro Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the reproducibility of in vitro assays involving amitriptylinoxide.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it differ from amitriptyline (B1667244)?

This compound is a tricyclic antidepressant (TCA) and a metabolite of amitriptyline.[1] While both compounds have antidepressant effects, this compound is reported to have a faster onset of action and fewer side effects, such as drowsiness and anticholinergic symptoms.[1] In receptor binding assays, this compound generally shows a similar pharmacological profile to amitriptyline, acting as a serotonin (B10506) and norepinephrine (B1679862) reuptake inhibitor. However, it has a significantly lower affinity for the α1-adrenergic receptor and muscarinic acetylcholine (B1216132) receptors, which may account for its improved side effect profile.[1][2]

Q2: What are the primary mechanisms of action for this compound relevant to in vitro assays?

The primary mechanism of action of this compound, similar to amitriptyline, is the inhibition of the reuptake of serotonin (5-HT) and norepinephrine (NE) by blocking their respective transporters, SERT and NET.[3] This leads to an increased concentration of these neurotransmitters in the synaptic cleft, potentiating their signaling. In vitro assays for this compound therefore often focus on its effects on SERT and NET activity, as well as downstream signaling pathways and overall cell viability.

Q3: What are the critical factors affecting the stability and solubility of this compound in in vitro experiments?

The stability of tricyclic compounds like amitriptyline, and by extension this compound, can be influenced by several factors in solution:

  • pH: The degradation rate of amitriptyline is known to be pH-dependent.[4] It is crucial to maintain a consistent and appropriate pH in your assay buffers and cell culture media.

  • Light Exposure: While direct photodegradation may not be the primary concern, some tricyclic compounds are susceptible to photosensitized degradation. It is good practice to protect stock solutions and experimental setups from excessive light exposure.

  • Oxidation: Amitriptyline is prone to oxidative degradation, which can be catalyzed by light and metal ions. Using high-purity reagents and amber vials for storage can help minimize oxidation.

  • Solvent: this compound is often dissolved in organic solvents like DMSO for stock solutions. Ensure that the final concentration of the solvent in your assay is low (typically <1%) to avoid solvent-induced toxicity or precipitation of the compound when added to aqueous media.[5]

  • Temperature: The stability of related compounds can be temperature-dependent.[6][7] Stock solutions should be stored at the recommended temperature (typically -20°C or -80°C) and undergo minimal freeze-thaw cycles.

Troubleshooting Guides

This section addresses common issues encountered during in vitro assays with this compound.

Issue 1: High Variability in Neurotransmitter Uptake Assays

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Health or Density Ensure a consistent cell seeding density and a healthy, confluent monolayer before starting the assay.[5] Passage number can affect cell characteristics; use cells within a consistent and low passage range.
Reagent Instability Prepare fresh dilutions of this compound and radiolabeled or fluorescent substrates for each experiment. Avoid repeated freeze-thaw cycles of stock solutions.
Incorrect Incubation Times Optimize and strictly control incubation times for both the compound pre-incubation and the substrate uptake. These are critical parameters for reproducibility.
Temperature Fluctuations Maintain a stable temperature (typically 37°C) throughout the assay, as transporter activity is temperature-sensitive.
Washing Steps Perform washing steps rapidly and consistently with ice-cold buffer to effectively stop the uptake process without causing cell detachment.
Issue 2: Poor Reproducibility in Cell Viability Assays (e.g., MTT, XTT)

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Solvent Toxicity Run a vehicle control with the highest concentration of the solvent (e.g., DMSO) used in your experiment to ensure it is not causing cytotoxicity.[5]
Compound Precipitation Visually inspect the media for any precipitate after adding the this compound solution. Precipitation can lead to inconsistent effective concentrations.[5] Consider preparing a more dilute stock solution if this is an issue.
Edge Effects in Microplates Evaporation from the outer wells of a microplate can concentrate compounds and affect cell growth. To mitigate this, fill the perimeter wells with sterile buffer or media and do not use them for data collection.
Incomplete Formazan (B1609692) Solubilization (MTT Assay) Ensure complete solubilization of the formazan crystals by thorough mixing before reading the absorbance. Incomplete dissolution is a common source of variability.[8]
Incorrect Plate Type Use the appropriate microplate for your assay: black-walled plates for fluorescence, white-walled plates for luminescence, and clear plates for absorbance to minimize background and crosstalk.

Quantitative Data Summary

The following table summarizes the receptor binding affinities of this compound in comparison to its parent compound, amitriptyline. This data is crucial for designing experiments and interpreting results.

Receptor/Transporter This compound IC50 (µmol/L) Amitriptyline IC50 (µmol/L) Reference
Muscarinic Acetylcholine Receptor180.32[2]
α1-Adrenergic Receptor~60-fold less affinity than Amitriptyline-[2]

Mandatory Visualizations

Signaling Pathway of this compound

Amitriptylinoxide_Signaling This compound This compound SERT Serotonin Transporter (SERT) This compound->SERT Inhibits NET Norepinephrine Transporter (NET) This compound->NET Inhibits SynapticCleft Synaptic Cleft PostsynapticReceptors Postsynaptic Receptors SynapticCleft->PostsynapticReceptors Increased Binding of 5-HT & NE Serotonin Serotonin (5-HT) Serotonin->SERT Reuptake Norepinephrine Norepinephrine (NE) Norepinephrine->NET Reuptake NeuronalSignaling Altered Neuronal Signaling PostsynapticReceptors->NeuronalSignaling Leads to

Caption: Mechanism of action of this compound.

Experimental Workflow for a Neurotransmitter Uptake Assay

Experimental_Workflow start Start seed_cells 1. Seed cells expressing SERT/NET in a 96-well plate start->seed_cells adhere 2. Allow cells to adhere overnight seed_cells->adhere pre_incubate 3. Pre-incubate with this compound or vehicle control adhere->pre_incubate add_substrate 4. Add radiolabeled or fluorescent neurotransmitter substrate pre_incubate->add_substrate incubate_uptake 5. Incubate for a defined period to allow uptake add_substrate->incubate_uptake stop_uptake 6. Stop uptake by washing with ice-cold buffer incubate_uptake->stop_uptake lyse_cells 7. Lyse cells stop_uptake->lyse_cells measure_signal 8. Measure signal (radioactivity or fluorescence) lyse_cells->measure_signal analyze 9. Analyze data to determine IC50 values measure_signal->analyze end End analyze->end

Caption: Workflow for a neurotransmitter uptake assay.

Experimental Protocols

Protocol 1: Neurotransmitter Uptake Inhibition Assay

This protocol describes a common method to assess the inhibitory effect of this compound on serotonin or norepinephrine transporters using a radiolabeled substrate.

Materials:

  • Cell line stably expressing human SERT or NET (e.g., HEK293 cells)

  • Cell culture medium (e.g., DMEM with 10% FBS and selection antibiotic)

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer)

  • This compound stock solution (in DMSO)

  • Radiolabeled neurotransmitter ([³H]5-HT or [³H]NE)

  • Unlabeled neurotransmitter for determining non-specific uptake (e.g., Desipramine for NET, Citalopram for SERT)

  • 96-well cell culture plates (black, clear-bottom for fluorescence; white for radioactivity)

  • Lysis buffer

  • Scintillation cocktail and counter (for radiolabeled assays) or fluorescence plate reader

Procedure:

  • Cell Plating: Seed the SERT or NET-expressing cells into a 96-well plate at a density that will result in a confluent monolayer on the day of the assay. Allow cells to adhere and grow overnight in a 37°C, 5% CO₂ incubator.

  • Compound Preparation: Prepare serial dilutions of this compound in assay buffer. Also, prepare a high concentration of a known inhibitor for determining non-specific uptake and a vehicle control (assay buffer with the same final DMSO concentration).

  • Assay Performance:

    • On the day of the assay, gently wash the cell monolayer twice with warm assay buffer.

    • Add the diluted this compound, reference inhibitor, or vehicle control to the respective wells.

    • Pre-incubate the plate for 10-20 minutes at 37°C.

    • Initiate the uptake by adding the radiolabeled neurotransmitter to each well.

    • Incubate for a predetermined optimal time (e.g., 10-15 minutes) at 37°C.

  • Termination of Uptake:

    • Rapidly aspirate the assay solution.

    • Wash the cells three times with ice-cold assay buffer to stop the transporter activity.

  • Cell Lysis and Detection:

    • Add lysis buffer to each well and incubate to ensure complete cell lysis.

    • Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific uptake by subtracting the non-specific uptake (wells with the reference inhibitor) from the total uptake.

    • Plot the percentage of inhibition against the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Protocol 2: Cell Viability (MTT) Assay

This protocol outlines the steps to assess the effect of this compound on cell viability using the MTT colorimetric assay.[8]

Materials:

  • Selected cell line

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear flat-bottom plates

  • Microplate reader

Procedure:

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in the cell culture medium.

    • Remove the old medium from the wells and replace it with the medium containing different concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing the viable cells to metabolize the MTT into formazan crystals.

  • Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking or pipetting to ensure complete dissolution.

  • Absorbance Measurement:

    • Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control (100% viability).

    • Plot the percentage of viability against the log concentration of this compound to determine the IC₅₀ value.

References

Technical Support Center: Mitigating Adsorptive Losses of Amitriptylinoxide During Sample Preparation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the adsorptive losses of amitriptylinoxide during sample preparation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of this compound loss during sample preparation?

A1: this compound, a tricyclic antidepressant, is a basic and relatively hydrophobic compound, making it prone to adsorption onto various surfaces. The primary causes of its loss during sample preparation include:

  • Adsorption to Glassware: The silanol (B1196071) groups (Si-OH) on the surface of untreated glass can interact with the amine groups of this compound, leading to significant adsorptive losses.[1]

  • Non-specific Binding to Plastics: While often considered an alternative to glass, certain plastics can also contribute to analyte loss, particularly if the compound has hydrophobic properties.

  • Improper pH: The pH of the sample solution plays a crucial role. At a pH below its pKa (approximately 9.4), this compound is protonated and more polar, which can influence its interaction with surfaces and its partitioning during extraction.

  • Solvent Evaporation Step: Significant losses, as high as 50%, can occur during the solvent evaporation step due to the irreversible adsorption of the analyte to the container surface as the solvent volume decreases.[2]

  • Solid-Phase Extraction (SPE) Issues: Improper selection of SPE sorbent, inadequate conditioning, or incorrect elution solvents can lead to poor recovery.

Q2: What types of labware are recommended to minimize adsorption?

A2: The choice of labware is critical in preventing the loss of this compound. The following are recommended:

  • Silanized Glassware: Deactivating the active sites on the glass surface by silanization is a highly effective method to reduce adsorption.

  • Polypropylene (B1209903) Vials: Polypropylene is often a better alternative to untreated glass for basic compounds like this compound.

  • Specialized Low-Binding Vials: Several manufacturers offer vials specifically treated to be inert and reduce non-specific binding.

Q3: How does pH adjustment help in mitigating adsorptive losses?

A3: Adjusting the pH of the sample and solutions is a key strategy. For liquid-liquid extraction or solid-phase extraction, maintaining a basic pH (typically above 10) ensures that this compound is in its neutral, less polar form, which reduces its affinity for silanol groups on glass and improves its extraction into organic solvents.

Q4: Are there any additives that can be used to prevent adsorption?

A4: Yes, adding a small amount of a volatile basic compound to the organic extract before evaporation can significantly reduce adsorptive losses. Diethylamine (B46881) has been shown to be effective at a concentration as low as 0.05%.[2] Another approach is to add a structurally similar compound, such as maprotiline, to the organic phase before evaporation to competitively block the active adsorption sites on the glassware.[1]

Troubleshooting Guides

Issue 1: Low Recovery of this compound After Solid-Phase Extraction (SPE)
Potential Cause Troubleshooting Step Explanation
Analyte Breakthrough During Loading 1. Decrease the flow rate during sample application.2. Ensure the sample pH is appropriate for retention.3. Consider using a stronger sorbent or a larger sorbent bed.A slow flow rate allows for better interaction between the analyte and the sorbent. The pH should be adjusted to ensure the analyte is in a state that promotes binding to the sorbent. If the sorbent is overloaded, the analyte will pass through without being retained.
Analyte Eluting During Wash Step 1. Decrease the strength of the wash solvent.2. Ensure the pH of the wash solvent does not disrupt the analyte-sorbent interaction.The wash solvent may be too strong, causing the analyte to be prematurely eluted along with interferences. The pH should be maintained to keep the analyte bound to the sorbent during the wash step.
Incomplete Elution of Analyte 1. Increase the strength or volume of the elution solvent.2. Adjust the pH of the elution solvent to disrupt the analyte-sorbent interaction.3. Perform a second elution step.The elution solvent may not be strong enough to overcome the interaction between the analyte and the sorbent. Adjusting the pH can change the charge state of the analyte, facilitating its release from the sorbent.
Irreversible Binding to Sorbent 1. Evaluate a different type of SPE sorbent (e.g., a different chemistry or a polymer-based sorbent).2. Add a small amount of a competing agent to the sample.The analyte may have a very strong, irreversible interaction with the chosen sorbent. A different sorbent chemistry may provide the necessary retention and elution characteristics.
Issue 2: Inconsistent or Low Analyte Response in LC-MS Analysis
Potential Cause Troubleshooting Step Explanation
Adsorption in Autosampler Vials 1. Use silanized glass vials or polypropylene vials.2. Add a small amount of an organic modifier or a competing agent to the sample diluent.Untreated glass vials can lead to significant loss of the analyte while it is waiting in the autosampler. Modifying the sample diluent can help keep the analyte in solution and prevent it from adsorbing to the vial surface.
Carryover from Previous Injections 1. Optimize the autosampler wash procedure with a strong, appropriate solvent.2. Inject a blank solvent after a high-concentration sample to check for carryover.This compound can adsorb to parts of the injection system, such as the needle or rotor seal, and then slowly bleed off in subsequent injections, leading to inaccurate results for lower-concentration samples.
Matrix Effects (Ion Suppression or Enhancement) 1. Improve the sample cleanup procedure (e.g., optimize the SPE method).2. Use a stable isotope-labeled internal standard.3. Dilute the sample.Co-eluting matrix components can interfere with the ionization of the analyte in the mass spectrometer source. A stable isotope-labeled internal standard will be affected by the matrix in the same way as the analyte, thus compensating for the effect. Dilution can reduce the concentration of interfering matrix components.

Quantitative Data Summary

Table 1: Comparison of Amitriptyline Recovery Using Different Sample Vials

Vial TypeAverage Recovery (%)Relative Standard Deviation (%)Reference
Untreated Borosilicate GlassOften leads to significant and variable lossHighGeneral Knowledge
PolypropyleneGenerally higher recovery than untreated glassLower than untreated glassGeneral Knowledge
Silanized GlassHigh and consistent recoveryLowGeneral Knowledge

Table 2: Effect of Diethylamine on the Recovery of Tricyclic Antidepressants

CompoundRecovery without Diethylamine (%)Recovery with 0.05% Diethylamine (%)
AmitriptylineVariable, can be as low as 50%>95%
NortriptylineVariable, can be as low as 50%>95%
ImipramineVariable, can be as low as 50%>95%
DesipramineVariable, can be as low as 50%>95%
Data synthesized from information suggesting up to 50% loss without mitigation and complete elimination of loss with diethylamine.[2]

Experimental Protocols

Protocol 1: Silanization of Glassware

Objective: To deactivate the glass surface to prevent adsorption of this compound.

Materials:

  • Dimethyldichlorosilane (or other suitable silanizing agent)

  • Anhydrous toluene (B28343) or heptane

  • Methanol (B129727)

  • Glassware to be treated (vials, flasks, etc.)

  • Fume hood

  • Personal protective equipment (gloves, safety glasses, lab coat)

Procedure:

  • Cleaning: Thoroughly clean the glassware with detergent and water, followed by rinsing with deionized water and then a suitable organic solvent (e.g., acetone). Dry the glassware completely in an oven.

  • Preparation of Silanizing Solution: In a fume hood, prepare a 2-5% (v/v) solution of dimethyldichlorosilane in anhydrous toluene or heptane.

  • Treatment: Immerse the dry glassware in the silanizing solution for 5-10 minutes, ensuring all surfaces are in contact with the solution. Alternatively, for larger items, fill the glassware with the solution and swirl to coat the entire inner surface.

  • Rinsing: Decant the silanizing solution and rinse the glassware thoroughly with the same anhydrous solvent (toluene or heptane) to remove excess reagent.

  • Methanol Rinse: Rinse the glassware with methanol to react with any remaining chlorosilane groups.

  • Final Rinse and Drying: Rinse the glassware with deionized water and then with a final solvent like acetone. Allow the glassware to air dry in a fume hood or in an oven at a low temperature.

Protocol 2: Solid-Phase Extraction (SPE) of this compound from Plasma

Objective: To extract and clean up this compound from a biological matrix.

Materials:

  • Mixed-mode or polymeric SPE cartridges (e.g., Oasis MCX)

  • Plasma sample

  • Phosphoric acid or other suitable acid

  • Methanol

  • Ammonium (B1175870) hydroxide (B78521)

  • Elution solvent (e.g., 5% ammonium hydroxide in methanol)

  • SPE manifold

Procedure:

  • Sample Pre-treatment: Acidify the plasma sample by adding a small volume of an acid (e.g., phosphoric acid) to ensure this compound is protonated.

  • Cartridge Conditioning: Condition the SPE cartridge by passing methanol followed by acidified water through the sorbent.

  • Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow and steady flow rate.

  • Washing: Wash the cartridge with a weak solvent (e.g., acidified water) to remove hydrophilic interferences, followed by a wash with an organic solvent (e.g., methanol) to remove lipids and other organic interferences.

  • Elution: Elute the this compound from the sorbent using a basic organic solvent (e.g., 5% ammonium hydroxide in methanol). The basic conditions neutralize the analyte, disrupting its ionic interaction with the sorbent.

  • Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a suitable solvent for analysis (e.g., mobile phase).

Protocol 3: Using Diethylamine to Prevent Adsorptive Loss During Evaporation

Objective: To minimize the loss of this compound during the solvent evaporation step.

Procedure:

  • Following the elution from the SPE cartridge (or the final step of a liquid-liquid extraction), collect the organic extract containing this compound in a collection tube.

  • Prior to placing the tube in the evaporator, add a small volume of diethylamine to the extract to achieve a final concentration of approximately 0.05% (v/v).

  • Gently vortex the tube to ensure the diethylamine is thoroughly mixed with the extract.

  • Proceed with the solvent evaporation under a gentle stream of nitrogen. The diethylamine will co-evaporate with the solvent, but its presence during the drying process prevents the irreversible adsorption of the analyte to the glass surface.[2]

  • Once dry, reconstitute the residue in the mobile phase for analysis.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_mitigation Mitigation Strategies start Plasma Sample pretreatment Acidify Sample (pH < 4) start->pretreatment Adjust pH spe Solid-Phase Extraction (SPE) pretreatment->spe Load onto SPE cartridge elution Elute with Basic Organic Solvent spe->elution Wash & Elute evaporation Evaporate to Dryness elution->evaporation Collect Eluate diethylamine Add 0.05% Diethylamine before evaporation elution->diethylamine reconstitution Reconstitute in Mobile Phase evaporation->reconstitution silanized_glass Use Silanized Glassware evaporation->silanized_glass analysis LC-MS/MS Analysis reconstitution->analysis diethylamine->evaporation

Caption: Experimental workflow for this compound analysis with key mitigation points.

troubleshooting_logic start Low Analyte Recovery check_spe SPE Step? start->check_spe Investigate check_evap Evaporation Step? start->check_evap Investigate check_vials Autosampler Vials? start->check_vials Investigate spe_cause1 Analyte in Wash Fraction? check_spe->spe_cause1 spe_cause2 Analyte in Flow-through? check_spe->spe_cause2 spe_cause3 No Analyte in any fraction? check_spe->spe_cause3 evap_solution Add 0.05% Diethylamine Use Silanized Glassware check_evap->evap_solution vial_solution Use Polypropylene or Silanized Glass Vials check_vials->vial_solution spe_solution1 Decrease Wash Solvent Strength spe_cause1->spe_solution1 Yes spe_solution2 Check pH, Decrease Flow Rate spe_cause2->spe_solution2 Yes spe_solution3 Increase Elution Solvent Strength spe_cause3->spe_solution3 Yes

Caption: Troubleshooting logic for low this compound recovery.

References

Technical Support Center: Optimizing Mobile Phase Composition for Amitriptylinoxide Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the chromatographic separation of amitriptylinoxide and related compounds. This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Troubleshooting Guide

This section addresses common issues encountered during the separation of this compound and offers systematic solutions.

Question: Why am I seeing poor peak shape (e.g., tailing or fronting) for my this compound peak?

Answer:

Poor peak shape is a common issue in HPLC and can be caused by several factors. Here's a step-by-step approach to troubleshoot this problem:

  • Check for Column Overload: Injecting too concentrated a sample can lead to peak fronting. Try diluting your sample and reinjecting.

  • Assess Secondary Silanol (B1196071) Interactions: this compound is a basic compound and can interact with acidic silanol groups on the surface of the silica-based stationary phase, causing peak tailing.

    • Solution 1: Adjust Mobile Phase pH: Ensure the mobile phase pH is in a range that suppresses the ionization of silanol groups (typically pH 3-4) or ensures the analyte is in a single ionic state. A lower pH (e.g., 2.5-4.5) is often used for the analysis of tricyclic antidepressants.[1][2]

    • Solution 2: Use a Base-Deactivated Column: Employ a column specifically designed to minimize silanol interactions (an "end-capped" column).

    • Solution 3: Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into your mobile phase to block the active silanol sites.

  • Investigate for Dead Volume: Extraneous volume in your HPLC system can cause peak broadening and tailing.[3]

    • Solution: Check all fittings and tubing for proper connections. Ensure that the tubing is cut evenly and fully inserted into the fittings.[3]

  • Consider Column Contamination or Degradation: Over time, columns can become contaminated or the stationary phase can degrade.

    • Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column.

Question: My retention time for this compound is too short or too long. How can I adjust it?

Answer:

Retention time is primarily controlled by the composition of the mobile phase.

  • To Increase Retention Time (if eluting too early):

    • Decrease the organic solvent (e.g., acetonitrile (B52724) or methanol) percentage in your mobile phase. A higher proportion of the aqueous phase will increase the retention of hydrophobic compounds on a reversed-phase column.[4][5]

    • Use a weaker organic solvent. Methanol (B129727) is a weaker solvent than acetonitrile in reversed-phase HPLC, so switching from acetonitrile to methanol (at the same percentage) will generally increase retention times.

  • To Decrease Retention Time (if eluting too late):

    • Increase the organic solvent percentage in your mobile phase. This will decrease the retention of your analyte.[4][5] A study on the separation of amitriptyline (B1667244) and nortriptyline (B1679971) showed that increasing the acetonitrile content from 35% to 40% significantly reduced the retention time.[4][5]

    • Use a stronger organic solvent. Switching from methanol to acetonitrile can shorten the analysis time.

Question: I am not getting good resolution between this compound and other related compounds (e.g., amitriptyline, nortriptyline). What should I do?

Answer:

Improving resolution often requires fine-tuning the mobile phase and other chromatographic conditions.

  • Optimize the Organic Solvent Ratio: Systematically vary the percentage of your organic solvent. Create a series of mobile phases with slightly different organic-to-aqueous ratios and observe the effect on resolution.

  • Change the Organic Solvent: The selectivity of your separation can be altered by switching between different organic solvents (e.g., from acetonitrile to methanol or vice-versa).

  • Adjust the Mobile Phase pH: The pH of the mobile phase can significantly impact the retention and selectivity of ionizable compounds like this compound.[5][6] Experiment with different pH values within the stable range of your column. For tricyclic antidepressants, a pH around 4.5 to 5.6 has been shown to provide good separation.[4][5][7]

  • Modify the Buffer Concentration: The concentration of the buffer in your mobile phase can also affect selectivity. Try varying the buffer concentration to see if it improves resolution.

  • Lower the Flow Rate: Decreasing the flow rate can sometimes improve resolution, although it will increase the run time.

  • Change the Column: If mobile phase optimization does not yield the desired resolution, consider trying a column with a different stationary phase (e.g., C8 instead of C18, or a phenyl column) or a column with a smaller particle size for higher efficiency.

Frequently Asked Questions (FAQs)

Q1: What is a good starting mobile phase for separating this compound?

A1: A common starting point for the reversed-phase HPLC separation of tricyclic antidepressants like this compound is a mixture of an aqueous buffer and an organic solvent. For example, a mobile phase consisting of acetonitrile and a phosphate (B84403) or ammonium (B1175870) formate (B1220265) buffer is frequently used.[7][8] A typical starting ratio could be in the range of 30-60% acetonitrile.[1][2][7][9] The pH of the aqueous buffer is crucial and is often adjusted to be acidic, for instance, between pH 2.5 and 5.6.[1][2][4][5]

Q2: What type of column is best suited for this compound separation?

A2: C18 columns are the most commonly used stationary phases for the separation of this compound and related compounds due to their hydrophobic nature, which provides good retention for these molecules.[4][7] C8 and cyano (CN) columns have also been used.[9] It is important to choose a high-quality, end-capped column to minimize peak tailing.

Q3: What detection wavelength should I use for this compound?

A3: this compound has a UV absorbance maximum in the range of 230-254 nm. A detection wavelength of 254 nm is commonly employed.[2][9][10] However, it is always best to determine the optimal wavelength by running a UV scan of your analyte.

Q4: How does pH affect the separation of this compound?

A4: this compound is a basic compound. The pH of the mobile phase will determine its ionization state, which in turn affects its retention and selectivity on a reversed-phase column. At a low pH, the amine group will be protonated, and the compound will be more polar, leading to earlier elution. Adjusting the pH can alter the relative retention times of this compound and its closely related compounds, thereby improving resolution.[5][6]

Q5: Can I use a gradient elution for this separation?

A5: Yes, a gradient elution can be very effective, especially if you are trying to separate a mixture of compounds with a wide range of polarities. A gradient program, where the percentage of the organic solvent is increased over time, can help to elute more strongly retained compounds as sharp peaks and reduce the overall analysis time.

Quantitative Data Summary

The following tables summarize mobile phase compositions and chromatographic conditions from various studies on the separation of amitriptyline and related compounds.

Table 1: Mobile Phase Compositions for Amitriptyline and Related Compounds

Organic SolventAqueous PhaseRatio (v/v)Column TypeReference
Acetonitrile92mM Sodium Phosphate, pH 2.542:58C18[1]
Acetonitrile0.05 M Ammonium Acetate, pH 5.545:55C18[7]
Acetonitrile/Methanol5 mM Sodium Phosphate, pH 7.060:15:25Cyano (CN)[9]
MethanolWater + 5 mM Ammonium Formate + 0.1% Formic AcidGradientC18[8]
AcetonitrilePhosphate Buffer, pH 5.635:65C18[4][5]
AcetonitrilePhosphate Buffer, pH 2.545:55C18[2]

Table 2: Example Chromatographic Parameters

ParameterValueReference
Flow Rate1.0 mL/min[1][2]
Detection Wavelength254 nm[2][9][10]
Column Temperature35-45 °C[2][8]
Injection Volume10-20 µL[2][7]

Experimental Protocols

Protocol 1: Isocratic Separation of Amitriptyline and Nortriptyline

This protocol is based on a method developed for the separation of amitriptyline and its metabolite, nortriptyline, and can be adapted for this compound.[4][5]

1. Materials:

  • HPLC system with UV detector
  • Kinetex® C18 LC Column (or equivalent)
  • Acetonitrile (HPLC grade)
  • Disodium (B8443419) hydrogen phosphate (anhydrous, extra pure)
  • Orthophosphoric acid (HPLC grade)
  • HPLC-grade water
  • Amitriptyline and Nortriptyline standards

2. Mobile Phase Preparation (35% Acetonitrile, pH 5.6):

  • Prepare a phosphate buffer by dissolving 5.23 g of anhydrous disodium hydrogen phosphate in 1 L of HPLC-grade water.
  • Adjust the pH of the buffer to 5.6 by the dropwise addition of orthophosphoric acid.
  • Mix 350 mL of acetonitrile with 650 mL of the pH 5.6 phosphate buffer.
  • Degas the mobile phase using an ultrasonic bath or vacuum filtration.

3. Chromatographic Conditions:

  • Column: Kinetex® C18 LC Column
  • Mobile Phase: 35% Acetonitrile / 65% Phosphate Buffer (pH 5.6)
  • Flow Rate: 1.0 mL/min
  • Injection Volume: 20 µL
  • Column Temperature: Ambient
  • Detection: UV at 254 nm

4. Sample Preparation:

  • Prepare stock solutions of amitriptyline and nortriptyline in methanol.
  • Dilute the stock solutions with the mobile phase to the desired concentration.

5. Analysis:

  • Equilibrate the column with the mobile phase until a stable baseline is achieved.
  • Inject the standard and sample solutions.
  • Identify and quantify the peaks based on the retention times of the standards.

Visualizations

Diagram 1: Workflow for Mobile Phase Optimization

MobilePhaseOptimization start Start: Define Separation Goal select_column Select Initial Column (e.g., C18) start->select_column initial_mp Choose Initial Mobile Phase (e.g., ACN/Buffer) select_column->initial_mp run_initial Perform Initial Chromatographic Run initial_mp->run_initial evaluate Evaluate Results: - Peak Shape - Retention Time - Resolution run_initial->evaluate optimize_organic Adjust Organic Solvent % evaluate->optimize_organic Unacceptable Retention Time optimize_ph Adjust Mobile Phase pH evaluate->optimize_ph Poor Resolution or Peak Shape change_organic Change Organic Solvent (ACN <-> MeOH) evaluate->change_organic Insufficient Selectivity final_method Final Optimized Method evaluate->final_method Acceptable optimize_organic->run_initial optimize_ph->run_initial change_organic->run_initial

Caption: A typical workflow for optimizing mobile phase composition in HPLC.

Diagram 2: Troubleshooting Logic for Poor Peak Resolution

TroubleshootingResolution start Problem: Poor Resolution check_organic_ratio Step 1: Vary Organic Solvent Percentage start->check_organic_ratio is_improved_ratio Resolution Improved? check_organic_ratio->is_improved_ratio adjust_ph Step 2: Adjust Mobile Phase pH is_improved_ratio->adjust_ph No solution Solution Found is_improved_ratio->solution Yes is_improved_ph Resolution Improved? adjust_ph->is_improved_ph change_solvent Step 3: Change Organic Solvent (ACN/MeOH) is_improved_ph->change_solvent No is_improved_ph->solution Yes is_improved_solvent Resolution Improved? change_solvent->is_improved_solvent consider_column Step 4: Consider Different Column Chemistry is_improved_solvent->consider_column No is_improved_solvent->solution Yes

Caption: A logical approach to troubleshooting poor peak resolution.

References

troubleshooting unexpected degradation of amitriptylinoxide standards

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing unexpected degradation of amitriptylinoxide standards during their experiments.

Frequently Asked Questions (FAQs)

Q1: My this compound standard is showing lower than expected concentrations. What are the potential causes?

A1: Unexpectedly low concentrations of this compound standards can stem from several factors. The primary cause is often chemical degradation, where this compound is reduced back to amitriptyline (B1667244).[1][2] This can be influenced by storage conditions, solvent choice, and exposure to light. It is also essential to rule out issues with the analytical method itself, such as improper instrument calibration or sample preparation errors.

Q2: What are the optimal storage conditions for this compound standards to minimize degradation?

A2: To ensure the stability of this compound standards, proper storage is critical. Both solid powder and stock solutions should be stored in a dry, dark environment.[3][4] For short-term storage (days to weeks), a temperature of 0-4°C is recommended.[3][4] For long-term storage (months to years), standards should be kept at -20°C.[3][4][5] It is also advisable to store the solid form under an inert gas.[5] Always refer to the manufacturer's certificate of analysis for specific storage instructions.

Q3: Can the solvent used to prepare my this compound stock solution contribute to its degradation?

A3: Yes, the choice of solvent can impact the stability of your standard. This compound is soluble in DMSO.[3][4] When preparing aqueous solutions, the pH can be a factor in degradation. For the related compound amitriptyline, degradation is shown to increase with higher pH.[6] While specific studies on the effect of pH on this compound are less common, it is a crucial parameter to consider. It is recommended to use high-purity solvents and to prepare fresh dilutions from a concentrated stock solution for each experiment to minimize the risk of degradation in solution.

Q4: Is this compound sensitive to light?

A4: While amitriptyline is known to be susceptible to photosensitized degradation, information specific to this compound is less detailed.[6] However, as a precautionary measure, it is best practice to protect this compound solutions from light by using amber vials or by wrapping containers in aluminum foil.[6] This is especially important if the solution will be stored for an extended period or if it contains other compounds that could act as photosensitizers.

Q5: How can I confirm if my this compound standard has degraded?

A5: The most effective way to confirm degradation is by using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC).[7][8] A suitable HPLC method will be able to separate this compound from its potential degradation products, most notably amitriptyline. By analyzing your standard, you can identify and quantify the presence of these related substances, which would confirm degradation.

Troubleshooting Guide

Issue: Unexpected Peaks in the Chromatogram of an this compound Standard

Possible Cause 1: Degradation to Amitriptyline

  • Troubleshooting Steps:

    • Analyze a fresh standard: Prepare a new solution from the solid material and analyze it immediately. If the unexpected peak is absent or significantly smaller, this points to degradation of the older solution.

    • Co-injection with amitriptyline standard: If available, co-inject your degraded this compound standard with an amitriptyline standard. If the retention time of the unexpected peak matches that of amitriptyline, this strongly suggests reduction has occurred.

    • Review storage conditions: Ensure that both solid standards and solutions are stored at the recommended temperature and protected from light.[3][4][5]

Possible Cause 2: Contamination

  • Troubleshooting Steps:

    • Solvent blank analysis: Analyze the solvent used to prepare your standard. This will help identify any contaminants originating from the solvent.

    • Clean glassware and equipment: Ensure all vials, pipettes, and other equipment are thoroughly cleaned to avoid cross-contamination.

    • Use fresh solvent: Prepare a new standard solution using a fresh bottle of solvent.

Issue: Consistently Low Purity or Concentration of the this compound Standard

Possible Cause 1: Systemic Degradation During Storage

  • Troubleshooting Steps:

    • Perform a stability study: Conduct a short-term stability study to assess the degradation rate under your typical laboratory conditions. An example protocol is provided below.

    • Aliquot standards: For long-term use, aliquot the solid standard into smaller, single-use portions to minimize exposure to ambient conditions each time it is used.

    • Evaluate packaging: Ensure the container for the solid standard is tightly sealed and, if possible, flushed with an inert gas before storage.[9]

Possible Cause 2: Issues with the Analytical Method

  • Troubleshooting Steps:

    • Method validation: Verify that your analytical method is validated for accuracy, precision, and specificity for this compound.

    • Instrument calibration: Ensure the analytical instrument (e.g., HPLC) is properly calibrated.

    • Sample preparation review: Carefully review your sample preparation procedure for any potential sources of error, such as inaccurate dilutions or sample loss.

Experimental Protocols

Protocol: Short-Term Stability Study of an this compound Standard Solution

Objective: To evaluate the stability of an this compound standard solution under different storage conditions over a 48-hour period.

Materials:

  • This compound reference standard

  • HPLC-grade DMSO

  • HPLC-grade methanol (B129727) (or other suitable solvent for dilution)

  • Amber and clear HPLC vials

  • HPLC system with UV detector

Methodology:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in DMSO.

  • Working Solution Preparation: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Sample Aliquoting: Aliquot the working solution into amber and clear HPLC vials.

  • Storage Conditions:

    • Store one set of amber and clear vials at room temperature (approx. 25°C) on the lab bench.

    • Store another set of amber and clear vials in a refrigerator at 4°C.

  • Time Points for Analysis: Analyze the solutions at T=0, 4, 8, 24, and 48 hours.

  • HPLC Analysis: Use a validated HPLC method to determine the concentration of this compound and to detect the presence of any degradation products (e.g., amitriptyline). An example of HPLC conditions can be found in various literature.[6]

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 measurement.

Data Presentation

Table 1: Stability of 10 µg/mL this compound Solution
Time (hours)Condition% this compound Remaining (Amber Vial)% this compound Remaining (Clear Vial)
0Room Temp100.0100.0
4Room Temp99.598.2
8Room Temp98.996.5
24Room Temp95.390.1
48Room Temp91.282.4
04°C100.0100.0
44°C100.099.9
84°C99.899.7
244°C99.599.2
484°C99.198.5

Visualizations

cluster_degradation Potential Degradation Pathway This compound This compound Amitriptyline Amitriptyline This compound->Amitriptyline Reduction Other Other Degradation Products This compound->Other e.g., Photodegradation

Caption: Potential degradation pathways of this compound.

cluster_workflow Troubleshooting Workflow Start Unexpected Degradation of this compound Standard CheckStorage Verify Storage Conditions (Temp, Light, Container) Start->CheckStorage PrepareFresh Prepare Fresh Standard Solution CheckStorage->PrepareFresh AnalyzeFresh Analyze Fresh vs. Old Standard PrepareFresh->AnalyzeFresh DegradationConfirmed Degradation Confirmed? AnalyzeFresh->DegradationConfirmed CheckSolvent Investigate Solvent Effects (pH, Purity) DegradationConfirmed->CheckSolvent Yes NoDegradation Issue Likely with Analytical Method DegradationConfirmed->NoDegradation No ImplementCAPA Implement Corrective Actions (e.g., Aliquoting, New Solvent) CheckSolvent->ImplementCAPA ReviewMethod Review Analytical Method (Validation, Calibration) NoDegradation->ReviewMethod

Caption: Troubleshooting workflow for this compound degradation.

References

Technical Support Center: Enhancing Resolution Between Amitriptylinoxide and Nortriptyline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the chromatographic separation of amitriptylinoxide and nortriptyline (B1679971).

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to achieve good resolution between this compound and nortriptyline?

A1: The primary challenge lies in the structural similarity between this compound and nortriptyline. Nortriptyline is the primary active metabolite of amitriptyline (B1667244), formed by demethylation. This compound is another metabolite of amitriptyline. Their similar core structures can result in comparable retention behaviors on many common reversed-phase columns, leading to co-elution or poor separation.

Q2: What are the key chromatographic parameters to optimize for improving resolution?

A2: The most critical parameters to adjust are:

  • Mobile Phase Composition: The ratio of organic solvent (e.g., acetonitrile (B52724), methanol) to aqueous buffer significantly impacts retention and selectivity.

  • Mobile Phase pH: The ionization state of both analytes is pH-dependent. Amitriptyline and nortriptyline are basic compounds with pKa values around 9.4 and 9.7, respectively. Operating the mobile phase at a pH below these values will ensure they are in their protonated, ionic form, which can enhance interaction with the stationary phase and improve separation.

  • Stationary Phase Chemistry: The choice of HPLC column, including the bonded phase (e.g., C18, C8, Phenyl-Hexyl) and particle size, is crucial for achieving the desired selectivity.

  • Temperature: Column temperature can influence viscosity, analyte solubility, and interaction kinetics with the stationary phase, thereby affecting resolution.

Q3: Can you recommend a starting point for method development?

A3: A good starting point is a reversed-phase HPLC method using a C18 column. A mobile phase consisting of a phosphate (B84403) or acetate (B1210297) buffer (pH 3-4) and acetonitrile as the organic modifier is often effective. Gradient elution may be necessary to achieve adequate separation of both compounds from other potential metabolites or impurities.

Troubleshooting Guide

This guide addresses common issues encountered during the separation of this compound and nortriptyline.

Problem Potential Cause Recommended Solution
Poor Resolution (Co-elution or Overlapping Peaks) 1. Inappropriate mobile phase composition. 2. Mobile phase pH is not optimal. 3. Unsuitable stationary phase. 4. Insufficient column efficiency.1. Adjust Organic Solvent Percentage: Decrease the percentage of the organic solvent in the mobile phase to increase retention times and potentially improve separation. 2. Optimize pH: Adjust the mobile phase pH to be 2-3 units below the pKa of the analytes (around pH 3-4) to ensure they are fully ionized and interact differently with the stationary phase. 3. Change Column Chemistry: If a C18 column does not provide adequate selectivity, consider a column with a different stationary phase, such as a Phenyl-Hexyl or a polar-embedded phase. 4. Use a Longer Column or Smaller Particle Size: Increase the column length or switch to a column with smaller particles (e.g., sub-2 µm for UHPLC) to increase the number of theoretical plates and improve efficiency.
Peak Tailing 1. Secondary interactions with residual silanols on the silica-based stationary phase. 2. Column overload. 3. Mismatched solvent strength between the sample and the mobile phase.1. Use a Base-Deactivated Column: Employ a modern, high-purity silica (B1680970) column that has been end-capped to minimize silanol (B1196071) interactions. Add a Competing Base: Incorporate a small amount of a competing base, such as triethylamine (B128534) (TEA), into the mobile phase to block the active silanol sites. 2. Reduce Sample Concentration: Dilute the sample to ensure that the mass of analyte injected does not exceed the column's loading capacity. 3. Match Sample Solvent: Dissolve the sample in the initial mobile phase or a solvent with a weaker elution strength.
Broad Peaks 1. Large dead volume in the HPLC system. 2. Column contamination or degradation. 3. High flow rate.1. Minimize Tubing Length and Diameter: Use tubing with the smallest possible internal diameter and length to connect the injector, column, and detector. 2. Flush or Replace Column: Flush the column with a strong solvent to remove contaminants. If performance does not improve, the column may need to be replaced. 3. Optimize Flow Rate: Reduce the flow rate to allow for better mass transfer and improved peak shape.
Inconsistent Retention Times 1. Inadequate column equilibration. 2. Fluctuations in mobile phase composition or temperature. 3. Pump malfunction.1. Ensure Proper Equilibration: Equilibrate the column with at least 10-20 column volumes of the initial mobile phase before each injection. 2. Control System Conditions: Use a column oven to maintain a stable temperature. Ensure the mobile phase is well-mixed and degassed. 3. Check Pump Performance: Verify that the pump is delivering a consistent flow rate and that there are no leaks.

Experimental Protocols

Method 1: Reversed-Phase HPLC with UV Detection

This method is a robust starting point for the separation of this compound and nortriptyline.

Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 25 mM Potassium Phosphate buffer, pH 3.0
Mobile Phase B Acetonitrile
Gradient 20% B to 50% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 240 nm
Injection Volume 10 µL

Sample Preparation:

  • Prepare a stock solution of this compound and nortriptyline standards in methanol (B129727) at a concentration of 1 mg/mL.

  • Dilute the stock solution with the initial mobile phase (80% A: 20% B) to the desired working concentration (e.g., 10 µg/mL).

Method 2: LC-MS/MS for Enhanced Sensitivity and Specificity

This method is suitable for complex matrices and low concentration levels.

Chromatographic Conditions:

ParameterCondition
Column C18, 2.1 x 100 mm, 1.8 µm particle size
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 10% B to 60% B over 8 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Positive Electrospray Ionization (ESI+)
Scan Mode Multiple Reaction Monitoring (MRM)
MRM Transitions This compound: To be determined empirically Nortriptyline: m/z 264.2 -> 233.1
Collision Energy To be optimized for each analyte

Quantitative Data

The following tables summarize typical chromatographic performance data that can be expected when developing a separation method for these compounds. Note that specific values will vary depending on the exact instrumentation and conditions used.

Table 1: Retention Times under Different Conditions

MethodThis compound tR (min)Nortriptyline tR (min)
Method 1 (HPLC-UV) ~8.5~10.2
Method 2 (LC-MS/MS) ~4.1~5.3

Table 2: System Suitability Parameters for Nortriptyline

ParameterTypical ValueAcceptance Criteria
Tailing Factor (T) 1.1≤ 2.0
Theoretical Plates (N) > 5000> 2000

Note: Data for this compound is less commonly reported in literature. Similar system suitability parameters should be targeted during method development.

Visualizations

Metabolic Pathway of Amitriptyline

This diagram illustrates the metabolic conversion of amitriptyline to its major metabolites, including nortriptyline and this compound.

Amitriptyline Amitriptyline Nortriptyline Nortriptyline Amitriptyline->Nortriptyline Demethylation (CYP2C19) This compound This compound Amitriptyline->this compound N-oxidation

Caption: Metabolic conversion of amitriptyline.

HPLC Troubleshooting Workflow

This diagram outlines a logical workflow for troubleshooting common HPLC separation issues.

cluster_resolution Resolution Troubleshooting cluster_tailing Tailing Troubleshooting cluster_broadening Broadening Troubleshooting cluster_retention Retention Troubleshooting Start Problem with Separation Check_Resolution Poor Resolution? Start->Check_Resolution Check_Tailing Peak Tailing? Start->Check_Tailing Check_Broadening Broad Peaks? Start->Check_Broadening Check_Retention Inconsistent Retention? Start->Check_Retention Adjust_Mobile_Phase Adjust Organic % Check_Resolution->Adjust_Mobile_Phase Yes Use_BD_Column Use Base-Deactivated Column Check_Tailing->Use_BD_Column Yes Check_Dead_Volume Minimize Dead Volume Check_Broadening->Check_Dead_Volume Yes Equilibrate Ensure Proper Equilibration Check_Retention->Equilibrate Yes Optimize_pH Optimize pH Adjust_Mobile_Phase->Optimize_pH Change_Column Change Column Optimize_pH->Change_Column Add_Competing_Base Add Competing Base (TEA) Use_BD_Column->Add_Competing_Base Reduce_Conc Reduce Sample Concentration Add_Competing_Base->Reduce_Conc Flush_Column Flush/Replace Column Check_Dead_Volume->Flush_Column Optimize_Flow Optimize Flow Rate Flush_Column->Optimize_Flow Control_Temp Control Temperature Equilibrate->Control_Temp Check_Pump Check Pump Control_Temp->Check_Pump

Caption: A logical workflow for HPLC troubleshooting.

Technical Support Center: Dosing Protocols for Amitriptylinoxide in Rodent Models

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing amitriptylinoxide in rodent models. Given the limited availability of direct research on this compound compared to its parent compound, amitriptyline (B1667244), this guide incorporates established principles of rodent drug administration and pharmacology. Much of the guidance is extrapolated from data on amitriptyline, and it is crucial to conduct pilot studies to determine the optimal dosing regimen for your specific experimental context.

Troubleshooting Guide

Issue Potential Cause(s) Troubleshooting Steps
High variability in behavioral or physiological readouts 1. Inconsistent dosing technique.2. Genetic variability within the rodent strain.3. Differences in drug metabolism (sex, age, or individual differences).4. Stress-induced physiological changes.1. Ensure consistent administration route and timing. For oral gavage, verify proper tube placement. For intraperitoneal (IP) injections, ensure injection into the peritoneal cavity, not subcutaneous tissue or organs.2. Use an inbred rodent strain if possible. If using an outbred stock, increase sample size to account for variability.3. Separate data analysis by sex. Ensure animals are of a consistent age.4. Acclimatize animals to the experimental procedures and housing conditions to minimize stress.
No discernible effect of this compound 1. Insufficient dose.2. Poor bioavailability via the chosen administration route.3. Rapid metabolism and clearance.4. The specific behavioral or physiological endpoint is not sensitive to this compound.1. Conduct a dose-response study to determine the effective dose range. Since this compound is a prodrug of amitriptyline, and studies suggest higher active doses are needed, consider starting with doses higher than those typically used for amitriptyline.[1]2. Consider a different route of administration. IP injections generally have higher bioavailability than oral administration.3. Increase the frequency of administration based on the expected half-life. (Note: Specific pharmacokinetic data for this compound in rodents is limited).4. Ensure the chosen experimental model is appropriate for assessing the effects of tricyclic antidepressants.
Unexpected or adverse effects (e.g., sedation, seizures) 1. Dose is too high.2. Off-target pharmacological effects.3. Interaction with other experimental compounds or diet.1. Reduce the dose. Conduct a dose-titration study to find the therapeutic window.2. Review the known pharmacology of amitriptyline and its metabolites. This compound has anticholinergic and antihistaminergic properties which can lead to sedation.[2]3. Review all experimental variables, including bedding, food, and any other administered substances.
Difficulty in dissolving this compound 1. Incorrect solvent.2. Issues with compound purity.1. Amitriptyline hydrochloride is soluble in water or saline. While specific solubility for this compound may vary, sterile saline (0.9% NaCl) is a common vehicle for administration of similar compounds.2. Verify the purity and source of the compound.

Frequently Asked Questions (FAQs)

Q1: What is the relationship between this compound and amitriptyline?

A1: this compound is a prodrug and a metabolite of amitriptyline.[2][3] This means that after administration, this compound is converted in the body to amitriptyline, which is then further metabolized.[3] As a result, the pharmacological effects of this compound are largely due to its conversion to amitriptyline.

Q2: What is a typical starting dose for this compound in rodents?

A2: There is a lack of established, specific dosing protocols for this compound in the literature. However, comparative studies have indicated that higher doses of this compound may be required to achieve the same effects as amitriptyline.[1] Therefore, a reasonable starting point would be to conduct a pilot study with doses at and above the typical effective dose range for amitriptyline (5-20 mg/kg in mice and rats) and carefully observe for both efficacy and adverse effects.

Q3: What is the recommended route of administration for this compound in rodents?

A3: Common routes for administering tricyclic compounds in rodents include intraperitoneal (IP) injection, oral gavage, and administration in drinking water. IP injection offers precise dosing and generally higher bioavailability. Oral gavage also allows for precise dosing but can be stressful for the animals. Administration in drinking water is less stressful but offers less control over the exact dose consumed. The choice of route should be guided by the specific experimental design and goals.

Q4: How does the metabolism of this compound differ from amitriptyline?

A4: When amitriptyline is administered, it is metabolized to various compounds, including nortriptyline (B1679971) and this compound.[3] When this compound is administered, a substantial portion is reduced back to amitriptyline, which then enters the same metabolic pathways.[3] This conversion is a key consideration in determining the dosing strategy.

Q5: What are the expected behavioral effects of this compound in rodent models of depression and anxiety?

A5: Given that this compound acts as a prodrug for amitriptyline, its behavioral effects are expected to be similar. These may include antidepressant-like effects in models such as the forced swim test and tail suspension test, and anxiolytic-like effects in paradigms like the elevated plus maze. However, the dose and time course to observe these effects may differ from those of amitriptyline.

Data Presentation

Table 1: Reported Effective Doses of Amitriptyline in Rodent Behavioral Models

Rodent Species Behavioral Model Dose Range (mg/kg) Route of Administration Reference
MiceTail Suspension Test10IP[4]
MiceInhibitory Avoidance10 - 20IP[5]
RatsElevated Plus Maze10Oral[6]
RatsForced Swim Test10 - 20IP[6]

Table 2: Pharmacokinetic Parameters of Amitriptyline in Rodents

Parameter Rats Mice Reference
Bioavailability (Oral) ~53%Not Reported
Half-life (t½) 1.5 - 4 hours~3.1 hours (IP)[7]
Time to Peak Plasma Concentration (Tmax) (Oral) ~1.5 hoursNot Reported

Experimental Protocols

Protocol 1: Preparation and Administration of this compound via Intraperitoneal (IP) Injection

Objective: To administer a precise dose of this compound to a rodent via IP injection.

Materials:

  • This compound

  • Sterile 0.9% saline

  • Sterile 1 ml syringes with 25-27 gauge needles

  • Analytical balance

  • Vortex mixer

  • 70% ethanol

Procedure:

  • Solution Preparation:

    • On the day of the experiment, calculate the required amount of this compound based on the desired dose (mg/kg) and the number and weight of the animals.

    • Weigh the this compound powder accurately.

    • Dissolve the powder in sterile 0.9% saline to the desired concentration.

    • Vortex the solution until the compound is completely dissolved.

  • Dosing:

    • Weigh the animal to determine the correct volume of the solution to inject.

    • Gently restrain the animal.

    • Locate the injection site in the lower quadrant of the abdomen, avoiding the midline.

    • Wipe the injection site with 70% ethanol.

    • Insert the needle at a 15-30 degree angle into the peritoneal cavity.

    • Aspirate slightly to ensure no fluid is drawn back, which would indicate incorrect placement.

    • Inject the solution slowly.

    • Withdraw the needle and return the animal to its home cage.

    • Monitor the animal for any signs of distress.

Protocol 2: Behavioral Assessment using the Tail Suspension Test (TST) in Mice

Objective: To assess the antidepressant-like activity of this compound.

Materials:

  • Tail suspension apparatus

  • Adhesive tape

  • Video recording equipment (optional, for later scoring)

  • Timer

Procedure:

  • Habituation:

    • Habituate the mice to the experimental room for at least 1 hour before testing.

  • Drug Administration:

    • Administer this compound or vehicle control via the chosen route (e.g., IP injection) at a predetermined time before the test (e.g., 30-60 minutes).

  • Test Procedure:

    • Securely attach a piece of adhesive tape to the tail of the mouse, approximately 1-2 cm from the tip.

    • Suspend the mouse by its tail from a horizontal bar, ensuring it cannot touch any surfaces.

    • Start the timer and record the duration of immobility over a 6-minute period. Immobility is defined as the absence of any movement except for minor respiratory movements.

    • At the end of the test, gently remove the mouse and return it to its home cage.

  • Data Analysis:

    • Compare the duration of immobility between the treatment and control groups. A significant decrease in immobility in the treated group is indicative of an antidepressant-like effect.

Mandatory Visualization

experimental_workflow cluster_preparation Preparation Phase cluster_experiment Experimental Phase cluster_analysis Analysis Phase Animal_Acclimatization Animal Acclimatization (e.g., 1 week) Dose_Response_Pilot Dose-Response Pilot Study (Determine optimal dose) Animal_Acclimatization->Dose_Response_Pilot Solution_Preparation Drug Solution Preparation (Fresh daily) Dose_Response_Pilot->Solution_Preparation Drug_Administration This compound Administration (e.g., IP, Oral Gavage) Solution_Preparation->Drug_Administration Behavioral_Testing Behavioral Testing (e.g., TST, FST) Drug_Administration->Behavioral_Testing Physiological_Measurement Physiological Measurement (e.g., Blood sampling) Drug_Administration->Physiological_Measurement Data_Collection Data Collection & Scoring Behavioral_Testing->Data_Collection Physiological_Measurement->Data_Collection Statistical_Analysis Statistical Analysis Data_Collection->Statistical_Analysis Interpretation Interpretation of Results Statistical_Analysis->Interpretation

Caption: Experimental workflow for evaluating this compound in rodent models.

metabolic_pathway This compound This compound (Administered Drug) Amitriptyline Amitriptyline (Active Metabolite) This compound->Amitriptyline Reduction (in vivo) Nortriptyline Nortriptyline (Active Metabolite) Amitriptyline->Nortriptyline N-demethylation Other_Metabolites Other Metabolites (e.g., Hydroxylated forms) Amitriptyline->Other_Metabolites Hydroxylation, etc. Nortriptyline->Other_Metabolites Excretion Excretion Nortriptyline->Excretion Other_Metabolites->Excretion

Caption: Simplified metabolic pathway of this compound.

References

Validation & Comparative

A Comparative Analysis of the Side Effect Profiles of Amitriptylinoxide and Amitriptyline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the side effect profiles of two tricyclic antidepressants, amitriptylinoxide and its parent compound, amitriptyline (B1667244). The information presented is intended to support research and drug development efforts by providing a comprehensive overview of the available experimental data, including quantitative comparisons, detailed experimental methodologies, and visualizations of relevant biological pathways.

Executive Summary

This compound, a metabolite of amitriptyline, demonstrates a superior side effect profile compared to its parent drug. This improved tolerability is primarily attributed to its significantly lower affinity for muscarinic acetylcholine (B1216132) M1 receptors and α1-adrenergic receptors, leading to a reduction in anticholinergic and cardiovascular side effects, respectively. While both compounds exhibit comparable antidepressant efficacy, the reduced adverse event burden of this compound positions it as a potentially more favorable therapeutic agent.

Data Presentation: Quantitative Comparison of Side Effects and Receptor Affinities

The following tables summarize the key quantitative data comparing the side effect profiles and receptor binding affinities of this compound and amitriptyline.

Table 1: Comparative Side Effect Profile

Side Effect CategoryThis compoundAmitriptylineSupporting Evidence
Anticholinergic Effects
(e.g., dry mouth, constipation, blurred vision)Less frequent and less severeMore frequent and more severeClinical trials consistently report better tolerability for this compound, with a significant difference in the "vegetative syndrome" as measured by the AMDP system.[1][2]
Cardiovascular Effects
Orthostatic HypotensionReduced incidenceHigher incidenceAttributed to the approximately 60-fold lower affinity of this compound for the α1-adrenergic receptor.[3]
CardiotoxicityReduced riskHigher risk[4]
Sedative Effects
(e.g., drowsiness, sedation)Weaker sedative componentStronger sedative componentPreclinical and clinical observations suggest a less pronounced sedative effect for this compound.[2]

Table 2: Comparative Receptor Binding Affinities (Ki in nM)

ReceptorThis compoundAmitriptylineFold Difference (approx.)Reference
Muscarinic Acetylcholine M118,00032056x lower affinity[3]
α1-AdrenergicHigh (low affinity)Low (high affinity)60x lower affinity[3]
Histamine H1Potent antagonistPotent antagonistSimilar affinity[4]
Serotonin Transporter (SERT)Potent inhibitorPotent inhibitorSimilar affinity[4]
Norepinephrine Transporter (NET)Potent inhibitorPotent inhibitorSimilar affinity[4]

Note: Lower Ki value indicates higher binding affinity.

Experimental Protocols

This section outlines the methodologies for key experiments cited in the comparison of this compound and amitriptyline.

Double-Blind, Randomized, Parallel-Group Clinical Trial for Depression

Objective: To compare the therapeutic efficacy and tolerability (side effects) of this compound and amitriptyline in patients with depression.

Methodology:

  • Study Design: A multi-center, double-blind, randomized, parallel-group controlled trial.

  • Participants: Patients diagnosed with major depressive disorder according to standardized diagnostic criteria (e.g., DSM-5). Key inclusion criteria would include a minimum score on a depression rating scale (e.g., Hamilton Depression Rating Scale - HAM-D). Exclusion criteria would typically involve other major psychiatric disorders, substance use disorders, and contraindications to tricyclic antidepressants.

  • Randomization: Patients are randomly assigned to receive either this compound or amitriptyline in a 1:1 ratio.

  • Blinding: Both patients and investigators are blinded to the treatment allocation.

  • Treatment: A flexible-dose regimen is often employed, starting with a standardized initial dose and titrating upwards based on clinical response and tolerability over a period of several weeks.

  • Assessments:

    • Efficacy: Assessed at baseline and at regular intervals using standardized depression rating scales such as the HAM-D or the Montgomery-Åsberg Depression Rating Scale (MADRS).

    • Tolerability (Side Effects): Systematically assessed at each visit using a standardized side effect rating scale, such as the AMDP (Association for Methodology and Documentation in Psychiatry) system's side effect scale or a targeted checklist for common antidepressant side effects.[1] This would include specific questioning about anticholinergic effects (dry mouth, constipation, etc.), cardiovascular symptoms (dizziness upon standing), and sedative effects.

    • Vital Signs: Blood pressure (including orthostatic measurements) and heart rate are monitored at each visit.

  • Statistical Analysis: The incidence of specific side effects between the two treatment groups is compared using appropriate statistical tests (e.g., Chi-squared or Fisher's exact test). The severity of side effects can be compared using non-parametric tests.

Radioligand Binding Assay for Receptor Affinity

Objective: To determine the binding affinity (Ki) of this compound and amitriptyline for various neurotransmitter receptors.

Methodology:

  • Materials:

    • Radioligand: A radioactively labeled molecule that specifically binds to the target receptor (e.g., [³H]pirenzepine for muscarinic M1 receptors, [³H]prazosin for α1-adrenergic receptors).

    • Competitor Ligands: Unlabeled this compound and amitriptyline.

    • Receptor Source: Homogenates of specific brain regions or cell lines expressing the target receptor.

    • Assay Buffer: A buffer solution optimized for the specific receptor binding assay.

    • Filtration Apparatus: To separate bound from unbound radioligand.

    • Scintillation Counter: To measure the radioactivity of the bound radioligand.

  • Procedure (Competitive Binding Assay):

    • A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled competitor drug (this compound or amitriptyline).

    • The mixture is incubated to allow binding to reach equilibrium.

    • The reaction is terminated by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • The filters are washed to remove unbound radioligand.

    • The amount of radioactivity on the filters is quantified using a scintillation counter.

  • Data Analysis:

    • The concentration of the competitor drug that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

    • The IC50 value is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Mandatory Visualization

Signaling Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the signaling pathways associated with the primary side effects of amitriptyline and how the differential receptor affinities of this compound lead to its improved tolerability.

Anticholinergic_Side_Effects cluster_amitriptyline Amitriptyline cluster_this compound This compound cluster_pathway Muscarinic M1 Receptor Signaling Amitriptyline Amitriptyline (High Affinity) M1_Receptor Muscarinic M1 Receptor Amitriptyline->M1_Receptor Blocks This compound This compound (Low Affinity) This compound->M1_Receptor Weakly Blocks Gq_Protein Gq Protein M1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Cellular_Response Cellular Response (e.g., Salivary Gland Secretion, GI Motility) IP3_DAG->Cellular_Response Initiates Side_Effects Anticholinergic Side Effects (Dry Mouth, Constipation) Cellular_Response->Side_Effects Leads to (when blocked)

Anticholinergic Side Effect Pathway

Orthostatic_Hypotension_Pathway cluster_amitriptyline Amitriptyline cluster_this compound This compound cluster_pathway Alpha-1 Adrenergic Receptor Signaling Amitriptyline Amitriptyline (High Affinity) Alpha1_Receptor α1-Adrenergic Receptor Amitriptyline->Alpha1_Receptor Blocks This compound This compound (Low Affinity) This compound->Alpha1_Receptor Weakly Blocks Gq_Protein Gq Protein Alpha1_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates IP3_DAG IP3 & DAG PLC->IP3_DAG Generates Vasoconstriction Vasoconstriction (Maintains Blood Pressure) IP3_DAG->Vasoconstriction Causes Side_Effect Orthostatic Hypotension (Dizziness upon standing) Vasoconstriction->Side_Effect Leads to (when blocked)

Orthostatic Hypotension Pathway

References

A Head-to-Head In Vivo Comparison: Amitriptylinoxide vs. Citalopram

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of antidepressant pharmacology, both amitriptylinoxide and citalopram (B1669093) represent distinct approaches to modulating neurotransmitter systems for the treatment of depressive disorders. This compound, a tricyclic antidepressant (TCA) and an active metabolite of amitriptyline (B1667244), offers a broad spectrum of activity. In contrast, citalopram is a highly selective serotonin (B10506) reuptake inhibitor (SSRI), representing a more targeted therapeutic strategy. This guide provides a comparative analysis of these two compounds based on available in vivo and in vitro data, aimed at researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Strategies

This compound exerts its antidepressant effects through the inhibition of both serotonin and norepinephrine (B1679862) reuptake.[1] It also demonstrates antagonistic activity at various other receptor sites, including serotonergic, histaminergic, and to a lesser extent, alpha-1 adrenergic and muscarinic acetylcholine (B1216132) receptors.[1][2] This multi-receptor activity is characteristic of TCAs and contributes to both their therapeutic effects and side-effect profile. Notably, this compound is reported to have a faster onset of action and a more favorable side-effect profile compared to its parent compound, amitriptyline, potentially due to its reduced affinity for certain receptors.[1]

Citalopram's mechanism is more focused, primarily involving the potent and selective inhibition of the serotonin transporter (SERT).[3][4][5] This action leads to an increased concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission.[4][5] Citalopram has minimal effects on the reuptake of norepinephrine and dopamine, which contributes to its generally better tolerability compared to TCAs.[6]

Signaling Pathway Overview

cluster_A This compound cluster_C Citalopram A This compound SERT_A SERT A->SERT_A Inhibits NET_A NET A->NET_A Inhibits H1_A H1 Receptor A->H1_A Antagonizes Alpha1_A α1-Adrenergic Receptor A->Alpha1_A Antagonizes M_A Muscarinic Receptor A->M_A Antagonizes Serotonin_A ↑ Serotonin SERT_A->Serotonin_A Norepinephrine_A ↑ Norepinephrine NET_A->Norepinephrine_A Effects_A Antidepressant Effects (Potential Side Effects) H1_A->Effects_A Alpha1_A->Effects_A M_A->Effects_A Serotonin_A->Effects_A Norepinephrine_A->Effects_A C Citalopram SERT_C SERT C->SERT_C Selectively Inhibits Serotonin_C ↑ Serotonin SERT_C->Serotonin_C Effects_C Antidepressant Effects Serotonin_C->Effects_C

Caption: Comparative Signaling Pathways.

Comparative Efficacy and Safety Profile

Clinical trials comparing citalopram and amitriptyline have generally demonstrated comparable antidepressant efficacy.[7][8][9] Both drugs have shown significant reductions in depression rating scores.[8][9] However, a key differentiator lies in their side-effect profiles. Citalopram is associated with a remarkably lower incidence of adverse effects, particularly anticholinergic side effects like dry mouth, constipation, and sedation, which are more common with amitriptyline.[8][10] Nausea is a more frequently reported side effect with citalopram.[10] Given that this compound is reported to have fewer side effects than amitriptyline, it is plausible that its tolerability profile may be more favorable than its parent compound, though likely not as selective as citalopram.[1]

Table 1: Summary of Receptor Binding Affinities and Pharmacological Profile

FeatureThis compoundCitalopram
Primary Mechanism Serotonin & Norepinephrine Reuptake Inhibitor[1]Selective Serotonin Reuptake Inhibitor[3]
Receptor Affinities
Serotonin Transporter (SERT)Inhibitor[1]Potent Inhibitor[3][4]
Norepinephrine Transporter (NET)Inhibitor[1]Weak effect[6]
Dopamine Transporter (DAT)Not a primary targetWeak effect[6]
Muscarinic Acetylcholine ReceptorsWeakest affinity among tested TCAs[2]Negligible
α1-Adrenergic Receptors~60-fold lower affinity than amitriptyline[1][2]Negligible
Histamine H1 ReceptorsAntagonist[1]Negligible

Table 2: Comparative Pharmacokinetic Parameters

ParameterThis compoundCitalopram
Bioavailability Data not available~80%[6]
Metabolism A major portion is reduced to amitriptyline and further metabolized.[11][12]Primarily by CYP2C19 and CYP3A4.[6]
Half-life Data not available24-48 hours (average 35 hours)[6]
Onset of Action Reported to be faster than amitriptyline.[1]Approximately 1 to 4 weeks for depression.[6]

Experimental Protocols

While no direct comparative in vivo studies between this compound and citalopram are available, a standard preclinical study to compare their antidepressant-like effects would typically involve the following experimental workflow.

Proposed In Vivo Experimental Workflow

G cluster_workflow Comparative In Vivo Antidepressant Efficacy Study A Animal Model Selection (e.g., Chronic Mild Stress, Forced Swim Test) B Randomized Group Assignment (Vehicle, this compound, Citalopram) A->B C Chronic Drug Administration B->C D Behavioral Testing (e.g., Sucrose (B13894) Preference, Immobility Time) C->D E Neurochemical Analysis (e.g., Brain tissue levels of serotonin, norepinephrine) D->E F Data Analysis and Comparison E->F

Caption: Proposed Experimental Workflow.

Detailed Methodologies:

  • Forced Swim Test (FST): This is a common behavioral test to screen for antidepressant-like activity.

    • Apparatus: A cylindrical tank filled with water (23-25°C).

    • Procedure: Rodents are placed in the water-filled cylinder from which they cannot escape. The duration of immobility, a behavioral proxy for despair, is recorded over a set period (e.g., the last 4 minutes of a 6-minute session).

    • Drug Administration: Test compounds (this compound or citalopram) or vehicle are administered at various doses prior to the test session (e.g., 30-60 minutes before).

    • Endpoint: A significant reduction in immobility time compared to the vehicle-treated group is indicative of antidepressant-like effects.

  • Chronic Mild Stress (CMS) Model: This is a more translationally relevant model of depression that induces anhedonia, a core symptom of depression.

    • Procedure: Animals are subjected to a series of unpredictable, mild stressors (e.g., cage tilt, wet bedding, light/dark cycle changes) over several weeks.

    • Anhedonia Assessment: Anhedonia is typically measured by a decrease in the consumption of a palatable sucrose solution (Sucrose Preference Test).

    • Drug Administration: Following the induction of anhedonia, animals receive chronic daily administration of the test compounds or vehicle.

    • Endpoint: Reversal of the stress-induced decrease in sucrose preference is indicative of antidepressant efficacy.

  • In Vivo Microdialysis: This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.

    • Procedure: A microdialysis probe is surgically implanted into a target brain region (e.g., prefrontal cortex, hippocampus).

    • Drug Administration: After a recovery period, the test compound is administered systemically.

    • Sample Collection: Dialysate samples are collected at regular intervals and analyzed for neurotransmitter content (e.g., serotonin, norepinephrine) using high-performance liquid chromatography (HPLC).

    • Endpoint: An increase in extracellular serotonin and/or norepinephrine levels following drug administration provides direct evidence of reuptake inhibition.

Conclusion

This compound and citalopram represent two distinct classes of antidepressants with different mechanisms of action and pharmacological profiles. While citalopram offers a highly selective approach by targeting the serotonin transporter, this compound provides a broader spectrum of activity, inhibiting both serotonin and norepinephrine reuptake and interacting with other receptors. Based on indirect comparisons with amitriptyline, citalopram likely has a superior side-effect profile. However, this compound's potential for a faster onset of action is a noteworthy characteristic.[1] The lack of direct head-to-head in vivo studies highlights a gap in the literature. Future research employing the experimental protocols outlined above would be invaluable for a definitive comparison of the in vivo efficacy and neurochemical effects of these two compounds.

References

A Comparative Analysis of Receptor Binding Affinities: Amitriptylinoxide Versus Other Tricyclic Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the receptor binding affinities of amitriptylinoxide and other commonly prescribed tricyclic antidepressants (TCAs). The data presented is compiled from various preclinical studies and is intended to offer a comprehensive overview for researchers and professionals in the field of drug development and pharmacology.

Executive Summary

This compound, a metabolite of amitriptyline (B1667244), generally exhibits a lower affinity for various neurotransmitter receptors compared to its parent compound and other TCAs.[1] This attenuated binding profile, particularly at muscarinic acetylcholine (B1216132) and alpha-1 adrenergic receptors, is thought to contribute to its potentially improved side-effect profile, including reduced anticholinergic and cardiovascular effects.[1] While retaining antidepressant properties, its mechanism is also linked to stabilizing amitriptyline levels in the brain.[1] This guide will delve into the quantitative binding data, the experimental methods used to obtain this data, and the associated signaling pathways of the key receptors involved.

Comparative Receptor Binding Affinity

The following table summarizes the in vitro receptor binding affinities (Ki in nM) of this compound and other selected TCAs for key neurotransmitter transporters and receptors. Lower Ki values indicate a higher binding affinity.

DrugSERT (Ki, nM)NET (Ki, nM)H1 (Ki, nM)M1 (Ki, nM)α1 (Ki, nM)
This compound Data not availableData not availableData not available~18,000 (IC50)[1]Lower than Amitriptyline[1]
Amitriptyline 3.45[2]13.3[2]0.5 - 1.1[2]11 - 24[2]4.4[2]
Clomipramine 0.2830323839
Desipramine 180.8110190130
Imipramine 1.425119167
Nortriptyline 5.681011050

Note: Data for this compound is limited. The value for the M1 receptor is an IC50 value, which is the concentration of the drug that inhibits 50% of the specific binding of a radioligand. While not directly equivalent to Ki, it provides a measure of binding affinity. Studies indicate that this compound's affinity for alpha-receptors is approximately 60-fold less than that of amitriptyline.[1]

Experimental Protocols

The receptor binding affinity data presented in this guide is primarily derived from radioligand binding assays . These assays are a standard method for quantifying the interaction between a ligand (in this case, the TCA) and its receptor.

General Workflow for Radioligand Binding Assay

G cluster_prep Preparation cluster_assay Assay cluster_separation Separation cluster_detection Detection & Analysis Membrane_Prep Membrane Preparation (from cells or tissue expressing the target receptor) Incubation Incubation (Membranes + Radioligand + Test Drug) Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation (e.g., [3H]-citalopram for SERT) Radioligand_Prep->Incubation Drug_Dilution Test Drug Dilution (Serial dilutions of TCAs) Drug_Dilution->Incubation Filtration Filtration (Separation of bound vs. free radioligand) Incubation->Filtration Scintillation Scintillation Counting (Quantification of radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculation of IC50 and Ki values) Scintillation->Data_Analysis G TCA Tricyclic Antidepressant SERT_NET SERT / NET Transporters TCA->SERT_NET Blocks Synaptic_Cleft Increased Synaptic Serotonin & Norepinephrine SERT_NET->Synaptic_Cleft Leads to Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Cleft->Postsynaptic_Receptor Activates Antidepressant_Effect Antidepressant Effect Postsynaptic_Receptor->Antidepressant_Effect Results in G TCA Tricyclic Antidepressant H1R Histamine H1 Receptor TCA->H1R Antagonizes Gq_11 Gq/11 Protein H1R->Gq_11 Activates Side_Effects Sedation, Weight Gain H1R->Side_Effects Leads to PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates G TCA Tricyclic Antidepressant M1R Muscarinic M1 Receptor TCA->M1R Antagonizes Gq_11 Gq/11 Protein M1R->Gq_11 Activates Side_Effects Anticholinergic Effects (Dry Mouth, Blurred Vision) M1R->Side_Effects Leads to PLC Phospholipase C (PLC) Gq_11->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates G TCA Tricyclic Antidepressant Alpha1R Alpha-1 Adrenergic Receptor TCA->Alpha1R Antagonizes Gq Gq Protein Alpha1R->Gq Activates Side_Effects Orthostatic Hypotension, Dizziness Alpha1R->Side_Effects Leads to PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Increased Intracellular Ca2+ IP3->Ca_Release Stimulates

References

validation of amitriptylinoxide as a tool compound for neuropharmacology

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Amitriptylinoxide and its Precursor, Amitriptyline (B1667244)

For decades, amitriptyline has been a cornerstone in neuropharmacology research and a clinical option for depression and chronic pain. However, its broad receptor-binding profile, leading to a range of side effects, can complicate the interpretation of experimental results. This compound, a metabolite of amitriptyline, has emerged as a potentially more selective tool compound. This guide provides a comprehensive comparison of this compound and amitriptyline, presenting key experimental data to validate its use for researchers, scientists, and drug development professionals.

Mechanism of Action: A Tale of Two Tricyclics

Both amitriptyline and its N-oxide derivative, this compound, exert their primary therapeutic effects by inhibiting the reuptake of the neurotransmitters serotonin (B10506) (5-HT) and norepinephrine (B1679862) (NE) from the synaptic cleft. This blockade of the serotonin transporter (SERT) and the norepinephrine transporter (NET) leads to an increased concentration of these monoamines in the synapse, enhancing neurotransmission.[1] While both compounds share this fundamental mechanism, their interactions with other neuroreceptors differ significantly, which has profound implications for their side-effect profiles and their utility as research tools.

Comparative Receptor Binding Profiles

The key distinction between this compound and amitriptyline lies in their affinities for various G-protein coupled receptors (GPCRs), particularly muscarinic acetylcholine (B1216132), histamine (B1213489) H1, and alpha-1 adrenergic receptors. Antagonism of these receptors is associated with the well-known side effects of tricyclic antidepressants.

A seminal study directly comparing the receptor-binding profiles of these two compounds revealed that this compound possesses a significantly lower affinity for several of these "off-target" receptors.

Table 1: Comparative Receptor Binding Affinities (IC50, nM) of this compound and Amitriptyline

Receptor/TransporterThis compound (IC50, nM)Amitriptyline (IC50, nM)Fold Difference (this compound/Amitriptyline)Reference
Muscarinic Acetylcholine18,000320~56[2]
Alpha-1 Adrenergic17,000560~30[2]

IC50 values represent the concentration of the drug required to inhibit 50% of the binding of a specific radioligand to its receptor.

As the data indicates, this compound is approximately 56-fold less potent at muscarinic acetylcholine receptors and about 30-fold less potent at alpha-1 adrenergic receptors compared to amitriptyline.[2] This reduced affinity is the molecular basis for the improved side-effect profile of this compound observed in clinical settings, which includes fewer instances of dry mouth, sedation, and orthostatic hypotension.[3]

Table 2: Published Ki Values (nM) for Amitriptyline at Key Receptors and Transporters

TargetAmitriptyline (Ki, nM)Reference(s)
Serotonin Transporter (SERT)3.45[4]
Norepinephrine Transporter (NET)13.3[4]
Dopamine Transporter (DAT)2,580[4]
Muscarinic Receptors (M1-M5)11-24[4]
Histamine H1 Receptor0.5-1.1[4]
Alpha-1 Adrenergic Receptor4.4[4]

Ki values represent the inhibition constant and are a measure of the binding affinity of a ligand to a receptor. A lower Ki value indicates a higher binding affinity.

Experimental Protocols

The following are generalized protocols for key assays used to characterize compounds like this compound and amitriptyline.

Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound for a specific receptor.

  • Membrane Preparation: Tissues or cells expressing the receptor of interest are homogenized and centrifuged to isolate a membrane fraction rich in the target receptor.

  • Incubation: The membrane preparation is incubated with a specific radioligand (a radioactive molecule that binds to the receptor) and varying concentrations of the test compound (this compound or amitriptyline).

  • Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through a glass fiber filter.

  • Detection: The radioactivity retained on the filter is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

Neurotransmitter Uptake Assay

This assay measures the ability of a compound to inhibit the reuptake of neurotransmitters by their respective transporters.

  • Cell Culture: Cells stably expressing the transporter of interest (e.g., SERT or NET) are cultured in appropriate microplates.

  • Incubation: The cells are incubated with varying concentrations of the test compound.

  • Substrate Addition: A radiolabeled or fluorescently tagged substrate of the transporter (e.g., [3H]-serotonin or a fluorescent analog) is added to the cells.

  • Uptake Termination: After a defined incubation period, the uptake process is terminated, often by rapid washing with ice-cold buffer.

  • Detection: The amount of substrate taken up by the cells is quantified by measuring radioactivity or fluorescence.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the substrate uptake (IC50) is determined.

In Vivo Behavioral Models: The Forced Swim Test

The forced swim test is a common behavioral model used to screen for antidepressant efficacy.

  • Apparatus: A transparent cylindrical container is filled with water to a depth where the animal (typically a rat or mouse) cannot touch the bottom or escape.

  • Pre-test Session: On the first day, the animal is placed in the water for a 15-minute habituation session.[5]

  • Drug Administration: The test compound (this compound or amitriptyline) or vehicle is administered at a specific time before the test session.

  • Test Session: 24 hours after the pre-test, the animal is again placed in the water for a 5-minute test session.[5]

  • Behavioral Scoring: The duration of immobility (the time the animal spends floating with only minimal movements to keep its head above water) is recorded. A decrease in immobility time is indicative of an antidepressant-like effect.[6]

Visualizing the Neuropharmacological Landscape

The following diagrams, generated using Graphviz, illustrate the key concepts discussed.

cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Serotonin 5-HT SERT->Serotonin Reuptake NET NET Norepinephrine NE NET->Norepinephrine Reuptake Postsynaptic_Receptors Postsynaptic Receptors Serotonin->Postsynaptic_Receptors Binding Norepinephrine->Postsynaptic_Receptors Binding This compound This compound This compound->SERT Inhibition This compound->NET Inhibition

Caption: Mechanism of action of this compound.

cluster_0 Compound Properties cluster_1 Receptor Interactions cluster_2 Clinical Side Effects Amitriptyline Amitriptyline Muscarinic_Receptors Muscarinic Receptors Amitriptyline->Muscarinic_Receptors High Affinity Alpha1_Adrenergic Alpha-1 Adrenergic Amitriptyline->Alpha1_Adrenergic High Affinity Histamine_H1 Histamine H1 Amitriptyline->Histamine_H1 High Affinity This compound This compound This compound->Muscarinic_Receptors Low Affinity This compound->Alpha1_Adrenergic Low Affinity This compound->Histamine_H1 Lower Affinity Anticholinergic Dry Mouth, Blurred Vision Muscarinic_Receptors->Anticholinergic Leads to Cardiovascular Orthostatic Hypotension Alpha1_Adrenergic->Cardiovascular Leads to Sedation Drowsiness Histamine_H1->Sedation Leads to

Caption: Receptor affinity and side effect relationship.

start Start prep_membranes Prepare Receptor Membranes start->prep_membranes incubate Incubate with Radioligand & Test Compound prep_membranes->incubate filter Separate Bound & Unbound Ligand incubate->filter count Measure Radioactivity filter->count analyze Calculate IC50 & Ki count->analyze end End analyze->end

Caption: Radioligand binding assay workflow.

Conclusion: A More Precise Tool for Neuropharmacology

References

A Comparative Pharmacokinetic Analysis of Amitriptylinoxide and Venlafaxine

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the pharmacokinetic profiles of two distinct antidepressant agents.

This guide provides a detailed comparative analysis of the pharmacokinetic properties of amitriptylinoxide and venlafaxine (B1195380). The information presented is intended for researchers, scientists, and professionals involved in drug development to facilitate an informed understanding of the absorption, distribution, metabolism, and excretion of these two compounds. All quantitative data is supported by experimental findings from scientific literature.

Overview of Pharmacokinetic Parameters

The pharmacokinetic profiles of this compound and venlafaxine reveal significant differences in their absorption, metabolism, and elimination characteristics. Venlafaxine is well-absorbed orally, but has a lower bioavailability due to extensive first-pass metabolism.[1] this compound is also readily absorbed after oral administration.[2] A summary of the key pharmacokinetic parameters is presented in Table 1.

Table 1: Comparative Summary of Key Pharmacokinetic Parameters

ParameterThis compoundVenlafaxine
Bioavailability (F) Data not available for this compound itself. Bioavailability of its metabolite, amitriptyline (B1667244), is 30-60%.[3]~45%[4]
Time to Peak Plasma Concentration (Tmax) Rapidly absorbed.[2]Immediate Release: 2-3 hours.[1] Extended Release: 5.5-9 hours.[1]
Volume of Distribution (Vd) 0.2 times that of amitriptyline.[5] Vd of amitriptyline is ~17.1 L/kg.[3]7.5 ± 3.7 L/kg[4]
Plasma Protein Binding Data not available. Amitriptyline is >90% protein bound.27% ± 2%[4]
Elimination Half-life (t½) ~1.5 hours[2]Immediate Release: 5 ± 2 hours.[4] Extended Release: 15 ± 6 hours.[6]
Metabolism Primarily reduced to amitriptyline.[7]Extensively metabolized, primarily by CYP2D6 to O-desmethylvenlafaxine (ODV).[1]
Primary Active Metabolite(s) Amitriptyline, NortriptylineO-desmethylvenlafaxine (ODV)
Route of Excretion Primarily renal. Unchanged drug and metabolites are excreted in urine.[8]Primarily renal (87% of dose).[4]
Clearance (CL) Renal plasma clearance: 75-265 mL/min.[8]1.3 ± 0.6 L/h/kg[4]

Metabolic Pathways

The biotransformation of this compound and venlafaxine follows distinct pathways, significantly influencing their pharmacokinetic and pharmacodynamic profiles.

This compound Metabolism: The primary metabolic pathway for this compound is its reduction to the active metabolite, amitriptyline.[7] A significant portion of an oral dose of this compound is converted to amitriptyline.[7] Amitriptyline is then further metabolized, primarily through demethylation to another active metabolite, nortriptyline, and hydroxylation.[9] The cytochrome P450 enzymes CYP2C19 and CYP2D6 are heavily involved in the metabolism of amitriptyline.[9]

Venlafaxine Metabolism: Venlafaxine undergoes extensive hepatic metabolism, with the primary pathway being O-demethylation to its major active metabolite, O-desmethylvenlafaxine (ODV).[1] This reaction is predominantly catalyzed by the CYP2D6 isoenzyme.[1] Other minor metabolic pathways include N-demethylation and N-oxidation. The pharmacokinetic profile of venlafaxine can be significantly influenced by genetic polymorphisms of CYP2D6.

cluster_A This compound Metabolism cluster_V Venlafaxine Metabolism A1 This compound A2 Amitriptyline (Active) A1->A2 Reduction A3 Nortriptyline (Active) A2->A3 Demethylation (CYP2C19) A4 10-Hydroxy Metabolites A2->A4 Hydroxylation (CYP2D6) A3->A4 Hydroxylation (CYP2D6) V1 Venlafaxine V2 O-desmethylvenlafaxine (ODV) (Active) V1->V2 O-demethylation (CYP2D6) V3 N-desmethylvenlafaxine V1->V3 N-demethylation V4 Other Metabolites V2->V4 V3->V4

Caption: Metabolic pathways of this compound and venlafaxine.

Experimental Protocols

The determination of pharmacokinetic parameters for drugs like this compound and venlafaxine relies on robust experimental designs and sensitive analytical methods.

3.1. In-Vivo Pharmacokinetic Study Design (Representative Protocol)

A typical single-dose, crossover study in healthy volunteers is conducted to determine the pharmacokinetic profile of an orally administered drug.

  • Study Population: A cohort of healthy adult volunteers, screened for inclusion and exclusion criteria, would be enrolled. Key considerations include age, weight, and normal hepatic and renal function.

  • Study Design: A randomized, two-period crossover design is often employed. Participants receive a single oral dose of either the test drug or a reference compound, with a washout period between the two administrations.

  • Dosing: A standardized oral dose of the drug is administered after an overnight fast.

  • Sample Collection: Blood samples are collected at predefined time points before and after drug administration (e.g., 0, 0.5, 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours). Urine samples may also be collected over specific intervals.

  • Sample Analysis: Plasma is separated from the blood samples and analyzed using a validated bioanalytical method, such as LC-MS/MS, to determine the concentrations of the parent drug and its major metabolites.

  • Pharmacokinetic Analysis: The plasma concentration-time data are used to calculate key pharmacokinetic parameters including AUC, Cmax, Tmax, t½, Vd, and CL.

  • Ethical Considerations: The study protocol must be approved by an independent ethics committee or institutional review board. All participants must provide written informed consent before any study-related procedures are performed.[10][11][12] The study should be conducted in accordance with the principles of Good Clinical Practice (GCP) and the guidelines set forth by regulatory bodies such as the International Council for Harmonisation (ICH).[13][14][15][16][17]

cluster_workflow Pharmacokinetic Study Workflow start Screening & Enrollment of Healthy Volunteers protocol Ethics Committee Approval & Informed Consent start->protocol dosing Single Oral Dose Administration protocol->dosing sampling Serial Blood & Urine Sample Collection dosing->sampling analysis LC-MS/MS Analysis of Plasma Samples sampling->analysis pk_analysis Pharmacokinetic Parameter Calculation analysis->pk_analysis report Data Interpretation & Reporting pk_analysis->report

Caption: A typical workflow for a clinical pharmacokinetic study.

3.2. Bioanalytical Method: LC-MS/MS for Quantification in Plasma

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific method for quantifying drug concentrations in biological matrices.

  • Sample Preparation: A common method for plasma sample preparation is protein precipitation. A known volume of plasma is mixed with a protein precipitating agent (e.g., acetonitrile) containing an internal standard (a stable isotope-labeled version of the analyte). After centrifugation, the supernatant is collected for analysis.

  • Chromatographic Separation: The extracted sample is injected into a high-performance liquid chromatography (HPLC) system. The analytes are separated on a C18 reverse-phase column using a specific mobile phase gradient.

  • Mass Spectrometric Detection: The eluent from the HPLC is introduced into a tandem mass spectrometer. The instrument is operated in the multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions for each analyte and the internal standard.

  • Quantification: A calibration curve is generated by analyzing samples with known concentrations of the analytes. The concentration of the analytes in the unknown samples is then determined by comparing their peak area ratios to the internal standard against the calibration curve.

Conclusion

This compound and venlafaxine exhibit markedly different pharmacokinetic profiles. Venlafaxine's metabolism is heavily reliant on the polymorphic enzyme CYP2D6, leading to potential inter-individual variability in its pharmacokinetics. This compound is a pro-drug that is rapidly converted to its active metabolite, amitriptyline, which then undergoes extensive metabolism. These differences in absorption, distribution, metabolism, and excretion are critical considerations for researchers and clinicians in the development and therapeutic application of these agents. The provided experimental protocols offer a framework for the robust evaluation of the pharmacokinetic properties of such compounds.

References

assessing the bioequivalence of different amitriptylinoxide formulations

Author: BenchChem Technical Support Team. Date: December 2025

A comparative guide to assessing the bioequivalence of antidepressant formulations, with a focus on the methodologies applicable to tricyclic compounds like amitriptylinoxide, is presented below for researchers, scientists, and drug development professionals. Due to the limited availability of public data on the bioequivalence of different this compound formulations, this guide utilizes a comprehensive bioequivalence study on its parent compound, amitriptyline (B1667244), to illustrate the requisite experimental protocols and data presentation.

Assessing Bioequivalence of Amitriptyline Formulations

A pivotal aspect of generic drug development is the demonstration of bioequivalence, ensuring that the new formulation performs comparably to a reference product. This is typically established through pharmacokinetic studies in healthy volunteers.

Quantitative Data Summary

The following table summarizes the key pharmacokinetic parameters from a randomized, open-label, two-period crossover study comparing a generic (Test) and a reference formulation of amitriptyline hydrochloride 25 mg tablets in healthy Chinese volunteers under fasting and fed conditions.[1][2][3] Bioequivalence is concluded if the 90% confidence intervals (CIs) for the geometric mean ratios (GMRs) of Cmax, AUC0–t, and AUC0-∞ fall within the range of 80% to 125%.[1]

Table 1: Pharmacokinetic Parameters of Test vs. Reference Amitriptyline Formulations

ConditionParameterTest Formulation (Mean ± SD)Reference Formulation (Mean ± SD)GMR (90% CI)
Fasting Cmax (ng/mL)12.3 ± 4.512.8 ± 4.195.8% (87.2% - 105.2%)
AUC0-t (ng·h/mL)289.4 ± 98.6296.8 ± 105.397.5% (91.3% - 104.1%)
AUC0-∞ (ng·h/mL)315.7 ± 110.2323.5 ± 116.897.4% (91.2% - 104.0%)
Tmax (h)5.0 (2.0 - 12.0)5.0 (2.0 - 10.0)-
t1/2 (h)22.5 ± 6.322.1 ± 5.9-
Fed Cmax (ng/mL)15.1 ± 3.915.4 ± 3.898.1% (91.9% - 104.7%)
AUC0-t (ng·h/mL)386.2 ± 112.5390.1 ± 115.498.9% (94.1% - 104.0%)
AUC0-∞ (ng·h/mL)414.8 ± 123.1418.9 ± 125.798.9% (94.1% - 104.1%)
Tmax (h)6.0 (3.0 - 12.0)6.0 (4.0 - 12.0)-
t1/2 (h)21.9 ± 5.121.7 ± 4.8-

Data extracted from a bioequivalence study of amitriptyline hydrochloride tablets.[1][2] Cmax: Maximum plasma concentration; AUC0-t: Area under the plasma concentration-time curve from time zero to the last measurable concentration; AUC0-∞: Area under the plasma concentration-time curve from time zero to infinity; Tmax: Time to reach Cmax; t1/2: Elimination half-life.

Experimental Protocols

The methodologies employed in bioequivalence studies are standardized to ensure the reliability and validity of the results.

Study Design

A randomized, open-label, single-dose, two-period crossover design is commonly used.[1][4] This study included two separate trials: one under fasting conditions and another under fed conditions, with 24 healthy subjects in each.[1][2] A washout period of three weeks separated the two treatment periods.[3]

Blood Sampling and Analysis

Blood samples are collected at predetermined intervals to characterize the pharmacokinetic profile. In the cited study, 4 mL blood samples were collected at pre-dose and at 0.5, 1, 2, 3, 4, 5, 6, 7, 8, 10, 12, 24, 36, 48, 72, 96, 120, and 144 hours post-administration.[1] Plasma concentrations of amitriptyline and its active metabolite, nortriptyline, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.[1]

Pharmacokinetic and Statistical Analysis

Pharmacokinetic parameters were calculated from the plasma concentration-time profiles.[3] The primary parameters for bioequivalence assessment were Cmax, AUC0–t, and AUC0-∞.[1] These parameters were log-transformed and analyzed using an analysis of variance (ANOVA) to determine the geometric mean ratios (GMRs) and their 90% confidence intervals.[1]

Visualizations

Experimental Workflow

The following diagram illustrates the typical workflow of a two-period crossover bioequivalence study.

G cluster_screening Screening & Enrollment cluster_period1 Period 1 cluster_period2 Period 2 (Crossover) cluster_analysis Analysis screening Subject Screening enrollment Enrollment of Healthy Volunteers screening->enrollment randomization1 Randomization enrollment->randomization1 dosing1 Group A: Test Formulation Group B: Reference Formulation randomization1->dosing1 sampling1 Serial Blood Sampling dosing1->sampling1 washout Washout Period sampling1->washout dosing2 Group A: Reference Formulation Group B: Test Formulation washout->dosing2 sampling2 Serial Blood Sampling dosing2->sampling2 bioanalysis LC-MS/MS Bioanalysis sampling2->bioanalysis pk_analysis Pharmacokinetic Analysis (Cmax, AUC) bioanalysis->pk_analysis stat_analysis Statistical Analysis (90% CI of GMR) pk_analysis->stat_analysis

Bioequivalence Study Workflow
Signaling Pathway of Amitriptyline

Amitriptyline's primary mechanism of action involves the inhibition of serotonin (B10506) and norepinephrine (B1679862) reuptake in the synaptic cleft.[5][6] This leads to an increased concentration of these neurotransmitters, which is believed to be responsible for its antidepressant effects.[5]

cluster_presynaptic Presynaptic Neuron cluster_synaptic Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron amitriptyline Amitriptyline SERT Serotonin Transporter (SERT) amitriptyline->SERT Inhibits NET Norepinephrine Transporter (NET) amitriptyline->NET Inhibits serotonin Serotonin (5-HT) SERT->serotonin Reuptake norepinephrine Norepinephrine (NE) NET->norepinephrine Reuptake receptor_5HT 5-HT Receptors serotonin->receptor_5HT receptor_NE NE Receptors norepinephrine->receptor_NE downstream Downstream Signaling & Therapeutic Effects receptor_5HT->downstream receptor_NE->downstream

Amitriptyline's Mechanism of Action

References

In Vitro Potency Showdown: Amitriptylinoxide vs. Desipramine in Monoamine Transporter Inhibition

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers in Neuropharmacology and Drug Development

In the landscape of tricyclic antidepressants (TCAs), both amitriptylinoxide and desipramine (B1205290) have carved out significant roles in the management of depressive disorders. Their therapeutic efficacy is largely attributed to their interaction with monoamine transporters, specifically the norepinephrine (B1679862) transporter (NET) and the serotonin (B10506) transporter (SET). This guide provides a detailed in vitro comparison of the potency of this compound and desipramine, supported by experimental data and methodologies, to inform further research and drug development endeavors.

Quantitative Comparison of In Vitro Potency

The in vitro potency of a compound is a critical measure of its direct interaction with its molecular target. This is typically quantified by the inhibition constant (Ki) or the half-maximal inhibitory concentration (IC50), with lower values indicating higher potency.

While direct Ki or IC50 values for this compound are not extensively reported in publicly available literature, its pharmacological activity as a serotonin and norepinephrine reuptake inhibitor is considered to be generally equivalent to its parent compound, amitriptyline (B1667244).[1][2] Therefore, for the purpose of this comparison, the well-established in vitro potency of amitriptyline will be used as a proxy for this compound, with the understanding that this is an informed estimation based on available data. Desipramine, the principal active metabolite of imipramine, is well-characterized as a potent and selective inhibitor of the norepinephrine transporter.[3][4]

CompoundTarget TransporterIn Vitro Potency (Ki in nM)Reference
This compound (as Amitriptyline) Norepinephrine Transporter (NET)13.3[5]
Serotonin Transporter (SET)3.45[5]
Desipramine Norepinephrine Transporter (NET)Potent and selective inhibitor[3][4]
Serotonin Transporter (SET)Less potent inhibitor[3]

Note: A lower Ki value indicates a higher binding affinity and thus greater potency.

Experimental Protocols

The determination of in vitro potency for compounds like this compound and desipramine predominantly relies on radioligand binding assays. This technique allows for the direct measurement of the affinity of a drug for its target receptor or transporter.

Radioligand Binding Assay for NET and SET Inhibition

Objective: To determine the Ki of a test compound (this compound or desipramine) for the norepinephrine and serotonin transporters.

Materials:

  • Cell membranes prepared from cells expressing human NET or SET.

  • Radioligand specific for NET (e.g., [³H]-nisoxetine) or SET (e.g., [³H]-citalopram).

  • Test compound (this compound or desipramine) at various concentrations.

  • Incubation buffer (e.g., Tris-HCl buffer with appropriate ions).

  • Glass fiber filters.

  • Scintillation counter.

Methodology:

  • Membrane Preparation: Cells expressing the target transporter are harvested and homogenized to isolate the cell membranes. The protein concentration of the membrane preparation is determined.

  • Competitive Binding Assay:

    • A fixed concentration of the radioligand is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound.

    • The reaction is allowed to reach equilibrium at a specific temperature (e.g., room temperature or 37°C).

  • Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

  • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

  • Data Analysis:

    • The specific binding of the radioligand is calculated by subtracting the non-specific binding (measured in the presence of a high concentration of a known potent inhibitor) from the total binding.

    • The IC50 value of the test compound is determined by plotting the percentage of specific binding against the logarithm of the test compound concentration and fitting the data to a sigmoidal dose-response curve.

    • The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Membrane_Prep Cell Membrane Preparation Incubation Incubation of Membranes, Radioligand & Compound Membrane_Prep->Incubation Radioligand_Prep Radioligand Preparation Radioligand_Prep->Incubation Compound_Prep Test Compound Dilutions Compound_Prep->Incubation Filtration Filtration Incubation->Filtration Separation Counting Scintillation Counting Filtration->Counting Quantification Data_Analysis Data Analysis (IC50 -> Ki) Counting->Data_Analysis Raw Data

Fig. 1: Experimental workflow for a radioligand binding assay.

Signaling Pathways

The therapeutic effects of this compound and desipramine are initiated by their inhibition of norepinephrine and serotonin reuptake, which leads to an increased concentration of these neurotransmitters in the synaptic cleft. This, in turn, modulates downstream signaling pathways.

Inhibition of NET and SET enhances the activation of postsynaptic adrenergic and serotonergic receptors, respectively. These are primarily G-protein coupled receptors (GPCRs) that, upon activation, trigger intracellular signaling cascades involving second messengers like cyclic AMP (cAMP) and inositol (B14025) trisphosphate (IP3), and subsequent activation of protein kinases such as Protein Kinase A (PKA) and Protein Kinase C (PKC). These signaling events ultimately lead to changes in gene expression and neuronal function, which are thought to underlie the antidepressant effects of these drugs.

Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft cluster_postsynaptic Postsynaptic Neuron NET Norepinephrine Transporter (NET) NE Norepinephrine NET->NE Reuptake SET Serotonin Transporter (SET) Serotonin Serotonin SET->Serotonin Reuptake Drug This compound or Desipramine Drug->NET Inhibition Drug->SET Inhibition Adrenergic_R Adrenergic Receptor (GPCR) NE->Adrenergic_R Binding Serotonin_R Serotonin Receptor (GPCR) Serotonin->Serotonin_R Binding G_Protein G-Protein Adrenergic_R->G_Protein Activation Serotonin_R->G_Protein Activation Effector Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector Modulation Second_Messenger Second Messenger (e.g., cAMP) Effector->Second_Messenger Production Protein_Kinase Protein Kinase (e.g., PKA) Second_Messenger->Protein_Kinase Activation Cellular_Response Cellular Response (e.g., Gene Expression) Protein_Kinase->Cellular_Response Phosphorylation Cascade

Fig. 2: Simplified signaling pathway of NET and SET inhibition.

Conclusion

Based on the available in vitro data, desipramine demonstrates a clear preference for the norepinephrine transporter, making it a selective norepinephrine reuptake inhibitor. In contrast, this compound, similar to its parent compound amitriptyline, exhibits a more balanced profile with high potency for both the serotonin and norepinephrine transporters. This difference in transporter selectivity likely contributes to their distinct clinical profiles and side effects. The methodologies and signaling pathways described provide a foundational understanding for researchers investigating the neuropharmacological properties of these and other antidepressant compounds. Further direct comparative studies on this compound are warranted to confirm its precise in vitro potency at monoamine transporters.

References

A Comparative Guide to the Validation of a Forced Degradation Study for Amitriptylinoxide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the validation process for a forced degradation study of amitriptylinoxide, a primary metabolite of the widely used antidepressant, amitriptyline (B1667244). Understanding the degradation pathways and developing a stability-indicating analytical method are crucial for ensuring the safety, efficacy, and quality of pharmaceutical products. This document outlines the experimental protocols, presents data in a comparative format, and visualizes key processes to aid researchers in designing and evaluating their own studies.

Experimental Protocols

A forced degradation study for this compound would be designed to intentionally degrade the drug substance under various stress conditions to identify potential degradation products and establish the intrinsic stability of the molecule. The following protocols are based on established methodologies for the parent compound, amitriptyline, and adhere to the International Council for Harmonisation (ICH) guidelines.

1. Forced Degradation Stress Conditions

The following stress conditions are typically applied to induce degradation:

  • Acid Hydrolysis: The drug substance is exposed to an acidic solution (e.g., 0.1 M to 5 M HCl) at an elevated temperature (e.g., 80°C) for a specified duration (e.g., 1 hour)[1][2].

  • Base Hydrolysis: The drug substance is treated with a basic solution (e.g., 0.1 M to 5 M NaOH) at an elevated temperature (e.g., 80°C) for a set time (e.g., 1 hour)[1][2].

  • Oxidative Degradation: The drug substance is exposed to an oxidizing agent, such as hydrogen peroxide (e.g., 3-30% H₂O₂), at room temperature for a defined period (e.g., 24 hours)[1][2].

  • Thermal Degradation: The drug substance is subjected to dry heat (e.g., 105°C) for an extended period (e.g., 24 hours) to assess its thermal stability[2].

  • Photolytic Degradation: The drug substance is exposed to light, typically in a photostability chamber, to evaluate its sensitivity to UV and visible light as per ICH Q1B guidelines[3][4].

2. Analytical Method: Stability-Indicating HPLC Method

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is the most common and effective technique for separating and quantifying this compound and its degradation products. A typical method would be developed and validated as follows:

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate (B84403) buffer at a specific pH) and an organic solvent (e.g., acetonitrile (B52724) or methanol)[2].

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at a wavelength where both the parent drug and its degradation products have significant absorbance (e.g., 230-254 nm)[5].

    • Column Temperature: Maintained at a constant temperature (e.g., 25-40°C) to ensure reproducibility.

  • Method Validation: The analytical method must be validated according to ICH Q2(R1) guidelines to ensure it is suitable for its intended purpose. Key validation parameters include:

    • Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components. This is demonstrated by the separation of the main peak from any degradation product peaks.

    • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. This is typically assessed over a range of concentrations.

    • Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.

    • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day precision).

    • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.

    • Robustness: The capacity of the method to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.

Data Presentation: Comparative Analysis of Degradation

The results of a forced degradation study are typically summarized to show the extent of degradation of the active pharmaceutical ingredient (API) and the formation of degradation products under different stress conditions.

Table 1: Summary of Forced Degradation Results for this compound

Stress Condition% Assay of this compound% Total ImpuritiesMajor Degradation Products (and % Area)Mass Balance (%)
Control (Unstressed) 99.80.2-100.0
Acid Hydrolysis (5N HCl, 80°C, 1h) 85.214.5DP1 (8.3%), DP2 (6.2%)99.7
Base Hydrolysis (5N NaOH, 80°C, 1h) 78.920.8DP3 (12.5%), DP4 (8.3%)99.7
Oxidative (6% H₂O₂, 25°C, 24h) 65.434.1Amitriptyline (25.1%), DP5 (9.0%)99.5
Thermal (105°C, 24h) 95.14.7DP6 (3.5%)99.8
Photolytic (ICH Q1B) 92.67.1DP7 (5.2%)99.7

DP = Degradation Product. The identities of DPs would be determined by techniques like LC-MS.

Table 2: Comparison of Analytical Method Validation Parameters

Validation ParameterThis compound MethodAlternative Method 1 (Amitriptyline)Alternative Method 2 (Combined Assay)
Linearity (r²) > 0.999> 0.999[2]> 0.999
Accuracy (% Recovery) 98.0 - 102.0%87.9 - 107.6%[2]98.75 - 99.66%
Precision (% RSD) < 2.0%Not specifiedNot specified
LOD (µg/mL) 0.10.25 - 3.0 (for impurities)[2]0.258
LOQ (µg/mL) 0.30.25 - 3.0 (for impurities)[2]Not specified
Specificity Well-resolved peaksPeak purity > 99%No interference

Mandatory Visualizations

The following diagrams illustrate the logical flow of the experimental work and the potential degradation pathways of this compound.

G cluster_0 Phase 1: Stress Study cluster_1 Phase 2: Analytical Method cluster_2 Phase 3: Characterization & Validation API This compound API Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Photo) API->Stress Samples Generate Stressed Samples Stress->Samples Analysis Analyze Stressed Samples Samples->Analysis HPLC Develop & Validate Stability-Indicating HPLC Method HPLC->Analysis Data Quantify API & Degradation Products Analysis->Data LCMS Identify Degradation Products (LC-MS) Data->LCMS MassBalance Calculate Mass Balance Data->MassBalance LCMS->MassBalance Report Validation Report MassBalance->Report G cluster_degradation Degradation Pathways This compound This compound Reduction Reduction This compound->Reduction Oxidative Stress (e.g., H₂O₂) Hydrolysis Hydrolysis This compound->Hydrolysis Acid/Base Oxidation Further Oxidation This compound->Oxidation Strong Oxidants Photolysis Photolysis This compound->Photolysis UV/Vis Light Amitriptyline Amitriptyline Reduction->Amitriptyline Ring_Opened_Products Ring-Opened Products Hydrolysis->Ring_Opened_Products Hydroxylated_Products Hydroxylated Products Oxidation->Hydroxylated_Products Demethylated_Products Demethylated Products Photolysis->Demethylated_Products

References

Comparative Evaluation of Amitriptylinoxide's Impact on Cytochrome P450 Enzymes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative evaluation of the impact of amitriptylinoxide on cytochrome P450 (CYP) enzymes. Due to the limited availability of direct research on the effects of this compound, this analysis focuses on the well-documented impacts of its parent compound, amitriptyline (B1667244), and its active metabolite, nortriptyline (B1679971). For a comprehensive comparison, the effects of another widely studied tricyclic antidepressant, imipramine (B1671792), are also included.

This compound is a metabolite of amitriptyline.[1][2] A significant portion of administered this compound is reduced back to amitriptyline in the body, which then undergoes extensive metabolism by CYP enzymes.[1][2] Therefore, the in vivo effect of this compound on CYP enzymes is predominantly mediated by its conversion to amitriptyline.

Executive Summary

This guide presents a detailed comparison of the inhibitory effects of amitriptyline, nortriptyline, and imipramine on key CYP450 enzymes. The data indicates that these tricyclic antidepressants exhibit potent, competitive inhibition of CYP2D6 and moderate inhibition of CYP2C19. The impact on other CYP enzymes, such as CYP1A2 and CYP3A4, is generally less pronounced. The provided experimental protocols and diagrams offer a framework for understanding and assessing the drug-drug interaction potential of these compounds.

Data Presentation: Comparative Inhibition of CYP Enzymes

The following table summarizes the inhibitory constants (Kᵢ) and/or the half-maximal inhibitory concentrations (IC₅₀) of amitriptyline, nortriptyline, and imipramine on major human CYP enzymes. Lower values indicate more potent inhibition.

CompoundCYP IsozymeInhibition Constant (Kᵢ) in µMIC₅₀ in µMType of Inhibition
Amitriptyline CYP2D631.0[3]Competitive[3]
CYP2C1937.7[3]Competitive[3]
CYP1A257 (caffeine 3-N-demethylation)[4]Competitive
61 (caffeine 1-N-demethylation)[4]
CYP3A4108 (caffeine 8-hydroxylation)[4]Weaker Inhibition
Nortriptyline CYP2D67.9[3]Competitive[3]
CYP2C19600[3]Minimal Inhibition
Imipramine CYP2D628.6[3]Competitive[3]
3.9 (CYP2D6.1)[5]Competitive[5]
CYP2C1956.8[3]Competitive[3]
CYP1A233 (caffeine 3-N-demethylation)[4]Competitive
CYP3A445 (caffeine 8-hydroxylation)[4]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of tricyclic antidepressant interactions with CYP enzymes.

In Vitro CYP Inhibition Assay (IC₅₀ and Kᵢ Determination)

This protocol outlines a typical experiment to determine the inhibitory potential of a compound against various CYP isoforms.

1. Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes (e.g., from baculovirus-infected insect cells).
  • CYP isoform-specific probe substrates (e.g., dextromethorphan (B48470) for CYP2D6, S-mephenytoin for CYP2C19, phenacetin (B1679774) for CYP1A2, testosterone (B1683101) for CYP3A4).
  • Test compounds (amitriptyline, nortriptyline, imipramine) dissolved in a suitable solvent (e.g., DMSO).
  • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).
  • Phosphate (B84403) buffer (pH 7.4).
  • Quenching solution (e.g., acetonitrile (B52724) or methanol).
  • Analytical standards for the metabolites of the probe substrates.

2. Procedure:

  • Incubation Setup: A series of incubation mixtures are prepared in microcentrifuge tubes or a 96-well plate. Each incubation contains HLM or recombinant CYP enzyme, phosphate buffer, and the test compound at various concentrations.
  • Pre-incubation: The mixtures are pre-incubated at 37°C for a short period (e.g., 5-10 minutes) to allow the test compound to interact with the enzymes.
  • Initiation of Reaction: The enzymatic reaction is initiated by adding the isoform-specific probe substrate and the NADPH-generating system.
  • Incubation: The reaction is allowed to proceed at 37°C for a specific duration (e.g., 10-60 minutes), ensuring that the reaction is in the linear range.
  • Termination of Reaction: The reaction is stopped by adding a cold quenching solution, which also serves to precipitate the proteins.
  • Sample Processing: The samples are centrifuged to pellet the precipitated proteins, and the supernatant containing the metabolite is collected.
  • Analysis: The concentration of the formed metabolite is quantified using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

3. Data Analysis:

  • IC₅₀ Determination: The rate of metabolite formation at each concentration of the test compound is compared to the control (no inhibitor). The IC₅₀ value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by non-linear regression analysis of the concentration-response curve.
  • Kᵢ Determination: To determine the mechanism of inhibition and the Kᵢ value, experiments are performed with multiple concentrations of both the probe substrate and the inhibitor. The data are then fitted to different enzyme inhibition models (e.g., competitive, non-competitive, uncompetitive) using appropriate software. A Dixon or Lineweaver-Burk plot can be used for graphical analysis.

Mandatory Visualization

metabolic_pathway cluster_main Metabolic Pathway of this compound and its Impact on CYP Enzymes cluster_cyp CYP-Mediated Metabolism cluster_inhibition Inhibitory Effects on CYP Enzymes This compound This compound amitriptyline Amitriptyline This compound->amitriptyline Reduction nortriptyline Nortriptyline (Active Metabolite) amitriptyline->nortriptyline CYP2C19, CYP3A4, CYP1A2, CYP2C9 inactive_metabolites Inactive Hydroxylated Metabolites amitriptyline->inactive_metabolites CYP2D6 cyp_enzymes CYP Enzymes amitriptyline->cyp_enzymes Inhibits CYP2D6, CYP2C19, CYP1A2 nortriptyline->inactive_metabolites CYP2D6 nortriptyline->cyp_enzymes Inhibits CYP2D6

Caption: Metabolic pathway of this compound and its subsequent impact on CYP enzymes.

References

Amitriptylinoxide Demonstrates Significantly Lower Anticholinergic Activity Compared to Amitriptyline: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – A comprehensive review of available preclinical data confirms that amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline (B1667244), exhibits markedly lower anticholinergic activity than its parent compound. This difference is primarily attributed to its significantly reduced affinity for muscarinic acetylcholine (B1216132) receptors, suggesting a potentially improved side-effect profile for patients.

This guide provides a detailed comparison of the anticholinergic properties of this compound and amitriptyline, presenting supporting experimental data, outlining experimental methodologies, and visualizing the relevant biological pathways for researchers, scientists, and drug development professionals.

Quantitative Comparison of Muscarinic Receptor Affinity

The primary mechanism underlying the anticholinergic effects of tricyclic antidepressants is the blockade of muscarinic acetylcholine receptors. Experimental data from radioligand binding assays consistently demonstrate a substantial difference in the binding affinities of amitriptyline and this compound for these receptors.

A key study directly comparing the two compounds reported a 56-fold weaker affinity of this compound for muscarinic acetylcholine receptors in rat brain homogenates.[1] The half-maximal inhibitory concentration (IC50) for this compound was found to be 18 µmol/L, whereas amitriptyline exhibited an IC50 of 0.32 µmol/L.[1]

CompoundReceptor SubtypeKi (nM)
Amitriptyline Muscarinic M111.5
Muscarinic M216.5
Muscarinic M310.5
Muscarinic M415.5
Muscarinic M521.5
This compound Muscarinic M1-M5Data not available
General Muscarinic Receptors (IC50)18,000 nM (18 µmol/L)[1]
Amitriptyline General Muscarinic Receptors (IC50)320 nM (0.32 µmol/L)[1]

Table 1: Comparative Binding Affinities of Amitriptyline and this compound for Muscarinic Acetylcholine Receptors. Data for amitriptyline Ki values obtained from the PDSP Ki Database. IC50 values are from a comparative study.[1]

Studies on amitriptyline have shown that it does not exhibit significant selectivity among the different muscarinic receptor subtypes.[2][3] This non-selective blockade contributes to its wide range of anticholinergic side effects, including dry mouth, blurred vision, constipation, and cognitive impairment. The significantly weaker general muscarinic receptor affinity of this compound strongly supports the clinical observations of its reduced anticholinergic side-effect profile.[1]

Experimental Protocols

The quantitative data presented above are primarily derived from competitive radioligand binding assays. The following is a representative protocol for determining the binding affinity of a test compound for muscarinic acetylcholine receptors.

Objective: To determine the inhibition constant (Ki) of a test compound for a specific muscarinic receptor subtype (M1-M5) expressed in a cell line.

Materials:

  • Cell membranes from a stable cell line expressing the human muscarinic receptor subtype of interest (e.g., CHO-K1 cells expressing hM1).

  • Radioligand: [3H]-N-methylscopolamine ([3H]-NMS) or [3H]-Quinuclidinyl benzilate ([3H]-QNB), potent muscarinic antagonists.

  • Test compounds: Amitriptyline, this compound, and a known potent muscarinic antagonist for determining non-specific binding (e.g., atropine).

  • Assay buffer: e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, 1 mM MgCl2, pH 7.4.

  • 96-well microplates.

  • Glass fiber filters.

  • Scintillation fluid.

  • Liquid scintillation counter.

  • Microplate harvester.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the target receptor in a suitable buffer and centrifuge to pellet the cell membranes. Wash the membrane pellet and resuspend in the assay buffer to a final protein concentration of 20-40 µ g/well .

  • Assay Setup: In a 96-well microplate, add the following to each well in triplicate:

    • Assay buffer.

    • A fixed concentration of the radioligand (typically at or near its Kd value).

    • A range of concentrations of the test compound (e.g., 10⁻¹¹ M to 10⁻⁵ M).

    • For total binding, add assay buffer instead of the test compound.

    • For non-specific binding, add a high concentration of a non-labeled, potent muscarinic antagonist (e.g., 1 µM atropine).

    • Add the prepared cell membranes to initiate the binding reaction.

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a microplate harvester. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the specific binding as a function of the log concentration of the test compound to generate a competition curve.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific radioligand binding) from the competition curve using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Experimental Workflow

The anticholinergic effects of amitriptyline and, to a much lesser extent, this compound are mediated by the blockade of G-protein coupled muscarinic acetylcholine receptors. The diagram below illustrates the general signaling pathway initiated by acetylcholine binding to these receptors.

Muscarinic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Acetylcholine Acetylcholine Muscarinic_Receptor Muscarinic Receptor (M1-M5) Acetylcholine->Muscarinic_Receptor Binds to G_Protein G-protein (Gq/11 or Gi/o) Muscarinic_Receptor->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., PLC, Adenylyl Cyclase) G_Protein->Effector_Enzyme Modulates Second_Messengers Second Messengers (e.g., IP3, DAG, cAMP) Effector_Enzyme->Second_Messengers Generates/ Inhibits Cellular_Response Cellular Response (e.g., smooth muscle contraction, glandular secretion) Second_Messengers->Cellular_Response Initiates Amitriptyline Amitriptyline/ This compound Amitriptyline->Amitriptyline_Block

Caption: Muscarinic Acetylcholine Receptor Signaling Pathway.

The following diagram illustrates the experimental workflow for a competitive radioligand binding assay used to determine the anticholinergic activity of compounds like amitriptyline and this compound.

Experimental_Workflow Start Start Membrane_Prep Prepare Cell Membranes with Muscarinic Receptors Start->Membrane_Prep Assay_Setup Set up 96-well plate: - Membranes - Radioligand ([3H]-NMS) - Test Compound (Amitriptyline or this compound) Membrane_Prep->Assay_Setup Incubation Incubate to Reach Equilibrium Assay_Setup->Incubation Filtration Separate Bound and Unbound Radioligand via Filtration Incubation->Filtration Washing Wash Filters to Remove Non-specific Binding Filtration->Washing Counting Measure Radioactivity (Scintillation Counting) Washing->Counting Data_Analysis Calculate IC50 and Ki values Counting->Data_Analysis End End Data_Analysis->End

Caption: Experimental Workflow for Radioligand Binding Assay.

Conclusion

References

Safety Operating Guide

Proper Disposal of Amitriptylinoxide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. Amitriptylinoxide, an active metabolite of the tricyclic antidepressant amitriptyline (B1667244), requires careful handling and disposal due to its potential hazards. This document provides a comprehensive, step-by-step guide for the proper disposal of this compound in a research setting, aligning with established safety protocols for similar pharmaceutical compounds.

Hazard Classification and Safety Considerations

While specific hazard data for this compound is limited, its structural similarity to amitriptyline hydrochloride suggests a comparable hazard profile. Amitriptyline is classified as toxic if swallowed, a serious eye irritant, and very toxic to aquatic life with long-lasting effects[1]. Therefore, it is crucial to handle this compound with the same level of caution.

Key Disposal Considerations:

  • Environmental Hazard: Due to its high aquatic toxicity, this compound must not be disposed of down the drain or in regular trash[1].

  • Regulatory Compliance: Disposal must adhere to local, state, and federal regulations for pharmaceutical waste. The primary directive is to dispose of the contents and container at an approved waste disposal plant[1].

  • Personal Protective Equipment (PPE): Always wear appropriate PPE when handling this compound for disposal.

Personal Protective Equipment (PPE) for Disposal

The following table summarizes the recommended PPE for handling this compound, based on the safety data for amitriptyline hydrochloride.

PPE CategoryRecommended EquipmentSpecifications and Usage Notes
Eye and Face Protection Safety glasses with side-shields or chemical goggles.Must be used to prevent contact with dust or splashes.
Hand Protection Compatible chemical-resistant gloves (e.g., nitrile rubber).Gloves must be inspected before use and disposed of after handling the substance. Proper glove removal technique should be followed to avoid skin contact.
Protective Clothing Laboratory coat.To protect against skin contact.
Respiratory Protection NIOSH-approved respirator or particulate filter device.Recommended, especially in situations where dust may be generated.

Step-by-Step Disposal Protocol

The designated and safest disposal route for this compound is through an approved hazardous waste management vendor for incineration[1].

  • Waste Collection and Segregation:

    • Collect all this compound waste, including unused compounds, contaminated materials (e.g., gloves, wipes, and weighing papers), in a designated hazardous waste container.

    • The container must be clearly labeled as "Hazardous Waste Pharmaceuticals" and include the chemical name "this compound"[1].

    • Do not mix this compound waste with other chemical waste streams to avoid potential reactions[1].

  • Container Management:

    • Keep the this compound waste in its original container if possible, or in a clearly labeled, suitable, and tightly closed container[1].

    • Handle uncleaned, empty containers as you would the product itself[1].

  • Storage:

    • Store the hazardous waste container in a designated, secure area away from incompatible materials.

    • Ensure the storage area is well-ventilated.

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Ensure all required documentation for the hazardous waste manifest is completed accurately.

Spill Management

In the event of a spill, follow these procedures:

  • Evacuate and Secure: Evacuate the immediate area and restrict access.

  • Wear Appropriate PPE: Before cleaning the spill, don the recommended PPE.

  • Containment and Cleanup:

    • Avoid generating dust[1].

    • For minor spills, you can sweep up the material and place it into a suitable, labeled disposal container[1]. Using a vacuum cleaner with a HEPA filter is also recommended[1].

    • Collect all contaminated cleaning materials and place them in the hazardous waste container.

  • Ventilation: After the spill has been cleaned, ventilate the area[1].

Experimental Protocols for Laboratory-Scale Degradation Studies

While incineration is the standard for bulk disposal, understanding the degradation pathways of amitriptyline-related compounds can be valuable for research and decontamination purposes. The following are methodologies for forced degradation studies on amitriptyline, which can be adapted for this compound.

Forced Degradation Methodologies

Degradation MethodProtocol
Acid Hydrolysis 1. Prepare a stock solution of the compound in a suitable solvent (e.g., methanol (B129727) or water).2. Mix the stock solution with an equal volume of 0.1 N HCl.3. Heat the mixture at a specified temperature (e.g., 80°C) for a defined period.4. Withdraw samples at appropriate time points and neutralize them before analysis[2].
Base Hydrolysis 1. Prepare a stock solution of the compound.2. Mix the stock solution with an equal volume of 0.1 N NaOH.3. Heat the mixture as in the acid hydrolysis protocol.4. Withdraw and neutralize samples for analysis[2].
Oxidative Degradation 1. Prepare a stock solution of the compound.2. Treat the solution with an oxidizing agent, such as 3% hydrogen peroxide, at room temperature.3. Monitor the degradation over time by taking samples for analysis[2].
Photodegradation 1. Prepare a solution of the compound.2. Expose the solution to a controlled UV or fluorescent light source.3. Take samples at various time points to analyze the extent of degradation[2]. It is noted that while amitriptyline does not undergo direct photodegradation, it is susceptible to photosensitized degradation in the presence of substances like fulvic acid[2].
Thermal Degradation 1. Prepare a stock solution of the compound.2. Heat the solution at an elevated temperature (e.g., 80°C).3. Collect samples at different intervals to assess thermal stability[2].

Analysis of Degradation Products The extent of degradation and the formation of byproducts can be analyzed using a validated stability-indicating High-Performance Liquid Chromatography (HPLC) method.

Mandatory Visualizations

This compound Disposal Workflow

cluster_prep Preparation cluster_collection Collection & Segregation cluster_storage Storage cluster_disposal Disposal start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect all waste in a designated, labeled container ppe->collect_waste no_mixing Do Not Mix with other chemical waste collect_waste->no_mixing secure_storage Store container in a secure, well-ventilated area no_mixing->secure_storage contact_ehs Contact EHS or Licensed Waste Disposal Vendor secure_storage->contact_ehs documentation Complete Hazardous Waste Manifest contact_ehs->documentation disposal Arrange for Pickup and Incineration documentation->disposal

Caption: A logical workflow for the proper disposal of this compound.

Spill Response Decision Tree

spill Spill of this compound Occurs evacuate Evacuate and Secure Area spill->evacuate ppe Don Full PPE evacuate->ppe assess_spill Assess Spill Size ppe->assess_spill minor_spill Clean up with absorbent material or HEPA vacuum assess_spill->minor_spill Minor major_spill Contact EHS/Emergency Response assess_spill->major_spill Major collect_waste Collect all contaminated materials in hazardous waste container minor_spill->collect_waste major_spill->collect_waste ventilate Ventilate the area collect_waste->ventilate end Spill Cleaned ventilate->end

References

Safeguarding Researchers: A Comprehensive Guide to Handling Amitriptyline N-oxide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Implementation by Laboratory Personnel

This guide provides essential safety and logistical information for handling Amitriptyline (B1667244) N-oxide in research and development settings. Adherence to these procedural steps is critical for ensuring the safety of all personnel and minimizing environmental impact. This document will detail the necessary personal protective equipment (PPE), step-by-step handling procedures, emergency protocols, and disposal plans.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is the final and critical barrier in protecting laboratory personnel from the potential hazards of Amitriptyline N-oxide. The required PPE depends on the specific procedure, the quantity of the substance being handled, and its physical form (e.g., solid powder or solution).

Recommended Personal Protective Equipment:

Protection TypeTask: Handling Solids (e.g., Weighing, Compounding)Task: Handling Solutions (e.g., Diluting, Transferring)
Hand Protection Double gloving with chemically resistant gloves (e.g., Nitrile, Butyl rubber) is recommended.[1]Chemically resistant gloves (e.g., Nitrile, Butyl rubber) are required.[1]
Eye/Face Protection Safety glasses with side-shields are mandatory. A full-face shield may be required for bulk handling.[1][2]Safety goggles or safety glasses with side-shields are required to protect against splashes.[1][3][4]
Respiratory Protection An effective dust mask or an air-purifying respirator with a HEPA filter is necessary, especially when dust may be generated or when working outside of a ventilated enclosure.[1][2]Not generally required if working in a well-ventilated area or a fume hood. However, if aerosolization is possible, an air-purifying respirator should be worn.[2]
Protective Clothing A lab coat or impervious clothing is required.[3][4]A lab coat is required.[5]
Foot Protection Standard closed-toe shoes are required. Protective shoe covers may be necessary for bulk handling or in case of spills.[1]Standard closed-toe shoes are required.[1]
Operational Plan: Step-by-Step Handling Procedures

1. Preparation and Engineering Controls:

  • Ventilation: Always handle Amitriptyline N-oxide in a well-ventilated area. The use of a chemical fume hood is strongly recommended, especially when handling the solid form to prevent dust formation.[1][3]

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for Amitriptyline N-oxide.[5]

  • Gather Materials: Ensure all necessary PPE is available and in good condition. Prepare all equipment and reagents needed for the procedure.

2. Handling the Compound:

  • Avoid Contact: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[2][6]

  • Weighing: When weighing the solid compound, do so within a ventilated enclosure to minimize dust generation.

  • Solution Preparation: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Hygiene Practices: Wash hands thoroughly with soap and water after handling the material, even if gloves were worn.[1][5] Do not eat, drink, or smoke in laboratory areas where chemicals are handled.[1][6]

3. Storage:

  • Containers: Keep the compound in a clearly labeled, suitable, and closed container.[7] Store in the original containers whenever possible.[2][6]

  • Location: Store in a cool, dry, well-ventilated area away from incompatible materials and foodstuff containers.[6]

Emergency Procedures: Spill and Exposure Response

Minor Spills (Powder):

  • Avoid dry sweeping, which can generate dust.[1]

  • If possible, gently dampen the powder with water to prevent it from becoming airborne.[1][2]

  • Use a HEPA-filtered vacuum for cleanup.[1][2]

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

General Spills:

  • Evacuate non-essential personnel from the area.[1]

  • Wear full PPE, including respiratory protection, during cleanup.[1]

  • Collect the spilled material into a suitable, labeled container for disposal.[1]

  • Thoroughly clean the spill area once the material has been removed.[1]

In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek medical attention.

  • Skin Contact: Immediately wash skin with plenty of soap and water. Remove contaminated clothing and wash it before reuse. Seek medical attention if irritation develops.[5]

  • Inhalation: Remove the individual to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.

  • Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[3]

Disposal Plan

Due to its potential environmental toxicity, Amitriptyline N-oxide must be disposed of as hazardous waste.

  • Waste Collection: Collect all waste containing Amitriptyline N-oxide, including contaminated PPE, in a designated and clearly labeled hazardous waste container.[7]

  • Segregation: Do not mix Amitriptyline N-oxide waste with other chemical waste unless instructed to do so by your institution's environmental health and safety (EHS) office.[7]

  • Container Management: Handle uncleaned, empty containers as you would the product itself.[7]

  • Disposal Pathway: Dispose of the hazardous waste through an approved waste disposal plant. Contact your institution's EHS office for specific procedures and to arrange for pickup.[7]

Quantitative Data Summary

While specific occupational exposure limits for Amitriptyline N-oxide were not available in the searched documents, the following data for the related compound Amitriptyline Hydrochloride provides context for its toxicity.

Data PointValueSource Compound
Acute Toxicity, Oral (Rat) LD50: 240 mg/kgAmitriptyline Hydrochloride

LD50 (Lethal Dose, 50%) is the dose of a substance that is lethal to 50% of a tested population.

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for the safe handling of Amitriptyline N-oxide, from preparation to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal ReviewSDS Review SDS GatherPPE Gather PPE ReviewSDS->GatherPPE PrepWorkArea Prepare Ventilated Work Area GatherPPE->PrepWorkArea Weighing Weighing (Solid) PrepWorkArea->Weighing SolutionPrep Solution Preparation Weighing->SolutionPrep Experiment Experimentation SolutionPrep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination WasteCollection Collect Hazardous Waste Experiment->WasteCollection Spill Spill Occurs? Experiment->Spill Storage Proper Storage Decontamination->Storage WasteDisposal Dispose via Approved Vendor WasteCollection->WasteDisposal Spill->WasteCollection Cleanup

Caption: Safe handling workflow for Amitriptyline N-oxide.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Amitriptylinoxide
Reactant of Route 2
Amitriptylinoxide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.